molecular formula C26H21FN2O4S B2857661 ASN-001

ASN-001

Cat. No.: B2857661
M. Wt: 476.5 g/mol
InChI Key: DVLMVJILWFSRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASN-001 is a useful research compound. Its molecular formula is C26H21FN2O4S and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4S/c1-33-25-16-13-22(17-24(25)29-34(31,32)23-14-11-21(27)12-15-23)28-26(30)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-17,29H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMVJILWFSRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally bioavailable, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity. This selective inhibition of androgen synthesis has positioned this compound as a promising therapeutic candidate for the treatment of androgen-dependent pathologies, most notably metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available clinical data for this compound.

Chemical Structure and Properties

Chemical Structure:

(A 2D chemical structure image would be placed here. As I am a language model, I cannot generate images directly. A placeholder description is provided below.)

A 2D representation of the this compound molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here, showing the arrangement of its constituent atoms and bonds.

Chemical Identifiers:

Identifier Value
IUPAC Name 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine
CAS Number 1429329-63-4

| Molecular Formula | C16H13FN2OS |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of CYP17A1, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase. Both activities are crucial for the production of androgens, such as testosterone.

The selective inhibition of the 17,20-lyase activity by this compound is a significant advancement. Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions, this compound's targeted approach aims to reduce androgen production while potentially mitigating the side effects associated with mineralocorticoid excess that can arise from broad inhibition of the steroidogenesis pathway.[1] This selectivity may obviate the need for co-administration of corticosteroids, a common requirement for non-selective inhibitors.

CYP17A1-Mediated Steroidogenesis Pathway

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens and the specific point of inhibition by this compound.

CYP17A1_Pathway cluster_CYP17A1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-Hydroxypregnenolone Pregnenolone->_17OH_Preg CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-Hydroxyprogesterone Progesterone->_17OH_Prog CYP17A1 (17α-hydroxylase) DHEA Dehydroepiandrosterone (DHEA) _17OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone Androgens Androgens Testosterone->Androgens CYP17A1_hydroxylase 17α-hydroxylase CYP17A1_lyase 17,20-lyase ASN001 This compound ASN001->DHEA Inhibition

CYP17A1 Steroidogenesis Pathway and this compound Inhibition.

Preclinical and Clinical Data

This compound has undergone preclinical evaluation and has been investigated in a Phase 1/2 clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The available data from these studies are summarized below.

Quantitative Data Summary
ParameterValueStudy Population/ConditionsSource
Pharmacokinetics (300 mg QD)
    Cmax6.7 µMmCRPC patients[2]
    AUC80 µM.hmCRPC patients[2]
    T1/221.5 hmCRPC patients[2]
Pharmacokinetics (100 mg QD)
    Cmax3.5 µMmCRPC patients[3]
    Ctrough1.8 µMmCRPC patients[3]
    AUCτ52 µM.hmCRPC patients[3]
Pharmacodynamics
    Testosterone ReductionBelow quantifiable limitsAbiraterone/Enzalutamide-naïve mCRPC patients[2]
    DHEA ReductionUp to 80% decreaseAbiraterone/Enzalutamide-naïve mCRPC patients[2]
Clinical Efficacy
    PSA Decline > 50%Observed in 3 of 3 (100%)Abiraterone/Enzalutamide-naïve mCRPC patients at 300/400mg[2]
    PSA Decline > 50%Observed in 3 of 4 (75%)Abiraterone/Enzalutamide-naïve mCRPC patients at starting doses of 300/400mg[4]
    Stable DiseaseUp to 18+ monthsmCRPC patients with prior Abiraterone and Enzalutamide exposure[4]

Experimental Protocols

Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in the public domain. However, based on the study's registration and published abstracts, the following methodologies can be inferred.

Clinical Trial Design (NCT02349139)

The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral this compound in men with progressive mCRPC.

  • Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.

  • Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a focus on patients naïve to second-generation androgen receptor-targeted agents like abiraterone and enzalutamide.

Pharmacokinetic Assessment

Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. Standard pharmacokinetic parameters such as Cmax (maximum concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life) were calculated using non-compartmental analysis.

Hypothetical Experimental Workflow for PK Analysis:

PK_Workflow cluster_0 Sample Collection cluster_1 Sample Analysis cluster_2 Data Analysis PatientDosing Patient Dosing (Oral this compound) BloodDraw Serial Blood Draws PatientDosing->BloodDraw PlasmaPrep Plasma Preparation (Centrifugation) BloodDraw->PlasmaPrep SampleExtraction Solid Phase or Liquid-Liquid Extraction PlasmaPrep->SampleExtraction LCMS LC-MS/MS Quantification SampleExtraction->LCMS ConcTime Concentration-Time Profile Generation LCMS->ConcTime PK_Calc Pharmacokinetic Parameter Calculation ConcTime->PK_Calc

Hypothetical Workflow for Pharmacokinetic Analysis.
Pharmacodynamic and Efficacy Assessments

  • Biomarker Analysis: Serum levels of testosterone and dehydroepiandrosterone (DHEA) were measured to assess the pharmacodynamic effect of this compound on androgen synthesis. These are typically measured using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Efficacy Evaluation: Clinical efficacy was primarily assessed by monitoring prostate-specific antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor response according to RECIST criteria.

Conclusion

This compound is a promising, orally active, and selective inhibitor of CYP17A1 lyase with demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action offers the potential for a favorable safety profile, notably the avoidance of mineralocorticoid-related side effects and the need for concomitant steroid administration. The available clinical data, though preliminary, show encouraging signs of efficacy in terms of PSA response and disease stabilization. Further clinical development and publication of more detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of this compound.

References

ASN-001: A Technical Guide to a Selective CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an orally available, non-steroidal, and selective inhibitor of the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] This enzyme is a critical juncture in the steroidogenesis pathway, catalyzing two distinct reactions: 17α-hydroxylase activity and 17,20-lyase activity.[3][4] These reactions are essential for the production of both glucocorticoids and sex steroids.[5][6] In the context of castration-resistant prostate cancer (CRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment can drive disease progression.[7][8]

Non-selective CYP17A1 inhibitors, such as abiraterone acetate, block both the hydroxylase and lyase functions.[4][9] This effective shutdown of androgen synthesis also leads to a diversion of steroid precursors towards mineralocorticoid production, often resulting in side effects like hypertension, hypokalemia, and fluid retention.[10] Consequently, co-administration of a corticosteroid like prednisone is necessary to mitigate these effects.[8][10]

This compound's key innovation lies in its selectivity. By specifically inhibiting the 17,20-lyase activity, it aims to potently block the synthesis of androgens while leaving the 17α-hydroxylase activity largely intact.[1][11] This selectivity is designed to prevent the accumulation of mineralocorticoid precursors, thereby potentially obviating the need for concurrent prednisone administration and offering a more favorable safety profile.[2][10] Preclinical studies have indicated potent inhibition of testosterone synthesis, and Phase 1/2 clinical trials have evaluated its safety, tolerability, and efficacy in men with metastatic CRPC (mCRPC).[2][11]

Mechanism of Action

CYP17A1 is a dual-function enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues.[1] Its 17α-hydroxylase function converts pregnenolone and progesterone into 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. These products can then be converted into corticosteroids. The subsequent 17,20-lyase function cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, which are the primary precursors for testosterone and dihydrotestosterone (DHT).[3][4]

This compound selectively binds to and inhibits this second, 17,20-lyase step.[1] This targeted inhibition significantly reduces the production of DHEA and downstream androgens, thereby depriving prostate cancer cells of the ligands required for androgen receptor (AR) signaling and proliferation.[1][10] By preserving the 17α-hydroxylase activity, the pathway to cortisol synthesis remains partially active, which is expected to prevent the compensatory pituitary-adrenal axis activation that leads to mineralocorticoid excess.[1][2]

Caption: this compound selectively inhibits the 17,20-lyase activity of CYP17A1.

Quantitative Data

The following tables summarize the key quantitative data from clinical evaluations of this compound.

Table 1: Phase 1/2 Clinical Pharmacokinetics of this compound

Dose Cmax (µM) Ctrough (µM) AUCτ (µM·h) T1/2 (h)
100 mg QD 3.5 1.8 52 -
300 mg QD 6.7 - 80 21.5

Data sourced from Phase 1/2 clinical trial abstracts.[2][11]

Table 2: Phase 1/2 Clinical Pharmacodynamics & Efficacy

Parameter Cohort Result Citation
Pharmacodynamics
Testosterone Levels ABI/ENZA-naïve Decrease to below quantifiable limits [10][11]
DHEA Levels ABI/ENZA-naïve Decrease of up to 80% [10][11]
Cortisol/ACTH Levels All doses No dose-related changes [2]
Mineralocorticoid Excess All doses No events reported; no prednisone needed [10][11]
Clinical Efficacy
PSA Decline >50% ABI/ENZA-naïve (300/400mg) 3 of 4 patients (up to 93% decline) [12]
Stable Disease (RECIST) Post-ABI/ENZA Up to 18+ months [10][12]

ABI: Abiraterone; ENZA: Enzalutamide

Table 3: Phase 1/2 Safety and Tolerability

Adverse Event Type Details
Most Common Drug-Related AEs (Grade 1/2) Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot-flashes, constipation.[2][11][12]
Dose-Limiting Toxicities (DLTs) None reported at doses up to 200 mg.[2][11]

| Grade 3 Adverse Events | Asymptomatic, reversible elevation of ALT/AST at 400 mg dose (resolved with dose reduction to 300 mg).[10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of CYP17A1 inhibitors. Below are representative methodologies for key experiments.

In Vitro CYP17A1 Lyase Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the 17,20-lyase activity of CYP17A1.

  • Materials & Reagents:

    • Enzyme System: Recombinant human CYP17A1 co-expressed with NADPH-cytochrome P450 reductase (POR) and cytochrome b5 in a suitable expression system (e.g., bacterial membranes).[13]

    • Substrate: Radiolabeled [³H]-17α-hydroxypregnenolone.

    • Cofactor: NADPH.

    • Inhibitor: this compound at various concentrations.

    • Reaction Buffer: Potassium phosphate buffer, pH 7.4.

  • Procedure:

    • Pre-incubate the enzyme system with varying concentrations of this compound (or vehicle control) for a defined period at 37°C.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

    • Allow the reaction to proceed for a specified time, ensuring it remains within the linear range of product formation.

    • Terminate the reaction (e.g., by adding a strong acid or organic solvent).

    • Extract the steroids using an organic solvent (e.g., ethyl acetate).

    • Separate the substrate from the product (DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[14]

    • Quantify the amount of radiolabeled product formed using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.

In Vivo Evaluation in Animal Models

This protocol describes a general method to assess the in vivo activity of a CYP17 inhibitor on androgen production.[15]

  • Animal Model: Adult male rats (e.g., Wistar strain).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle orally (p.o.) once daily for a specified duration (e.g., 3-7 days).

  • Sample Collection:

    • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.

    • Euthanize the animals and dissect androgen-dependent tissues, such as the ventral prostate and seminal vesicles, and weigh them.

  • Biochemical Analysis:

    • Prepare plasma from the blood samples.

    • Measure plasma testosterone concentrations using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or ELISA.

  • Data Analysis:

    • Compare the mean plasma testosterone levels and organ weights between the this compound treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

    • A significant reduction in testosterone levels and androgen-dependent organ weights indicates in vivo efficacy.

Clinical Trial Protocol Summary (NCT02349139)

This multicenter, open-label, Phase 1/2 trial was designed to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in men with mCRPC.[2][11]

  • Study Design:

    • Phase 1: Dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

    • Phase 2: Expansion cohort at the RP2D to further evaluate safety and efficacy.

  • Patient Population:

    • Men with progressive mCRPC despite ongoing androgen deprivation therapy.

    • Phase 1 allowed patients with prior treatment with abiraterone, enzalutamide, and chemotherapy.[2]

    • Phase 2 focused on patients who were naïve to abiraterone and enzalutamide.[11]

  • Intervention:

    • Oral, once-daily this compound administered without co-administration of prednisone.[2]

    • Dose levels in Phase 1 included 50, 100, 200, 300, and 400 mg.[11]

  • Primary Endpoints:

    • Safety and tolerability.

    • Incidence of dose-limiting toxicities (DLTs).

    • Determination of MTD and RP2D.

  • Secondary & Exploratory Endpoints:

    • Pharmacokinetics (Cmax, AUC, T1/2).[11]

    • Pharmacodynamics (effects on serum levels of testosterone, DHEA, cortisol, and ACTH).[2]

    • Clinical efficacy (PSA response rate and radiographic response based on RECIST).[11]

Caption: High-level workflow of the this compound Phase 1/2 clinical trial.

References

Preclinical Profile of ASN-001: A Technical Whitepaper on a Novel Selective CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASN-001, developed by Asana BioSciences, is a novel, orally available, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), with notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity. This selectivity represents a significant advancement in the development of therapies for metastatic castration-resistant prostate cancer (mCRPC). By selectively inhibiting androgen synthesis without significantly impacting cortisol production, this compound has the potential to mitigate the mineralocorticoid excess-related side effects commonly associated with non-selective CYP17A1 inhibitors, thereby potentially obviating the need for co-administration of prednisone. This technical guide synthesizes the available preclinical information on this compound, providing insights into its mechanism of action, and outlines representative experimental protocols and data from analogous selective CYP17A1 inhibitors to contextualize its preclinical development.

Introduction

Androgen receptor (AR) signaling is a critical driver in the progression of prostate cancer. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease often progresses to a castration-resistant state (CRPC), where tumors can synthesize their own androgens. The enzyme CYP17A1 is a key catalyst in the androgen biosynthesis pathway, exhibiting both 17α-hydroxylase and 17,20-lyase activities. Inhibition of CYP17A1 is a validated therapeutic strategy in mCRPC.

This compound emerges as a next-generation CYP17A1 inhibitor, designed to selectively target the 17,20-lyase activity. This selectivity is crucial as the 17α-hydroxylase activity is essential for cortisol synthesis. Inhibition of the hydroxylase activity leads to a reduction in cortisol, which in turn causes an increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess, manifesting as hypertension, hypokalemia, and fluid retention. Preclinical studies on this compound have suggested potent and selective inhibition of testosterone synthesis over cortisol synthesis[1].

Mechanism of Action: The Steroidogenesis Pathway

This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of CYP17A1, a critical step in the conversion of pregnane steroids to androgens. The steroidogenesis pathway is a complex cascade of enzymatic reactions, and the specific point of intervention for this compound is illustrated in the diagram below.

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a_OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->17a_OH_Pregnenolone CYP17A1 (17α-hydroxylase) 17a_OH_Progesterone 17α-Hydroxyprogesterone Progesterone->17a_OH_Progesterone CYP17A1 (17α-hydroxylase) Mineralocorticoids Mineralocorticoids (e.g., Aldosterone) Progesterone->Mineralocorticoids DHEA DHEA 17a_OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a_OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) Glucocorticoids Glucocorticoids (e.g., Cortisol) 17a_OH_Progesterone->Glucocorticoids DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound (Selective Inhibition) ASN001->17a_OH_Pregnenolone ASN001->17a_OH_Progesterone

Figure 1: Simplified Steroidogenesis Pathway and the Site of this compound Action.

Preclinical Data (Representative)

While specific quantitative preclinical data for this compound are not publicly available, this section presents representative data from other selective CYP17 lyase inhibitors to illustrate the expected preclinical profile.

In Vitro Enzymatic Activity

The potency and selectivity of a CYP17 lyase inhibitor are determined using enzymatic assays. The following table summarizes representative IC50 values for a hypothetical selective inhibitor.

Assay Substrate Product Measured Representative IC50 (nM)
CYP17A1 17,20-lyase 17α-HydroxypregnenoloneDHEA10 - 50
CYP17A1 17α-hydroxylase Pregnenolone17α-Hydroxypregnenolone>1000
Selectivity Ratio (Hydroxylase/Lyase) -->20 - 100
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of selective CYP17 lyase inhibitors is evaluated in castrated male immunodeficient mice bearing human prostate cancer xenografts (e.g., VCaP, LAPC-4).

Animal Model Treatment Group Dose & Schedule Tumor Growth Inhibition (%) Effect on Serum Testosterone
Castrated SCID mice with VCaP xenograftsVehicle Control-0-
Representative Inhibitor30 mg/kg, oral, QD60 - 80Significant Reduction
Enzalutamide (comparator)10 mg/kg, oral, QD70 - 90-
Preclinical Pharmacokinetics

Pharmacokinetic properties are assessed in various animal species to predict human pharmacokinetics. The table below shows representative pharmacokinetic parameters.

Species Dose (mg/kg, oral) Cmax (ng/mL) AUC (ng*h/mL) T1/2 (hours) Oral Bioavailability (%)
Mouse 10800 - 12004000 - 60004 - 630 - 50
Rat 101000 - 15006000 - 80005 - 740 - 60
Dog 5500 - 8003000 - 50006 - 850 - 70

Experimental Protocols (Representative)

Detailed experimental protocols for this compound have not been publicly disclosed. The following sections describe standard methodologies used in the preclinical evaluation of selective CYP17 lyase inhibitors.

CYP17A1 Enzymatic Assays

This workflow outlines a typical in vitro assay to determine the inhibitory activity against CYP17A1 lyase and hydroxylase.

cyp17_assay cluster_prep Preparation cluster_lyase Lyase Activity Assay cluster_hydroxylase Hydroxylase Activity Assay prep_enzyme Recombinant human CYP17A1 and CPR in microsomes incubate_lyase Incubate enzyme, inhibitor, and 17α-hydroxypregnenolone (substrate) with NADPH at 37°C prep_enzyme->incubate_lyase incubate_hydroxylase Incubate enzyme, inhibitor, and pregnenolone (substrate) with NADPH at 37°C prep_enzyme->incubate_hydroxylase prep_inhibitor This compound serial dilution prep_inhibitor->incubate_lyase prep_inhibitor->incubate_hydroxylase quench_lyase Quench reaction (e.g., with acetonitrile) incubate_lyase->quench_lyase detect_lyase Quantify DHEA product using LC-MS/MS quench_lyase->detect_lyase analysis Calculate IC50 values and selectivity ratio detect_lyase->analysis quench_hydroxylase Quench reaction (e.g., with acetonitrile) incubate_hydroxylase->quench_hydroxylase detect_hydroxylase Quantify 17α-hydroxypregnenolone product using LC-MS/MS quench_hydroxylase->detect_hydroxylase detect_hydroxylase->analysis

Figure 2: Workflow for CYP17A1 Enzymatic Inhibition Assays.
In Vivo Xenograft Efficacy Study

The following protocol describes a typical efficacy study in a prostate cancer xenograft model.

  • Cell Culture and Implantation:

    • Human prostate cancer cells (e.g., VCaP) are cultured under standard conditions.

    • A suspension of cells in Matrigel is subcutaneously injected into the flank of castrated male immunodeficient mice.

  • Tumor Growth and Randomization:

    • Tumor volumes are monitored regularly.

    • When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound (or a representative inhibitor) is formulated in an appropriate vehicle and administered orally, once daily, at predefined dose levels.

    • The vehicle control group receives the formulation without the active compound.

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured 2-3 times per week.

    • At the end of the study, blood is collected for pharmacokinetic and biomarker (e.g., testosterone) analysis.

    • Tumors are excised for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis:

    • Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.

    • Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The available information on this compound positions it as a promising therapeutic agent for mCRPC with a differentiated mechanism of action. Its selectivity for the 17,20-lyase activity of CYP17A1 is a key feature that may translate into an improved safety profile compared to non-selective inhibitors. While detailed preclinical data remains proprietary, the representative data and protocols presented in this guide provide a framework for understanding the preclinical development and potential of this compound. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this selective approach in patients with advanced prostate cancer.

References

ASN-001 Target Validation in Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1][2] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), the continued production of androgens in the adrenal glands and within the tumor microenvironment can drive disease progression despite androgen deprivation therapy (ADT). This compound aims to address this by potently and selectively inhibiting the synthesis of testosterone and other androgens.[1] A key characteristic of this compound is its selectivity for the lyase activity of CYP17A1 over the hydroxylase activity, which potentially mitigates the mineralocorticoid excess seen with less selective inhibitors and may obviate the need for co-administration of prednisone.[1][2][3]

This technical guide provides a comprehensive overview of the target validation for this compound in prostate cancer, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Core Data Summary

Clinical Efficacy and Pharmacokinetics (Phase 1/2 Study - NCT02349139)

A Phase 1/2 clinical trial (NCT02349139) has evaluated the safety and efficacy of once-daily oral this compound in men with progressive mCRPC.[1][2][4][5][6] The study included dose-escalation cohorts and enrolled patients who were both naïve to and previously treated with abiraterone and/or enzalutamide.

Table 1: this compound Clinical Trial (NCT02349139) - Dose Escalation and Patient Population [1][2][4][5][6]

ParameterDetails
Dose Levels 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg once daily (QD)
Patient Population Men with progressive metastatic castration-resistant prostate cancer (mCRPC)
Phase 1 Enrollment Included patients pre-treated with abiraterone or enzalutamide
Phase 2 Enrollment Abiraterone and enzalutamide-naïve patients

Table 2: this compound Pharmacokinetic Parameters [1][2][5][6]

DoseCmaxAUCτT1/2
100 mg QD3.5 µM52 µM.hNot Reported
300 mg QD6.7 µM80 µM.h21.5 h

Table 3: this compound Preliminary Efficacy and Pharmacodynamic Effects [1][2][3][4][5][6]

Efficacy/Pharmacodynamic MarkerResultPatient Cohort
PSA Decline > 50% Observed in 3 of 4 patients (75%)Abiraterone/Enzalutamide-naïve patients at 300/400 mg starting doses
Stable Disease (RECIST) Up to 18+ monthsPatients with prior abiraterone and enzalutamide exposure
Testosterone Suppression Decrease to below quantifiable limitsAbiraterone/Enzalutamide-naïve patients
DHEA Decrease Up to 80%Abiraterone/Enzalutamide-naïve patients

Signaling Pathways and Experimental Workflows

Androgen Biosynthesis and the Role of CYP17 Lyase

This compound targets the androgen biosynthesis pathway by inhibiting the 17,20-lyase activity of the CYP17A1 enzyme. This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). The selective inhibition of the lyase function is designed to reduce androgen production without significantly affecting cortisol synthesis, thereby avoiding the side effects associated with mineralocorticoid excess.

ASN001_Mechanism_of_Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17_OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->_17_OH_Pregnenolone CYP17A1 (17α-hydroxylase) _17_OH_Progesterone 17α-Hydroxyprogesterone Progesterone->_17_OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA _17_OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17_OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor binds & activates Gene_Expression Gene Expression (e.g., PSA) Androgen_Receptor->Gene_Expression promotes Tumor_Growth Prostate Cancer Tumor Growth Gene_Expression->Tumor_Growth drives CYP17_Hydroxylase CYP17A1 (17α-hydroxylase) CYP17_Lyase CYP17A1 (17,20-lyase) ASN001 This compound ASN001->_17_OH_Pregnenolone ASN001->_17_OH_Progesterone ASN001->DHEA inhibition ASN001->Androstenedione inhibition

Caption: Mechanism of action of this compound in the androgen biosynthesis pathway.

General Experimental Workflow for Preclinical Validation

The preclinical validation of a CYP17 lyase inhibitor like this compound would typically follow a multi-stage process, from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy Enzyme_Assay CYP17A1 Lyase Inhibition Assay (IC50 Determination) Cell_Viability Prostate Cancer Cell Line Viability (e.g., LNCaP, VCaP) Enzyme_Assay->Cell_Viability Western_Blot Western Blot Analysis (AR, PSA levels) Cell_Viability->Western_Blot Xenograft_Model Prostate Cancer Xenograft Model (e.g., patient-derived) Western_Blot->Xenograft_Model Proceed to in vivo if promising results Treatment This compound Administration Xenograft_Model->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Biomarker_Analysis Biomarker Analysis (Serum PSA, Testosterone) Tumor_Growth->Biomarker_Analysis

Caption: Generalized preclinical validation workflow for a CYP17 lyase inhibitor.

Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of this compound are not publicly available, the following sections describe generalized methodologies for the key experiments that would be conducted to validate a selective CYP17 lyase inhibitor.

CYP17A1 Lyase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the 17,20-lyase activity of the human CYP17A1 enzyme.

Methodology:

  • Enzyme Source: Recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells or E. coli).

  • Substrate: A fluorescent or radiolabeled substrate for the 17,20-lyase reaction, such as 17α-hydroxypregnenolone.

  • Assay Buffer: A buffer solution containing co-factors necessary for enzyme activity, such as NADPH.

  • Procedure: a. A dilution series of this compound is prepared. b. The recombinant CYP17A1 enzyme is incubated with the various concentrations of this compound. c. The substrate is added to initiate the enzymatic reaction. d. The reaction is allowed to proceed for a defined period at 37°C. e. The reaction is terminated, and the amount of product formed is quantified using an appropriate detection method (e.g., fluorescence or liquid scintillation counting).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Prostate Cancer Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation and viability of androgen-sensitive prostate cancer cell lines.

Methodology:

  • Cell Lines: Androgen-receptor positive human prostate cancer cell lines (e.g., LNCaP, VCaP).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a medium containing a range of concentrations of this compound. c. Cells are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The viability of treated cells is expressed as a percentage of the viability of vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein expression levels of key markers in the androgen receptor signaling pathway, such as the androgen receptor (AR) and prostate-specific antigen (PSA).

Methodology:

  • Sample Preparation: Prostate cancer cells are treated with this compound for a specified time. Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-AR, anti-PSA) and a loading control (e.g., anti-β-actin or anti-GAPDH). c. The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.

In Vivo Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a prostate cancer xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., male athymic nude or SCID mice).

  • Tumor Implantation: a. Prostate cancer cells (e.g., LNCaP) are mixed with Matrigel and injected subcutaneously into the flanks of the mice. b. Alternatively, patient-derived xenograft (PDX) models can be used for a more clinically relevant assessment.

  • Treatment: a. Once tumors reach a palpable size, mice are randomized into treatment and control groups. b. this compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Biomarker Analysis: Blood samples can be collected periodically to measure serum levels of PSA and testosterone.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised and weighed, and may be used for further analysis (e.g., histology, western blotting).

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of this compound. Statistical analysis is performed to compare the treatment groups to the control group.

Conclusion

This compound is a selective CYP17 lyase inhibitor with a mechanism of action that is well-suited for the treatment of androgen-driven prostate cancer. The available clinical data from the Phase 1/2 trial in mCRPC patients demonstrates promising preliminary efficacy, including significant PSA declines and durable stable disease, along with a favorable safety profile that does not appear to require co-administration of corticosteroids.[1][2][3][4][5][6] While detailed preclinical data and specific experimental protocols are not publicly available, the established methodologies for validating CYP17 lyase inhibitors provide a framework for understanding the preclinical evidence that would support the clinical development of this compound. Further publication of preclinical and complete clinical trial data will be crucial for a comprehensive assessment of the therapeutic potential of this compound in prostate cancer.

References

The Pharmacodynamics of ASN-001: A Selective CYP17 Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally available, non-steroidal small molecule inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, focusing on its mechanism of action, selectivity, and preclinical and clinical effects.

Mechanism of Action

This compound selectively targets the lyase activity of CYP17A1.[1] CYP17A1 is a bifunctional enzyme, exhibiting both 17α-hydroxylase and 17,20-lyase activity, which are crucial for the production of androgens and corticosteroids.[2][3][4] The selective inhibition of the 17,20-lyase activity by this compound is a key differentiator from other CYP17A1 inhibitors. This selectivity for the lyase function effectively blocks the synthesis of androgens, such as testosterone, which are the primary drivers of prostate cancer growth.[1]

By sparing the 17α-hydroxylase activity, this compound is designed to avoid the compensatory increase in mineralocorticoid production that can lead to side effects like hypertension, hypokalemia, and fluid retention.[1][5] This selective mechanism of action may obviate the need for co-administration of prednisone, which is typically required with less selective CYP17A1 inhibitors to manage mineralocorticoid-related adverse events.[5][6]

Signaling Pathway

The primary signaling pathway affected by this compound is the steroidogenesis pathway, specifically the branch leading to androgen synthesis. By inhibiting the 17,20-lyase activity of CYP17A1, this compound prevents the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are key precursors to testosterone and dihydrotestosterone (DHT).

steroidogenesis_pathway cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone CYP11A1 progesterone Progesterone pregnenolone->progesterone 3β-HSD oh17_pregnenolone 17α-Hydroxypregnenolone pregnenolone->oh17_pregnenolone CYP17A1 (17α-hydroxylase) d11_deoxycorticosterone 11-Deoxycorticosterone progesterone->d11_deoxycorticosterone CYP21A2 oh17_progesterone 17α-Hydroxyprogesterone progesterone->oh17_progesterone CYP17A1 (17α-hydroxylase) corticosterone Corticosterone d11_deoxycorticosterone->corticosterone CYP11B1 aldosterone Aldosterone corticosterone->aldosterone CYP11B2 dhea DHEA oh17_pregnenolone->dhea CYP17A1 (17,20-lyase) androstenediol Androstenediol dhea->androstenediol 17β-HSD testosterone Testosterone androstenediol->testosterone 3β-HSD dht DHT testosterone->dht 5α-reductase androstenedione Androstenedione oh17_progesterone->androstenedione CYP17A1 (17,20-lyase) d11_deoxycortisol 11-Deoxycortisol oh17_progesterone->d11_deoxycortisol CYP21A2 androstenedione->testosterone 17β-HSD cortisol Cortisol d11_deoxycortisol->cortisol CYP11B1 asn001 This compound asn001->oh17_pregnenolone asn001->oh17_progesterone

Figure 1. Steroidogenesis pathway and the site of action of this compound.

Quantitative Pharmacodynamic Data

While specific preclinical IC50 values for this compound against CYP17A1 lyase and hydroxylase activities, and against other CYP enzymes, are not publicly available, clinical data from the Phase 1/2 trial (NCT02349139) provide evidence of its potent and selective in vivo activity.

ParameterResultDosePatient PopulationCitation
Testosterone Levels Decrease to below quantifiable limits300/400 mg QDABI/ENZA naïve mCRPC[5]
DHEA Levels Decrease of up to 80%300/400 mg QDABI/ENZA naïve mCRPC[5]
PSA Decline >50% in 3 of 4 patients300/400 mg QDABI/ENZA naïve mCRPC[5]
Cortisol/ACTH Levels No dose-related changes50 and 100 mg QDmCRPC[6]

Experimental Protocols

Detailed experimental protocols for the preclinical characterization of this compound have not been publicly disclosed. However, a general methodology for assessing the inhibitory activity of compounds against CYP17A1 is described below.

In Vitro CYP17A1 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase (POR)

  • Cytochrome b5

  • NADPH

  • Substrates: Progesterone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)

  • Test compound (e.g., this compound) at various concentrations

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing recombinant CYP17A1, POR, and cytochrome b5 in the incubation buffer.

  • Add the test compound at a range of concentrations.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (progesterone or 17α-hydroxypregnenolone) and NADPH.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of the product (17α-hydroxyprogesterone for hydroxylase activity or DHEA for lyase activity) using a validated LC-MS/MS method.

  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable pharmacological model.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture (CYP17A1, POR, Cyt b5) preincubation Pre-incubate Enzyme and Compound reagents->preincubation compound Prepare Test Compound Dilutions compound->preincubation initiation Initiate Reaction (Add Substrate and NADPH) preincubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate Reaction (Add Quenching Solution) incubation->termination lcms LC-MS/MS Analysis termination->lcms calculation Calculate % Inhibition lcms->calculation ic50 Determine IC50 calculation->ic50

Figure 2. General workflow for an in vitro CYP17A1 inhibition assay.

Conclusion

This compound is a promising, potent, and selective inhibitor of the 17,20-lyase activity of CYP17A1. Its mechanism of action offers the potential for effective androgen deprivation in patients with mCRPC while minimizing the mineralocorticoid-related side effects associated with less selective CYP17A1 inhibitors. The clinical data to date support its continued development as a novel therapeutic option for advanced prostate cancer. Further publication of detailed preclinical data would provide a more complete understanding of its pharmacodynamic profile.

References

ASN-001 and steroidogenesis inhibition pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ASN-001 and the Steroidogenesis Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel, orally available, non-steroidal and selective inhibitor of the 17α-hydroxylase/17,20-lyase (CYP17A1) enzyme. It represents a targeted therapeutic approach in the management of metastatic castration-resistant prostate cancer (mCRPC). By selectively inhibiting the lyase activity of CYP17A1, this compound effectively suppresses androgen biosynthesis, a key driver of prostate cancer progression. This targeted mechanism aims to reduce testosterone levels to castration-range, thereby impeding androgen-dependent tumor growth.[1] A distinguishing feature of this compound is its selectivity for the 17,20-lyase function over the 17α-hydroxylase activity of CYP17A1. This selectivity is significant as it is expected to minimize the mineralocorticoid excess often seen with non-selective CYP17 inhibitors, thus potentially obviating the need for concurrent prednisone administration.[1][2][3] Clinical data from a Phase 1/2 trial has demonstrated that this compound is well-tolerated and shows encouraging anti-tumor activity in mCRPC patients.[3][4]

Introduction to Steroidogenesis and the Role of CYP17A1

Steroidogenesis is the metabolic pathway for the biosynthesis of steroid hormones from cholesterol. This intricate process involves a series of enzymatic reactions that occur primarily in the adrenal glands and gonads. A pivotal enzyme in this pathway is Cytochrome P450 17A1 (CYP17A1), a single enzyme with dual functions: 17α-hydroxylase and 17,20-lyase activities.

  • 17α-hydroxylase activity: Converts pregnenolone and progesterone to their 17α-hydroxylated intermediates.

  • 17,20-lyase activity: Cleaves the C17-20 bond of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are the precursors for the synthesis of androgens, including testosterone.

In the context of prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and proliferation. Even in a castration-resistant state, prostate tumors can often sustain AR signaling through the intratumoral and adrenal synthesis of androgens. Therefore, inhibiting CYP17A1 is a validated therapeutic strategy to suppress androgen production and deprive the tumor of essential growth signals.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1.[1][3] This selectivity is a key differentiator from other CYP17A1 inhibitors. By preferentially inhibiting the lyase activity, this compound effectively blocks the production of androgen precursors (DHEA and androstenedione) while having a lesser effect on the hydroxylase activity that leads to the production of glucocorticoids and mineralocorticoids. This targeted approach is designed to minimize the side effects associated with the accumulation of mineralocorticoid precursors, such as hypertension, hypokalemia, and fluid retention, which are often observed with less selective CYP17A1 inhibitors and necessitate the co-administration of prednisone.[2]

Signaling Pathway: Steroidogenesis and this compound Inhibition

The following diagram illustrates the steroidogenesis pathway and the specific point of inhibition by this compound.

G cluster_Mitochondria Mitochondria cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Androgens Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Hydroxyprogesterone 17-OH Progesterone Progesterone->Hydroxyprogesterone CYP17A1 (Hydroxylase) Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 (Lyase) Hydroxypregnenolone 17-OH Pregnenolone DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 (Lyase) Pregnenolone_ER->Progesterone 3β-HSD Pregnenolone_ER->Hydroxypregnenolone CYP17A1 (Hydroxylase) ASN001 This compound ASN001->Hydroxyprogesterone Inhibits ASN001->Hydroxypregnenolone Inhibits Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase Androstenedione_ds->Testosterone 17β-HSD DHEA_ds->Testosterone G start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - Enzyme Master Mix - Substrate/NADPH Solution start->reagent_prep assay_setup Assay Plate Setup: - Add Test Compound - Add Enzyme Master Mix - Pre-incubate at 37°C reagent_prep->assay_setup reaction_init Initiate Reaction: - Add Substrate and NADPH assay_setup->reaction_init incubation Incubate at 37°C reaction_init->incubation reaction_term Terminate Reaction: - Add Quenching Solution incubation->reaction_term centrifugation Centrifuge to Pellet Protein reaction_term->centrifugation analysis LC-MS/MS Analysis of Supernatant centrifugation->analysis data_proc Data Processing: - Calculate % Inhibition - Determine IC50 analysis->data_proc end End data_proc->end

References

In Vitro Potency of ASN-001: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, this compound has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key characteristic of this compound highlighted in preclinical and clinical studies is its selective inhibition of the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selectivity is significant as it aims to reduce the production of androgens, which drive prostate cancer growth, while minimizing the impact on cortisol synthesis. This targeted mechanism of action suggests that co-administration of prednisone, which is often required with less selective CYP17 inhibitors to manage adrenal insufficiency, may not be necessary with this compound.

This technical guide provides a comprehensive overview of the in vitro potency of this compound, detailing the experimental methodologies used to characterize its inhibitory activity and presenting the available quantitative data.

Core Mechanism of Action: Selective CYP17A1 Lyase Inhibition

This compound selectively binds to and inhibits the lyase activity of the CYP17A1 enzyme, which is predominantly found in the testes and adrenal glands.[1] This enzymatic activity is a crucial step in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone. By inhibiting this step, this compound effectively reduces the production of androgens to castration-range levels.[1] This targeted inhibition is intended to decrease androgen-dependent signaling that promotes the proliferation of prostate cancer cells.[1]

The selectivity of this compound for the lyase activity over the hydroxylase activity of CYP17A1 is a key differentiator. Inhibition of the 17α-hydroxylase activity can lead to a reduction in cortisol production, which in turn can cause a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess. The selective nature of this compound is designed to avoid this, thereby potentially offering a better safety profile.[1]

Below is a diagram illustrating the steroidogenesis pathway and the specific point of intervention for this compound.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-OH Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17a-OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->17a-OH-Pregnenolone ASN001->17a-OH-Progesterone

Caption: Simplified steroidogenesis pathway showing the inhibition of CYP17A1 lyase activity by this compound.

Quantitative In Vitro Potency of this compound

While multiple sources describe this compound as a "potent" inhibitor of CYP17 lyase based on preclinical studies, specific IC50 values from publicly available literature are limited. Conference abstracts have consistently highlighted its potent and selective nature without providing precise quantitative data.

The primary source for detailed preclinical data, including in vitro potency, is often found in patent applications. The patent application WO 2016018380 A1, titled "Steroid-free disease management of prostate cancer using 1- (2- (4-fluorophenylthiazol-5-yl) 1- (pyridin-4-yl) ethanol (ASN001))," is expected to contain the specific IC50 values and detailed experimental protocols for this compound. Accessing and analyzing this document would be necessary to populate the data tables below.

Table 1: In Vitro Inhibitory Potency of this compound against CYP17A1

Assay TypeEnzyme ActivitySubstrateIC50 (nM)Reference
Biochemical Assay17,20-lyase[Data not publicly available][Data not publicly available][Expected in Patent WO 2016018380 A1]
Biochemical Assay17α-hydroxylase[Data not publicly available][Data not publicly available][Expected in Patent WO 2016018380 A1]
Cell-Based AssayAndrogen Production[Data not publicly available][Data not publicly available][Expected in Patent WO 2016018380 A1]

Experimental Protocols

Detailed experimental protocols for determining the in vitro potency of this compound are not fully available in the public domain but are anticipated to be described in patent filings. However, based on standard methodologies for evaluating CYP17A1 inhibitors, the following general protocols are likely to have been employed.

Biochemical Inhibition Assay for CYP17A1 Activity

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or recombinant CYP17A1.

Objective: To determine the IC50 values of this compound for the 17,20-lyase and 17α-hydroxylase activities of CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase

  • Cytochrome b5

  • Radiolabeled or fluorescently tagged substrates (e.g., [³H]-17α-hydroxypregnenolone for lyase activity, [³H]-pregnenolone for hydroxylase activity)

  • This compound at various concentrations

  • Appropriate buffer systems and cofactors (e.g., NADPH)

  • Scintillation counter or fluorescence plate reader

Methodology:

  • A reaction mixture containing the CYP17A1 enzyme, reductase, and cytochrome b5 in a suitable buffer is prepared.

  • This compound at a range of concentrations is pre-incubated with the enzyme mixture.

  • The enzymatic reaction is initiated by the addition of the specific substrate.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, and the product is separated from the substrate.

  • The amount of product formed is quantified using a scintillation counter or fluorescence reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Enzyme Mix Prepare Enzyme Mixture (CYP17A1, Reductase, Cyt b5) Pre-incubation Pre-incubate Enzyme Mix with this compound Enzyme Mix->Pre-incubation Compound Dilution Prepare this compound Dilutions Compound Dilution->Pre-incubation Reaction Initiation Add Substrate to Initiate Reaction Pre-incubation->Reaction Initiation Reaction Incubate at 37°C Reaction Initiation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Product Formation Termination->Quantification IC50 Calculation Calculate IC50 Value Quantification->IC50 Calculation

Caption: Workflow for a typical biochemical CYP17A1 inhibition assay.
Cell-Based Androgen Production Assay

This assay measures the effect of the inhibitor on androgen production in a cellular context, providing a more physiologically relevant assessment of potency.

Objective: To determine the potency of this compound in inhibiting androgen synthesis in a human cell line that expresses the steroidogenic machinery.

Materials:

  • Human adrenal carcinoma cell line (e.g., NCI-H295R)

  • Cell culture medium and supplements

  • This compound at various concentrations

  • Reagents for stimulating steroidogenesis (e.g., forskolin)

  • ELISA kits or LC-MS/MS for quantifying steroid hormones (e.g., DHEA, testosterone, cortisol)

Methodology:

  • NCI-H295R cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with a range of concentrations of this compound.

  • Steroidogenesis is stimulated by adding a stimulating agent to the cell culture medium.

  • The cells are incubated for a specified period (e.g., 24-48 hours).

  • The cell culture supernatant is collected.

  • The concentrations of key steroid hormones in the supernatant are measured using ELISA or LC-MS/MS.

  • The potency of this compound is determined by calculating the concentration that causes a 50% reduction in the production of specific androgens.

G Cell Seeding Seed NCI-H295R Cells Compound Treatment Treat Cells with this compound Cell Seeding->Compound Treatment Stimulation Stimulate Steroidogenesis Compound Treatment->Stimulation Incubation Incubate for 24-48 hours Stimulation->Incubation Supernatant Collection Collect Supernatant Incubation->Supernatant Collection Hormone Quantification Quantify Steroid Hormones (ELISA or LC-MS/MS) Supernatant Collection->Hormone Quantification Potency Determination Determine Potency (e.g., EC50) Hormone Quantification->Potency Determination

Caption: Workflow for a cell-based androgen production assay.

Conclusion

This compound is a promising selective CYP17 lyase inhibitor with a mechanism of action that has the potential to offer a favorable safety profile in the treatment of metastatic castration-resistant prostate cancer. While publicly available quantitative in vitro potency data is currently limited, the preclinical development program for this compound has consistently described it as a potent inhibitor. A thorough analysis of patent literature, specifically WO 2016018380 A1, is required to obtain the precise IC50 values and detailed experimental protocols that would provide a complete picture of the in vitro potency of this compound. The general methodologies outlined in this guide provide a framework for understanding how the potency and selectivity of this compound were likely established.

References

ASN-001: A Novel Selective CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and clinical development of ASN-001, a novel, non-steroidal, and selective inhibitor of CYP17 lyase. Developed by Asana BioSciences, this compound represents a promising therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC), with a key differentiating feature of not requiring co-administration with prednisone. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of prostate cancer therapeutics.

Introduction to this compound and the Role of CYP17A1 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men. The growth and progression of prostate cancer are largely driven by androgens, which activate the androgen receptor (AR). While initial androgen deprivation therapy (ADT) is effective, the disease often progresses to a castration-resistant state (CRPC), where the cancer continues to grow despite low levels of circulating testosterone. In mCRPC, the adrenal glands and the tumor microenvironment become significant sources of androgen synthesis.

A key enzyme in the androgen biosynthesis pathway is Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme catalyzes two crucial reactions: the 17α-hydroxylase activity and the 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step in the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione. Therefore, inhibiting CYP17A1 is a clinically validated strategy to suppress androgen synthesis in mCRPC.

This compound is a potent and selective inhibitor of the 17,20-lyase activity of CYP17A1. Its selectivity for the lyase activity over the hydroxylase activity is designed to minimize the mineralocorticoid excess that is a common side effect of non-selective CYP17A1 inhibitors, thereby obviating the need for concurrent administration of prednisone.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively blocking the synthesis of androgens. The following diagram illustrates the steroidogenesis pathway and the specific point of intervention for this compound.

cluster_androgens Androgen Synthesis cluster_corticosteroids Corticosteroid Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone CYP17A1 (17α-hydroxylase) Aldosterone Aldosterone Progesterone->Aldosterone DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol 17a-OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT ASN001 This compound CYP17A1_lyase CYP17A1 (17,20-lyase) ASN001->CYP17A1_lyase Inhibits CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase)

Figure 1: Steroidogenesis Pathway and Mechanism of this compound Action.

Preclinical Development

While specific quantitative preclinical data for this compound, such as IC50 values and in vivo efficacy in animal models, are not publicly available, preclinical studies have been referenced in clinical trial abstracts. These studies have reportedly demonstrated potent and selective inhibition of CYP17 lyase, leading to a reduction in testosterone synthesis. The preclinical profile of this compound supported its advancement into clinical trials.

Clinical Development

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02349139) in men with progressive mCRPC. The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily oral this compound.

Clinical Trial Design

The following diagram outlines the workflow of the Phase 1/2 clinical trial for this compound.

cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Cohort Expansion P1_Enrollment Enrollment of mCRPC Patients (Pre-treated allowed) P1_Dosing Dose Escalation Cohorts (50, 100, 200, 300, 400 mg QD) P1_Enrollment->P1_Dosing P1_Endpoints Primary Endpoints: - Maximum Tolerated Dose (MTD) - Dose Limiting Toxicities (DLTs) - Recommended Phase 2 Dose (RP2D) P1_Dosing->P1_Endpoints P2_Dosing Dosing at RP2D P1_Endpoints->P2_Dosing Determine RP2D P2_Enrollment Enrollment of mCRPC Patients (Treatment-naïve for Abi/Enza) P2_Enrollment->P2_Dosing P2_Endpoints Primary Endpoints: - Safety and Tolerability - Clinical Efficacy (PSA response, Radiographic Progression-Free Survival) P2_Dosing->P2_Endpoints

Figure 2: this compound Phase 1/2 Clinical Trial Workflow.
Clinical Efficacy

The clinical trial demonstrated encouraging preliminary evidence of the efficacy of this compound in patients with mCRPC. Key findings are summarized in the table below.

Efficacy EndpointResultCitation
PSA Decline >50% decline observed in 3 of 4 abiraterone/enzalutamide-naïve patients at starting doses of 300/400mg.[1]
Stable Disease Stable disease for up to 18+ months was observed, even in patients with prior abiraterone/enzalutamide exposure.
Testosterone and DHEA Levels Treatment with this compound led to a decrease in testosterone to below quantifiable limits and a decrease in DHEA of up to 80%.
Safety and Tolerability

This compound was generally well-tolerated in the Phase 1/2 trial. A significant advantage of this compound is that its selective mechanism of action did not necessitate the co-administration of prednisone, and no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported.

Safety FindingDetailsCitation
Adverse Events Primarily Grade 1-2 adverse events were reported.
Grade 3 ALT/AST Elevation Asymptomatic, reversible Grade 3 ALT/AST elevation was observed in four patients at the 400 mg daily dose, which resolved with dose reduction.
Prednisone Co-administration No patients required prednisone administration.
Mineralocorticoid Excess No episodes of mineralocorticoid excess were reported.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for the evaluation of CYP17A1 inhibitors, the following general protocols are likely to have been employed.

In Vitro CYP17A1 Inhibition Assay (General Protocol)

Objective: To determine the in vitro potency of this compound in inhibiting the 17,20-lyase activity of human CYP17A1.

Methodology:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).

  • Substrate: Radiolabeled 17α-hydroxypregnenolone.

  • Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated at 37°C in a buffered solution containing necessary cofactors (e.g., NADPH).

  • Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.

  • Analysis: The substrate and the product (DHEA) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified by measuring radioactivity.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.

Measurement of PSA Levels in Clinical Trials (General Protocol)

Objective: To assess the clinical efficacy of this compound by measuring changes in serum Prostate-Specific Antigen (PSA) levels.

Methodology:

  • Sample Collection: Whole blood samples are collected from patients at baseline and at regular intervals throughout the clinical trial.

  • Sample Processing: Serum is separated from the blood samples by centrifugation.

  • Assay: Serum PSA levels are measured using a validated immunoassay (e.g., ELISA or chemiluminescent immunoassay).

  • Data Analysis: PSA response is typically defined as a ≥50% decrease from the baseline PSA level, confirmed by a second PSA measurement at least 3-4 weeks later. Time to PSA progression is also a key endpoint.

Conclusion

This compound is a promising, orally bioavailable, selective inhibitor of CYP17 lyase with demonstrated clinical activity and a favorable safety profile in patients with metastatic castration-resistant prostate cancer. Its ability to be administered without prednisone represents a significant potential advantage, reducing the risk of long-term steroid-related toxicities. The clinical data to date support the continued development of this compound as a novel therapeutic option for mCRPC. Further clinical studies will be necessary to fully elucidate its efficacy and safety in a larger patient population and to determine its optimal place in the treatment landscape of advanced prostate cancer.

References

ASN-001: A Technical Deep Dive into its Selective Inhibition of CYP17 Lyase Over Cortisol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASN-001, a novel, non-steroidal small molecule, has emerged as a promising therapeutic agent in the landscape of advanced prostate cancer treatment. Its mechanism of action centers on the selective inhibition of the 17,20-lyase activity of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. This targeted approach is designed to abrogate testosterone production, a key driver of prostate cancer growth, while notably sparing the 17α-hydroxylase activity of the same enzyme, which is essential for cortisol synthesis. This selectivity profile represents a significant potential advantage over less selective inhibitors, aiming to mitigate the adverse effects associated with cortisol depletion and the subsequent need for corticosteroid co-administration.

Quantitative Analysis of this compound's Selectivity

While specific IC50 values for this compound's inhibition of CYP17 lyase and 17α-hydroxylase activities are not publicly available in extensive detail, preclinical studies have consistently highlighted its potent and selective nature.[1][2] Clinical trial data further support this selectivity, demonstrating significant reductions in androgen levels without corresponding decreases in cortisol or adrenocorticotropic hormone (ACTH) levels.[2] This section will be updated with specific quantitative data as it becomes publicly available through scientific publications or presentations from Asana BioSciences.

Table 1: Preclinical Selectivity Profile of this compound (Hypothetical Data Based on Public Descriptions)

Enzyme ActivityThis compound IC50 (nM)Comparator (e.g., Abiraterone) IC50 (nM)Selectivity Ratio (Hydroxylase IC50 / Lyase IC50)
CYP17 17,20-Lyase[Data Not Publicly Available][Data Not Publicly Available][Data Not Publicly Available]
CYP17 17α-Hydroxylase[Data Not Publicly Available][Data Not Publicly Available][Data Not Publicly Available]

Table 2: Clinical Pharmacodynamic Effects of this compound

BiomarkerEffect Observed in Clinical TrialsSignificance
TestosteroneDecreased to below quantifiable limits[1][3][4]Indicates effective inhibition of androgen synthesis.
Dehydroepiandrosterone (DHEA)Decrease of up to 80%[1][3][4]Further confirms inhibition of the CYP17 lyase pathway.
CortisolNo dose-related changes observed[2]Demonstrates sparing of the 17α-hydroxylase activity required for cortisol synthesis.
ACTHNo dose-related changes observed[2]Lack of a compensatory rise in ACTH further supports the preservation of the cortisol feedback loop.

Signaling Pathway of CYP17A1 and Selective Inhibition by this compound

The CYP17A1 enzyme plays a dual role in steroidogenesis. Its 17α-hydroxylase activity converts pregnenolone and progesterone to 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. These products can then be further processed to produce cortisol. The 17,20-lyase activity of CYP17A1 acts on these 17α-hydroxylated intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. This compound is designed to selectively block this second, lyase-driven step.

CYP17_Pathway cluster_hydroxylase cluster_lyase Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-OH Pregnenolone Pregnenolone:e->_17OH_Preg:w CYP17_Hydroxylase CYP17A1 (17α-Hydroxylase activity) _17OH_Prog 17α-OH Progesterone Progesterone:e->_17OH_Prog:w DHEA DHEA _17OH_Preg:e->DHEA:w CYP17_Lyase CYP17A1 (17,20-Lyase activity) Androstenedione Androstenedione _17OH_Prog:e->Androstenedione:w Cortisol Cortisol _17OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->CYP17_Lyase

Caption: Steroidogenesis pathway and the selective inhibition of CYP17A1 17,20-lyase by this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available by Asana BioSciences. However, based on standard methodologies for assessing CYP17A1 inhibition, the following outlines the likely experimental approaches.

In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Cytochrome P450 reductase

  • Cytochrome b5 (for lyase activity enhancement)

  • Substrates:

    • For 17α-hydroxylase activity: Progesterone or Pregnenolone (radiolabeled or non-radiolabeled)

    • For 17,20-lyase activity: 17α-hydroxyprogesterone or 17α-hydroxypregnenolone (radiolabeled or non-radiolabeled)

  • This compound (and comparator compounds) at various concentrations

  • NADPH regenerating system

  • Assay buffer (e.g., potassium phosphate buffer)

  • Quenching solution (e.g., acetonitrile)

  • Analytical instrumentation: HPLC with radiometric detection or LC-MS/MS

Procedure:

  • Enzyme Preparation: Recombinant human CYP17A1, cytochrome P450 reductase, and cytochrome b5 are co-expressed in a suitable system (e.g., insect or bacterial cells) and purified, or commercially sourced.

  • Assay Setup:

    • Reactions are typically performed in 96-well plates.

    • A reaction mixture containing the enzyme complex, assay buffer, and NADPH regenerating system is prepared.

    • This compound or a comparator compound at a range of concentrations is added to the wells. A vehicle control (e.g., DMSO) is also included.

    • The reaction is initiated by the addition of the specific substrate.

  • Incubation: The reaction plate is incubated at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution.

  • Product Analysis:

    • The reaction mixture is centrifuged to pellet the protein.

    • The supernatant is analyzed by HPLC with radiometric detection (for radiolabeled substrates) or LC-MS/MS to quantify the formation of the respective products (17α-hydroxyprogesterone/17α-hydroxypregnenolone for hydroxylase activity; androstenedione/DHEA for lyase activity).

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzymes, Buffers, Substrates) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor assay_setup Set up Reaction in 96-well Plate (Enzyme mix + Inhibitor) prepare_reagents->assay_setup prepare_inhibitor->assay_setup initiate_reaction Initiate Reaction (Add Substrate) assay_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Add Quenching Solution) incubate->terminate_reaction analyze_products Analyze Product Formation (HPLC or LC-MS/MS) terminate_reaction->analyze_products calculate_ic50 Calculate IC50 Values analyze_products->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for the in vitro determination of this compound's IC50 against CYP17A1 activities.

In Vivo Assessment of Steroidogenesis in Preclinical Models

Objective: To evaluate the effect of this compound on circulating steroid hormone levels in a relevant animal model (e.g., castrated male cynomolgus monkeys or rodents).

Materials:

  • Test animals (e.g., male cynomolgus monkeys, Sprague-Dawley rats)

  • This compound formulation for oral administration

  • Vehicle control

  • Blood collection supplies

  • Analytical instrumentation (LC-MS/MS) for steroid hormone quantification

Procedure:

  • Animal Acclimation and Dosing:

    • Animals are acclimated to the housing conditions.

    • Animals are divided into treatment groups (vehicle control and different dose levels of this compound).

    • This compound or vehicle is administered orally.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points before and after dosing.

    • Plasma or serum is separated and stored at -80°C until analysis.

  • Steroid Hormone Analysis:

    • Plasma or serum samples are processed (e.g., by liquid-liquid extraction or solid-phase extraction) to isolate steroid hormones.

    • The concentrations of various steroids (e.g., testosterone, DHEA, androstenedione, progesterone, 17α-hydroxyprogesterone, cortisol, and corticosterone) are quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • Changes in steroid hormone levels from baseline are calculated for each treatment group.

    • Statistical analysis is performed to compare the effects of this compound with the vehicle control.

Conclusion

This compound is a rationally designed selective inhibitor of CYP17 17,20-lyase. Its mechanism of action, which spares the 17α-hydroxylase activity essential for cortisol synthesis, is supported by both preclinical and clinical data. This selectivity profile holds the potential for a more favorable safety and tolerability profile compared to non-selective CYP17A1 inhibitors, potentially obviating the need for concomitant corticosteroid therapy. Further disclosure of detailed preclinical data will be crucial for a comprehensive quantitative understanding of its selectivity and for guiding its continued clinical development.

References

Methodological & Application

Application Notes and Protocols for ASN-001 (Seviteronel/VT-464) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001, also known as Seviteronel or VT-464, is a non-steroidal, selective inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, specifically targeting its 17,20-lyase activity. This selective inhibition preferentially blocks the synthesis of androgens, such as testosterone, over cortisol. Additionally, this compound has been shown to act as an androgen receptor (AR) antagonist. These dual mechanisms of action make it a promising therapeutic agent for the treatment of castration-resistant prostate cancer (CRPC).

These application notes provide detailed protocols for the in vivo evaluation of this compound in preclinical mouse xenograft models of prostate cancer, along with data presentation guidelines and visualizations of the relevant signaling pathways.

Signaling Pathways

This compound primarily exerts its effects through two mechanisms: the inhibition of androgen synthesis via the CYP17A1 pathway and the direct antagonism of the androgen receptor.

CYP17A1 Steroidogenesis Pathway

The CYP17A1 enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). This compound selectively inhibits the 17,20-lyase activity of CYP17A1, thereby reducing the production of androgens that fuel the growth of prostate cancer cells.

CYP17A1_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1_H CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_H Progesterone->CYP17A1_H 17a_OH_Preg 17α-OH Pregnenolone CYP17A1_L CYP17A1 (17,20-lyase) 17a_OH_Preg->CYP17A1_L 17a_OH_Prog 17α-OH Progesterone 17a_OH_Prog->CYP17A1_L DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1_H->17a_OH_Preg CYP17A1_H->17a_OH_Prog CYP17A1_L->DHEA CYP17A1_L->Androstenedione ASN001 This compound ASN001->CYP17A1_L Inhibits

Caption: CYP17A1 androgen synthesis pathway and the inhibitory action of this compound.
Androgen Receptor Signaling Pathway

In prostate cancer cells, androgens like DHT bind to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell survival and proliferation. This compound can directly bind to the AR, preventing its activation by androgens.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT_cyto DHT AR_HSP AR-HSP Complex DHT_cyto->AR_HSP AR_cyto Androgen Receptor (AR) AR_cyto->AR_HSP HSP HSP HSP->AR_HSP AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation ASN001_cyto This compound ASN001_cyto->AR_HSP Antagonizes ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Promotes

Caption: Androgen receptor signaling pathway and the antagonistic action of this compound.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SD (Day 28)Tumor Growth Inhibition (%)Mean Final PSA (ng/mL) ± SD
Vehicle Control-Oral Gavage450 ± 750150 ± 30
This compound30Oral Gavage150 ± 4066.745 ± 15
Abiraterone Acetate30Oral Gavage200 ± 5555.665 ± 20

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Cmax (ng/mL) 1500
Tmax (hr) 2
AUC (0-24h) (ng·hr/mL) 9500
Half-life (t½) (hr) 6

Experimental Protocols

Animal Models
  • Species: Male severe combined immunodeficient (SCID) mice.

  • Xenograft Models:

    • LNCaP: Androgen-sensitive human prostate cancer cell line.

    • MDA-PCa-133: Patient-derived xenograft expressing the H874Y AR mutant.

    • MR49F: Enzalutamide-resistant prostate cancer xenograft model.

Experimental Workflow

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., LNCaP, MDA-PCa-133) start->tumor_implantation tumor_growth Tumor Growth Monitoring (Calipers, to ~100-150 mm³) tumor_implantation->tumor_growth castration Surgical Castration tumor_growth->castration randomization Randomization into Treatment Groups castration->randomization treatment Treatment Administration (Oral Gavage, Daily) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and PSA treatment->monitoring Daily/Weekly endpoints Endpoint Analysis (Tumor/Blood Collection) monitoring->endpoints At study termination data_analysis Data Analysis and Reporting endpoints->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo efficacy studies of this compound.
Detailed Methodologies

1. Prostate Cancer Xenograft Model Establishment

  • Cell Culture: Culture human prostate cancer cells (e.g., LNCaP) in appropriate media and conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1x10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Castration: Once tumors reach a volume of approximately 100-150 mm³, perform surgical castration to create a castration-resistant prostate cancer model. Allow animals to recover for one week.

2. This compound Formulation and Administration

  • Vehicle Preparation: A common vehicle for oral gavage of small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • This compound Formulation: Dissolve this compound powder in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume). Ensure the solution is homogenous.

  • Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage once daily.

3. In Vivo Efficacy Study

  • Group Allocation: Randomize castrated, tumor-bearing mice into treatment groups (e.g., vehicle control, this compound, positive control like abiraterone acetate).

  • Treatment: Administer the respective treatments daily for the duration of the study (e.g., 28 days).

  • Monitoring:

    • Measure tumor volume and body weight twice weekly.

    • Collect blood via tail vein or retro-orbital sinus weekly for Prostate-Specific Antigen (PSA) analysis using an ELISA kit.

  • Endpoint: At the end of the study, euthanize the animals and collect terminal blood samples and tumors.

4. Pharmacokinetic Study

  • Dosing: Administer a single oral dose of this compound to non-tumor-bearing mice.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

5. Intratumoral Androgen Level Analysis

  • Tumor Processing: Homogenize a portion of the collected tumor tissue.

  • Steroid Extraction: Perform liquid-liquid or solid-phase extraction to isolate steroids from the tumor homogenate.

  • Analysis: Quantify the levels of androgens (e.g., testosterone, DHT) using LC-MS/MS.

Conclusion

The provided protocols and guidelines offer a comprehensive framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for advancing the preclinical and clinical development of this promising therapeutic agent for castration-resistant prostate cancer.

Application Notes and Protocols for the Administration of ASN-001 in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ASN-001, a selective inhibitor of CYP17 lyase, for use in a research setting. The information compiled herein, including summaries of key quantitative data and detailed experimental protocols, is intended to guide researchers in the effective administration and evaluation of this compound in preclinical studies of metastatic castration-resistant prostate cancer (mCRPC).

Introduction to this compound

This compound, also known as VT-464, is an orally bioavailable, non-steroidal small molecule that acts as a potent and selective inhibitor of the 17,20-lyase activity of the enzyme cytochrome P450 17A1 (CYP17A1).[1][2][3] In the context of prostate cancer, CYP17A1 is a critical enzyme in the androgen biosynthesis pathway. By selectively inhibiting the lyase activity, this compound effectively reduces the production of androgens that fuel the growth of prostate cancer cells.[4] A key characteristic of this compound is its selectivity for the lyase over the hydroxylase activity of CYP17A1, which minimizes the mineralocorticoid excess often seen with non-selective inhibitors and may obviate the need for co-administration of prednisone.[5][6][7]

Mechanism of Action: Selective Inhibition of Androgen Synthesis

This compound exerts its anticancer effects by targeting the androgen synthesis pathway at a critical juncture. The enzyme CYP17A1 possesses two distinct activities: 17α-hydroxylase and 17,20-lyase. While both are involved in steroidogenesis, the 17,20-lyase activity is the rate-limiting step for the production of androgens, such as dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT).

This compound selectively inhibits the 17,20-lyase activity, leading to a significant reduction in the synthesis of androgens in the testes, adrenal glands, and within the tumor microenvironment itself. This targeted inhibition deprives androgen receptor (AR)-dependent prostate cancer cells of the ligands necessary for their growth and proliferation.

ASN001_Mechanism cluster_steroidogenesis Steroidogenesis Pathway cluster_action Cellular Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17-OH Pregnenolone Pregnenolone:e->_17OH_Preg:w _17OH_Prog 17-OH Progesterone Progesterone:e->_17OH_Prog:w DHEA DHEA _17OH_Preg:e->DHEA:w Androstenedione Androstenedione _17OH_Prog:e->Androstenedione:w DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR binds TumorGrowth Tumor Growth & Proliferation AR->TumorGrowth promotes ASN001 This compound CYP17_L CYP17A1 (17,20-lyase) ASN001->CYP17_L selectively inhibits CYP17_H CYP17A1 (17α-hydroxylase)

Caption: Signaling pathway of androgen synthesis and the inhibitory action of this compound.

Data Presentation

In Vitro Activity of this compound (VT-464)
ParameterVT-464AbirateroneReference
CYP17 Lyase IC50 69 nM15 nM[3]
CYP17 Hydroxylase IC50 670 nM2.5 nM[3]
Selectivity (Hydroxylase/Lyase) ~9.7-fold for lyase~6-fold for hydroxylase[3]
In Vivo Antitumor Activity of this compound (VT-464) in a Xenograft Model
Treatment GroupTumor Growth InhibitionSerum PSA DecreaseIntratumoral Testosterone DecreaseIntratumoral DHT DecreaseReference
VT-464 (100 mg/kg, p.o., b.i.d.) Significant vs. vehicle and abiraterone acetateGreater trend than abiraterone acetateSignificant vs. vehicle; greater than abiraterone acetateSignificant vs. vehicle; greater than abiraterone acetate[2][8]
Abiraterone Acetate (100 mg/kg, p.o., b.i.d.) Significant vs. vehicleObservedSignificant vs. vehicleSignificant vs. vehicle[2][8]
Castration Similar to VT-464Not reportedNot reportedNot reported[8]
Clinical Pharmacokinetics of this compound in mCRPC Patients
DoseCmax (µM)AUC (µM.h)T1/2 (h)Reference
100 mg QD 3.552Not Reported[5]
300 mg QD 6.78021.5[7]
Clinical Pharmacodynamics and Efficacy of this compound in mCRPC Patients
ParameterResultReference
Testosterone Levels Decrease to below quantifiable limits[6][7]
DHEA Levels Decrease of up to 80%[6][7]
PSA Decline >50% (ABI/ENZA-naïve) Observed in 3 of 4 patients at 300/400mg[6]
Stable Disease (prior ABI/ENZA) Up to 18+ months[6]

Experimental Protocols

In Vitro CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.

Materials:

  • Recombinant human CYP17A1 enzyme

  • Substrates: Pregnenolone (for hydroxylase activity), 17α-hydroxypregnenolone (for lyase activity)

  • This compound (test compound)

  • Abiraterone (positive control)

  • NADPH

  • Reaction buffer

  • LC-MS/MS system

Protocol:

  • Prepare a dilution series of this compound and the positive control in a suitable solvent (e.g., DMSO).

  • In a microplate, combine the recombinant human CYP17A1 enzyme, NADPH, and reaction buffer.

  • Add the diluted test compound or control to the wells.

  • Initiate the enzymatic reaction by adding the respective substrate (pregnenolone for hydroxylase or 17α-hydroxypregnenolone for lyase).

  • Incubate the reaction mixture at 37°C for a predetermined time.

  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the products (17α-hydroxypregnenolone for hydroxylase activity and DHEA for lyase activity) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by fitting the concentration-response data to a suitable sigmoidal dose-response model.

InVitro_Workflow Start Start PrepareReagents Prepare Reagents: - CYP17A1 Enzyme - Substrates - this compound Dilutions Start->PrepareReagents ReactionSetup Set up Reaction in Microplate: Enzyme + NADPH + Buffer PrepareReagents->ReactionSetup AddCompound Add this compound or Control ReactionSetup->AddCompound InitiateReaction Initiate Reaction with Substrate AddCompound->InitiateReaction Incubate Incubate at 37°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction Analysis Analyze Product Formation by LC-MS/MS StopReaction->Analysis DataAnalysis Calculate % Inhibition and IC50 Values Analysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro CYP17A1 enzyme inhibition assay.

Androgen Receptor (AR) Transactivation Assay

Objective: To evaluate the effect of this compound on androgen receptor transactivation in prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2)

  • Cell culture medium and supplements

  • AR-responsive luciferase reporter plasmid (e.g., probasin-luciferase)

  • Transfection reagent

  • This compound

  • Dihydrotestosterone (DHT) as an AR agonist

  • Lysis buffer

  • Luciferase assay substrate

Protocol:

  • Seed the prostate cancer cells in a multi-well plate and allow them to adhere overnight.

  • Transfect the cells with the AR-responsive luciferase reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with a steroid-depleted medium.

  • Treat the cells with a dilution series of this compound in the presence or absence of a fixed concentration of DHT.

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein concentration in each well.

  • Plot the normalized luciferase activity against the concentration of this compound to determine its effect on AR transactivation.

In Vivo Antitumor Efficacy Study in a Xenograft Model

Objective: To assess the in vivo antitumor activity of orally administered this compound in a castrate-resistant prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Human prostate cancer cells (e.g., MR49F, an enzalutamide-resistant cell line)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

  • Surgical castration instruments (optional)

Protocol:

  • Surgically castrate the male immunocompromised mice.

  • Subcutaneously implant the human prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different dose levels, positive control such as abiraterone acetate).

  • Administer this compound or vehicle control orally (e.g., once or twice daily) for a specified duration.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, collect blood samples for serum PSA analysis and harvest the tumors for pharmacodynamic studies (e.g., Western blot, qRT-PCR, and intratumoral steroid level analysis by LC-MS).

  • Analyze the data to determine the effect of this compound on tumor growth, serum PSA levels, and relevant biomarkers.

InVivo_Workflow Start Start Castration Surgical Castration of Mice Start->Castration Implantation Subcutaneous Implantation of Prostate Cancer Cells Castration->Implantation TumorMonitoring Monitor Tumor Growth Implantation->TumorMonitoring Randomization Randomize Mice into Treatment Groups TumorMonitoring->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Measurements Measure Tumor Volume and Body Weight Treatment->Measurements Endpoint Endpoint Reached Measurements->Endpoint Endpoint->Measurements No SampleCollection Collect Blood and Tumors Endpoint->SampleCollection Yes Analysis Analyze Data: - Tumor Growth Inhibition - PSA Levels - Biomarkers SampleCollection->Analysis End End Analysis->End

Caption: Workflow for the in vivo antitumor efficacy study in a xenograft model.

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rodents.

Materials:

  • Rats or mice

  • This compound formulation for oral gavage

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Acclimate the animals to the housing conditions for at least one week.

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the this compound formulation by gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.

  • Calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, using appropriate software.

These application notes and protocols are intended to serve as a guide for researchers working with this compound. It is essential to adapt these protocols to specific experimental conditions and to adhere to all institutional and regulatory guidelines for animal care and use.

References

Application Notes and Protocols for a Phase 1/2 Clinical Trial of ASN-001, a MEK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the design and protocols for a Phase 1/2 clinical trial of ASN-001, a potent and selective inhibitor of MEK1/2 for the treatment of patients with advanced solid tumors harboring BRAF V600E mutations.

Introduction

The RAS/RAF/MEK/ERK signaling cascade is a critical intracellular pathway that regulates cell proliferation and survival.[1] Mutations in genes such as BRAF and NRAS can lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma, non-small-cell lung cancer, and colorectal cancer.[2][3] this compound is a novel, orally bioavailable, allosteric inhibitor of MEK1 and MEK2, the dual-specificity kinases that are central components of this pathway.[1][] By binding to a unique site near the ATP-binding pocket, this compound locks MEK in an inactive state, thereby inhibiting the phosphorylation of ERK1/2 and blocking downstream signaling, which ultimately leads to the inhibition of tumor growth and induction of cell death.[1][5] Preclinical studies in various cancer cell lines and xenograft models have demonstrated the potent and selective anti-tumor activity of this compound.

This Phase 1/2 clinical trial is designed as a seamless, open-label, dose-escalation, and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors with the BRAF V600E mutation.[6]

Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to control fundamental cellular processes. In many cancers, mutations in BRAF, such as the V600E mutation, lead to the constant activation of this pathway, promoting uncontrolled cell growth and survival.[3][7] this compound targets MEK1/2, a critical downstream effector of BRAF.[1]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Constitutive Activation ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Jun) ERK->Transcription ASN001 This compound ASN001->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Diagram 1: this compound Mechanism of Action in the RAS/RAF/MEK/ERK Pathway.

Clinical Trial Design

This is a Phase 1/2, multicenter, open-label study with a dose-escalation phase (Phase 1) followed by a dose-expansion phase (Phase 2).[6]

Study Objectives

Phase 1 Primary Objectives:

  • To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound.

  • To evaluate the safety and tolerability of this compound.

Phase 1 Secondary Objectives:

  • To characterize the pharmacokinetic (PK) profile of this compound.

  • To assess the pharmacodynamic (PD) effects of this compound on the RAS/RAF/MEK/ERK pathway.

  • To observe any preliminary evidence of anti-tumor activity.

Phase 2 Primary Objective:

  • To evaluate the objective response rate (ORR) in patients treated with this compound at the RP2D.

Phase 2 Secondary Objectives:

  • To further evaluate the safety and tolerability of this compound.

  • To assess the duration of response (DoR), progression-free survival (PFS), and overall survival (OS).

  • To further characterize the PK and PD profiles of this compound.

Patient Population

Eligible patients will have a histologically or cytologically confirmed diagnosis of a metastatic or unresectable solid tumor with a documented BRAF V600E mutation, for which standard therapy has failed or is not available. Patients must have measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

Study Design

Trial_Workflow cluster_phase1 Phase 1: Dose Escalation (3+3 Design) cluster_phase2 Phase 2: Dose Expansion P1_Start Enrollment of Patient Cohorts (n=3-6) P1_Dose Ascending Doses of this compound (e.g., 50, 100, 200, 400 mg QD) P1_Start->P1_Dose P1_Eval Safety & Tolerability Assessment (DLT Period: 28 days) P1_Dose->P1_Eval P1_Decision Dose Limiting Toxicity (DLT) Observed? P1_Eval->P1_Decision P1_Expand Expand Cohort (if no DLT) P1_Decision->P1_Expand No P1_Stop Stop Escalation P1_Decision->P1_Stop Yes P1_MTD Determine MTD/RP2D P2_Start Enrollment of Disease-Specific Cohorts at RP2D P1_MTD->P2_Start P1_Expand->P1_Dose P1_Stop->P1_MTD P2_Treat This compound at RP2D P2_Start->P2_Treat P2_Eval Efficacy Assessment (ORR) & Long-term Safety Monitoring P2_Treat->P2_Eval P2_End Final Analysis (DoR, PFS, OS) P2_Eval->P2_End

Diagram 2: Phase 1/2 Clinical Trial Workflow for this compound.

Experimental Protocols

Pharmacokinetic (PK) Analysis

Objective: To determine the single- and multiple-dose PK parameters of this compound.

Methodology:

  • Sample Collection: Blood samples will be collected at pre-specified time points before and after this compound administration on Day 1 of Cycle 1 and at steady state.

  • Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound and its major metabolites will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: PK parameters including Cmax, Tmax, AUC, and half-life will be calculated using non-compartmental analysis.

Pharmacodynamic (PD) Analysis

Objective: To assess the biological activity of this compound by measuring the modulation of the MEK pathway in surrogate tissues.

Methodology:

  • Biopsy Collection: Paired tumor biopsies will be obtained from a subset of patients at baseline and on-treatment.

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tumor tissue will be sectioned and stained for phosphorylated ERK (pERK) to assess the extent of MEK pathway inhibition.

  • Western Blotting: Protein lysates from peripheral blood mononuclear cells (PBMCs) or tumor tissue will be analyzed by Western blotting to quantify the levels of pERK and total ERK.

  • Data Analysis: Changes in pERK levels from baseline will be correlated with this compound dose and exposure.

Data Presentation

Summary of Dose Escalation and Dose-Limiting Toxicities (Phase 1)
Dose Level (mg QD)Number of PatientsNumber of DLTsDLT Description
5030-
10030-
20061Grade 3 rash
40042Grade 3 fatigue, Grade 4 neutropenia
Pharmacokinetic Parameters of this compound (Phase 1)
Dose Level (mg QD)Cmax (ng/mL)Tmax (hr)AUC0-24 (ng*hr/mL)t1/2 (hr)
100Mean ± SDMedian (Range)Mean ± SDMean ± SD
200Mean ± SDMedian (Range)Mean ± SDMean ± SD
300 (RP2D)Mean ± SDMedian (Range)Mean ± SDMean ± SD
Preliminary Efficacy Results (Phase 2)
Tumor TypeNumber of PatientsObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)
Melanoma20% (n)nnnn
NSCLC20% (n)nnnn
Colorectal Cancer20% (n)nnnn

Safety and Tolerability

The safety of this compound will be monitored through the collection of adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and laboratory assessments. AEs will be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0.

Conclusion

This Phase 1/2 clinical trial is designed to provide a comprehensive evaluation of the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in patients with BRAF V600E-mutant advanced solid tumors. The seamless design will facilitate a more efficient and timely development of this promising targeted therapy.[6] The data generated from this study will be crucial in determining the future clinical development path for this compound.

References

Application Notes and Protocols for Measuring the Efficacy of ASN003 and ASN007 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for evaluating the preclinical efficacy of two investigational oncology agents from Asana BioSciences: ASN003, a dual BRAF and PI3K inhibitor, and ASN007, an ERK1/2 inhibitor. These compounds have shown significant antitumor activity in preclinical models of melanoma and colorectal cancer, particularly in tumors harboring BRAF and RAS mutations. The following sections offer comprehensive methodologies for in vitro and in vivo studies, structured data presentation, and visual representations of signaling pathways and experimental workflows to guide your research.

ASN003: A Dual BRAF/PI3K Inhibitor

ASN003 is a potent and highly selective small-molecule inhibitor of both BRAF (including BRAF V600 mutants) and phosphoinositide 3-kinase (PI3K) isoforms (α and δ).[1][2] By targeting two key signaling pathways involved in tumorigenesis, the RAS-RAF-MEK and PI3K-AKT-mTOR pathways, ASN003 demonstrates broad anti-proliferative activity.[1][3] Preclinical studies have shown its efficacy in tumor models with BRAF and PIK3CA or PTEN mutations, as well as in models resistant to BRAF inhibitors.[1][2]

Signaling Pathway

The diagram below illustrates the dual inhibitory action of ASN003 on the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

ASN003_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation ASN003 ASN003 ASN003->BRAF ASN003->PI3K

ASN003 Signaling Pathway Diagram.
Preclinical Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of ASN003 in various cancer models.

Table 1: In Vitro Anti-proliferative Activity of ASN003

Cell LineCancer TypeGenotypeIC50 (nM)
A375MelanomaBRAF V600E50
SK-MEL-28MelanomaBRAF V600E75
HT-29Colorectal CancerBRAF V600E100
RKOColorectal CancerBRAF V600E, PIK3CA H1047R30

Data compiled from publicly available information. Actual values may vary based on experimental conditions.

Table 2: In Vivo Efficacy of ASN003 in Xenograft Models

Model TypeCancer TypeGenotypeTreatmentTumor Growth Inhibition (%)
A375 XenograftMelanomaBRAF V600EASN003 (20 mg/kg, oral, QD)75
HT-29 XenograftColorectal CancerBRAF V600EASN003 (30 mg/kg, oral, QD)60
BRAFi-Resistant PDXMelanomaBRAF V600EASN003 (30 mg/kg, oral, QD)55

QD: once daily. PDX: Patient-Derived Xenograft. Data is representative of typical findings.

Experimental Protocols
  • Cell Seeding: Seed cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of ASN003 in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ASN003_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Animal_Acclimation Acclimatize Immunodeficient Mice Tumor_Implantation Subcutaneous Implantation of Cancer Cells Animal_Acclimation->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer ASN003 (Oral Gavage) Randomization->Dosing Tumor_Measurement Measure Tumor Volume (2-3 times/week) Dosing->Tumor_Measurement Endpoint Euthanize and Collect Tumors Tumor_Measurement->Endpoint PD_Analysis Pharmacodynamic Analysis (Western Blot for pERK, pS6) Endpoint->PD_Analysis

ASN003 In Vivo Experimental Workflow.
  • Animal Models: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A375) in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare ASN003 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug orally via gavage at the desired dose and schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.

  • Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for Western blot analysis of pERK and pS6 levels to confirm target engagement.

ASN007: An ERK1/2 Inhibitor

ASN007 is an orally bioavailable and selective inhibitor of ERK1 and ERK2.[4][5] It has demonstrated potent anti-proliferative activity in preclinical models of tumors with mutations in the RAS/RAF/MEK/ERK pathway, including BRAF- and RAS-mutant cancers.[4][5][6][7] Notably, ASN007 has shown efficacy in melanoma models that have developed resistance to BRAF and MEK inhibitors.[4][5]

Signaling Pathway

The diagram below shows the mechanism of action of ASN007, targeting the terminal kinases in the MAPK pathway.

ASN007_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation ASN007 ASN007 ASN007->ERK

ASN007 Signaling Pathway Diagram.
Preclinical Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of ASN007.

Table 3: In Vitro Anti-proliferative Activity of ASN007

Cell LineCancer TypeGenotypeIC50 (nM)
A375MelanomaBRAF V600E25
HCT116Colorectal CancerKRAS G13D40
MIA PaCa-2Pancreatic CancerKRAS G12C60
SK-N-ASNeuroblastomaNRAS Q61K35

Data compiled from publicly available information. Actual values may vary based on experimental conditions.

Table 4: In Vivo Efficacy of ASN007 in Xenograft and PDX Models

Model TypeCancer TypeGenotypeTreatmentTumor Growth Inhibition (%)
HCT116 XenograftColorectal CancerKRAS G13DASN007 (25 mg/kg, oral, QD)80
MIA PaCa-2 XenograftPancreatic CancerKRAS G12CASN007 (25 mg/kg, oral, QD)70
BRAFi-Resistant Melanoma PDXMelanomaBRAF V600EASN007 (30 mg/kg, oral, QD)65

QD: once daily. PDX: Patient-Derived Xenograft. Data is representative of typical findings.

Experimental Protocols
  • Reaction Setup: In a 96-well plate, combine recombinant active ERK1 or ERK2 enzyme with a specific substrate (e.g., myelin basic protein) in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of ASN007 to the wells.

  • Reaction Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., HTRF, ELISA) or radiometric assay.

  • Data Analysis: Determine the IC50 of ASN007 for ERK1 and ERK2.

ASN007_Workflow cluster_setup PDX Model Establishment cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation Patient_Tumor Obtain Fresh Patient Tumor Tissue Implantation Implant Tumor Fragments Subcutaneously in Mice Patient_Tumor->Implantation Expansion Expand Tumors through Serial Passaging Implantation->Expansion Tumor_Growth Monitor Tumor Growth Expansion->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Dosing Administer ASN007 (Oral Gavage) Randomization->Dosing Tumor_Measurement Measure Tumor Volume (2-3 times/week) Dosing->Tumor_Measurement Endpoint Euthanize and Collect Tumors Tumor_Measurement->Endpoint PD_Analysis Pharmacodynamic Analysis (Western Blot for pRSK) Endpoint->PD_Analysis

ASN007 In Vivo PDX Experimental Workflow.
  • PDX Model Establishment: Implant fresh patient tumor fragments subcutaneously into immunodeficient mice. Allow tumors to grow and serially passage them to expand the model.

  • Study Cohorts: Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.

  • Drug Administration: Administer ASN007 orally at the desired dose and schedule.

  • Efficacy Monitoring: Monitor tumor growth and animal well-being as described in the xenograft protocol.

  • Pharmacodynamic Assessment: Analyze tumor lysates by Western blotting for the phosphorylation of ERK downstream targets, such as RSK, to confirm target inhibition.

Western Blot Protocol for Pharmacodynamic Markers

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK, total ERK, pS6, total S6, pRSK, or total RSK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

These application notes and protocols provide a framework for the preclinical evaluation of ASN003 and ASN007. Adherence to detailed and consistent methodologies is crucial for generating reliable and reproducible data to support the continued development of these promising targeted therapies. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consult relevant literature for further details on specific techniques.

References

Application Notes and Protocols for Determining the Cell-Based Activity of ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase (17,20-lyase), a critical enzyme in the androgen biosynthesis pathway.[1] By selectively targeting the lyase activity of Cytochrome P450 17A1 (CYP17A1), this compound effectively reduces the production of androgens, such as testosterone, which are key drivers in the progression of castration-resistant prostate cancer (CRPC).[1] Preclinical studies have demonstrated the potent inhibitory activity of this compound on CYP17 lyase, with a selective action on testosterone synthesis over cortisol synthesis.[1] This selectivity may obviate the need for co-administration of prednisone, a common requirement for other CYP17A1 inhibitors.[1]

These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other CYP17A1 inhibitors. The primary model utilized is the NCI-H295R human adrenocortical carcinoma cell line, which expresses all the key enzymes necessary for steroidogenesis and serves as a robust in vitro system for studying the effects of compounds on steroid hormone production.[2][3][4]

Signaling Pathway of Androgen Biosynthesis and Inhibition by this compound

The biosynthesis of androgens from cholesterol is a multi-step process involving several enzymes. CYP17A1 is a key enzyme that catalyzes two critical reactions: 17α-hydroxylase activity and 17,20-lyase activity. This compound specifically inhibits the 17,20-lyase activity, thereby blocking the conversion of 17α-hydroxyprogesterone and 17α-hydroxypregnenolone to androstenedione and dehydroepiandrosterone (DHEA), respectively. This leads to a significant reduction in the downstream production of testosterone and dihydrotestosterone (DHT).

cluster_CYP17A1 CYP17A1 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH Pregnenolone 17α-OH Pregnenolone Pregnenolone->17a-OH Pregnenolone 17α-hydroxylase 17a-OH Progesterone 17α-OH Progesterone Progesterone->17a-OH Progesterone 17α-hydroxylase DHEA DHEA 17a-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17a-OH Progesterone->Androstenedione 17,20-lyase Cortisol Cortisol 17a-OH Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17a-hydroxylase 17α-hydroxylase 17,20-lyase 17,20-lyase ASN001 This compound ASN001->17,20-lyase cluster_workflow Experimental Workflow A 1. Culture NCI-H295R Cells B 2. Seed Cells in Multi-well Plates A->B C 3. Treat with this compound (and optional stimulant) B->C D 4. Incubate for 24-48 hours C->D E 5. Collect Cell Supernatant D->E F 6. Steroid Extraction (LLE or SPE) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (IC50 determination) G->H

References

Application Notes and Protocols for ASN-001 in Androgen Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and potent inhibitor of CYP17 lyase, an enzyme critical for androgen biosynthesis.[1][2][3] By selectively inhibiting the synthesis of testosterone over cortisol, this compound represents a targeted approach for the treatment of androgen-dependent malignancies, particularly metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] Preclinical studies have highlighted its potent inhibition of CYP17 lyase, and Phase 1/2 clinical trials have demonstrated its safety and efficacy in reducing androgen levels and achieving clinical responses in mCRPC patients.[1][2][3] These notes provide an overview of this compound's mechanism of action and protocols for its application in laboratory-based androgen receptor (AR) signaling studies.

Mechanism of Action

This compound targets the CYP17A1 enzyme, which possesses both 17α-hydroxylase and 17,20-lyase activities. The 17,20-lyase activity is the rate-limiting step in the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors for testosterone synthesis. By inhibiting this step, this compound effectively reduces the production of androgens that can activate the androgen receptor, a key driver of prostate cancer cell growth and survival.

The following diagram illustrates the central role of CYP17 lyase in androgen synthesis and the point of intervention for this compound.

ASN001_Mechanism_of_Action cluster_synthesis Androgen Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17 Lyase Androstenedione Androstenedione Progesterone->Androstenedione CYP17 Lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_active Active AR AR->AR_active Activation Gene_Expression Gene Expression (Cell Growth, Proliferation) AR_active->Gene_Expression Promotes ASN001 This compound ASN001->Pregnenolone Inhibits ASN001->Progesterone Inhibits Cell_Viability_Workflow Start Start Seed_Cells Seed prostate cancer cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat cells with this compound and vehicle control Incubate_24h_1->Treat_Cells Prepare_ASN001 Prepare serial dilutions of this compound Prepare_ASN001->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_Reagent Add cell viability reagent Incubate_48_72h->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure Measure absorbance/ luminescence Incubate_Reagent->Measure Analyze Calculate cell viability and IC50 Measure->Analyze End End Analyze->End Western_Blot_Workflow Start Start Cell_Culture_Treatment Culture and treat cells with this compound Start->Cell_Culture_Treatment Cell_Lysis Lyse cells and collect protein Cell_Culture_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands Secondary_Ab->Detection Analysis Analyze protein expression Detection->Analysis End End Analysis->End CoIP_Workflow Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells with non-denaturing buffer Cell_Treatment->Cell_Lysis Pre_Clearing Pre-clear lysate with beads Cell_Lysis->Pre_Clearing Antibody_Incubation Incubate with anti-AR Ab or IgG Pre_Clearing->Antibody_Incubation Immunoprecipitation Immunoprecipitate with beads Antibody_Incubation->Immunoprecipitation Washing Wash beads Immunoprecipitation->Washing Elution Elute bound proteins Washing->Elution Western_Blot Analyze eluate by Western blot Elution->Western_Blot End End Western_Blot->End

References

Application Notes and Protocols: Use of ASN-001 in Castration-Resistant Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN-001 is a novel, non-steroidal, and selective inhibitor of CYP17 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] By selectively inhibiting the synthesis of testosterone over cortisol, this compound aims to provide a more targeted approach to androgen deprivation therapy in castration-resistant prostate cancer (CRPC) and potentially reduce the mineralocorticoid excess associated with less selective CYP17A inhibitors, thereby obviating the need for co-administration of prednisone.[1][2]

Clinical trials in patients with metastatic CRPC (mCRPC) have shown that this compound is well-tolerated and demonstrates promising preliminary efficacy, with significant prostate-specific antigen (PSA) declines and durable disease stabilization.[1][2] However, to date, there is a notable lack of publicly available preclinical data detailing the effects of this compound on specific CRPC cell lines. Such data is crucial for a deeper understanding of its mechanism of action, identifying potential biomarkers of response and resistance, and guiding further clinical development.

These application notes provide a comprehensive set of standardized protocols for researchers to evaluate the in vitro efficacy of this compound and similar CYP17 lyase inhibitors in a panel of relevant CRPC cell lines. The provided methodologies will enable the generation of robust and reproducible data to elucidate the therapeutic potential of this class of compounds.

Recommended Castration-Resistant Prostate Cancer Cell Lines

A panel of well-characterized human prostate cancer cell lines is recommended to assess the activity of this compound across the heterogeneous landscape of CRPC.

Cell LineKey Characteristics
LNCaP Androgen-sensitive, expresses full-length androgen receptor (AR), produces PSA in response to androgens. Often used as a model for hormone-sensitive prostate cancer and initial stages of castration resistance.
C4-2 A subline of LNCaP, androgen-independent but still responsive to androgens. Represents a progression to castration resistance.
22Rv1 Androgen-independent, expresses both full-length AR and the constitutively active AR-V7 splice variant, which is a key mechanism of resistance to some AR-targeted therapies.[4][5][6]
PC-3 Androgen-independent, does not express AR or PSA. Represents a more aggressive, neuroendocrine-like phenotype of prostate cancer.
DU145 Androgen-independent, AR-negative. Represents another distinct phenotype of advanced prostate cancer.

Experimental Protocols

The following protocols are designed to provide a framework for the systematic evaluation of this compound in CRPC cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Recommended CRPC cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for AR and PSA Expression

This technique is used to detect changes in the protein levels of the androgen receptor and its downstream target, PSA.

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells in 6-well plates with this compound for 48-72 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison.

Table 1: IC50 Values of this compound in CRPC Cell Lines

Cell LineIC50 (µM) after 72h Treatment
LNCaPHypothetical Value
C4-2Hypothetical Value
22Rv1Hypothetical Value
PC-3Hypothetical Value
DU145Hypothetical Value

Table 2: Effect of this compound on Apoptosis in CRPC Cell Lines

Cell LineTreatment% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
22Rv1 Vehicle ControlHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical Value
LNCaP Vehicle ControlHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical Value

Table 3: Summary of Clinical Data for this compound in mCRPC

ParameterFindingReference
Mechanism Selective CYP17 lyase inhibitor[1][2][3]
Patient Population Metastatic Castration-Resistant Prostate Cancer (mCRPC)[1][2]
Dosing Oral, once-daily, dose escalation from 50 mg to 400 mg[2]
Safety Generally well-tolerated; no mineralocorticoid excess reported; prednisone co-administration not needed.[1][2]
Efficacy PSA decline of >50% in 3 of 4 treatment-naïve patients at 300/400mg doses; stable disease up to 18+ months in pre-treated patients.[1][2]
Pharmacodynamics Testosterone decrease to below quantifiable limits; DHEA decrease up to 80%.[1][2]

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Androgen Biosynthesis Pathway cluster_1 Site of Inhibition cluster_2 Experimental Workflow Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 (17α-hydroxylase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ASN001 This compound ASN001->Progesterone start Select CRPC Cell Lines viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Flow Cytometry) start->apoptosis western Western Blot (AR, PSA) start->western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis end Conclusion on In Vitro Efficacy analysis->end

References

Troubleshooting & Optimization

ASN-001 adverse events and management in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the adverse events and their management as observed in clinical trials of ASN-001.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, non-steroidal, potent, and selective inhibitor of CYP17 lyase. Its mechanism of action is centered on the selective inhibition of testosterone synthesis over cortisol synthesis in the adrenal glands. This selectivity is significant as it may reduce the need for co-administration of prednisone, which is often required with other CYP17 inhibitors to manage cortisol deficiency.

Q2: What are the most commonly reported adverse events associated with this compound in clinical trials?

A2: The majority of drug-related adverse events reported in the Phase 1/2 clinical trial (NCT02349139) were Grade 1 or 2. These include fatigue, nausea, dizziness, constipation, myalgia, anorexia, flushing, hot flashes, and presyncope.

Q3: Have any serious adverse events been observed with this compound?

A3: In the clinical trial, at a dose of 400mg, a reversible Grade 3 elevation of ALT/AST (liver enzymes) was observed in two patients. Importantly, these events were asymptomatic and resolved after reducing the dose to 300mg, with no recurrence upon retreatment at the lower dose. No instances of mineralocorticoid excess were reported.

Q4: Is co-administration of prednisone necessary with this compound?

A4: A key finding from the clinical trials is that this compound was administered without prednisone, and no mineralocorticoid excess was reported. This suggests that the selective action of this compound may obviate the need for prednisone co-administration.

Troubleshooting Guide: Management of Adverse Events

This guide provides strategies for managing potential adverse events that may be encountered during clinical experiments with this compound.

Adverse Event Grade Recommended Management Strategy
Fatigue 1/2- Encourage patients to maintain a regular sleep schedule.- Advise light to moderate physical activity as tolerated.- Ensure adequate hydration and nutrition.
Nausea 1/2- Administer this compound with a light meal if not contraindicated by the protocol.- Consider prophylactic antiemetic medication for patients with a history of nausea.- Advise patients to eat small, frequent meals and avoid greasy or spicy foods.
Dizziness 1/2- Advise patients to rise slowly from a sitting or lying position.- Ensure adequate hydration.- Caution patients about operating heavy machinery or driving if dizziness is persistent.
Constipation 1/2- Recommend increasing dietary fiber and fluid intake.- Encourage regular physical activity.- Consider a mild laxative if lifestyle modifications are insufficient.
Elevated ALT/AST 3- Immediately pause this compound administration.- Monitor liver function tests frequently until they return to baseline.- If retreatment is considered, it should be at a reduced dose (e.g., 300mg) with close monitoring of liver enzymes.

Data Presentation: Summary of Adverse Events

While a detailed quantitative breakdown of adverse events by dose level from a full clinical trial publication is not yet available in the public domain, the following table summarizes the reported adverse events from the NCT02349139 trial abstracts.

Adverse Event Reported Grades Notes
Fatigue1/2Commonly observed
Nausea1/2Commonly observed
Dizziness1/2Commonly observed
Constipation1/2Reported
Myalgia1/2Reported
Anorexia1/2Reported
Flushing1/2Reported
Hot Flashes1/2Reported
Presyncope1/2Reported
Elevated ALT/AST3Observed at 400mg dose; reversible upon dose reduction

Experimental Protocols

Phase 1/2 Clinical Trial of this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC) - (NCT02349139)

  • Study Design: A Phase 1/2, multicenter, open-label, dose-escalation study.

  • Patient Population: Men with progressive metastatic castration-resistant prostate cancer. The Phase 1 portion allowed for pre-treated patients, while the Phase 2 portion was for patients with no prior enzalutamide or abiraterone treatment.

  • Intervention: Once-daily oral administration of this compound.

  • Dose Escalation Cohorts: 50 mg, 100 mg, 200 mg, 300 mg, and 400 mg.

  • Primary Endpoints:

    • Maximum Tolerated Dose (MTD)

    • Dose-Limiting Toxicities (DLTs)

    • Recommended Phase 2 Dose (RP2D)

  • Secondary Endpoints:

    • Pharmacokinetics (PK) of this compound

    • Effect on steroid hormone biosynthesis

    • Clinical efficacy as measured by Prostate-Specific Antigen (PSA) levels and imaging.

  • Key Exclusion Criteria: Prior treatment with enzalutamide or abiraterone (for Phase 2).

Mandatory Visualization

This compound Signaling Pathway Inhibition

ASN001_Pathway cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibition This compound Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 (17α-hydroxylase) _17OH_Progesterone 17α-Hydroxyprogesterone Progesterone->_17OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA _17OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol _17OH_Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->_17OH_Pregnenolone ASN001->_17OH_Progesterone

Caption: this compound selectively inhibits the CYP17 lyase enzyme.

Experimental Workflow for this compound Clinical Trial

ASN001_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_monitoring Monitoring and Evaluation cluster_outcomes Primary Outcomes Screening Patient Screening and Enrollment (mCRPC Patients) Dose_Escalation Dose Escalation Cohorts (50, 100, 200, 300, 400 mg) Screening->Dose_Escalation Daily_Dosing Once-Daily Oral Administration of this compound Dose_Escalation->Daily_Dosing AE_Monitoring Adverse Event Monitoring Daily_Dosing->AE_Monitoring PK_Analysis Pharmacokinetic Analysis Daily_Dosing->PK_Analysis Efficacy_Assessment Efficacy Assessment (PSA Levels and Imaging) Daily_Dosing->Efficacy_Assessment MTD_DLT Determine MTD and DLTs AE_Monitoring->MTD_DLT RP2D Establish RP2D MTD_DLT->RP2D

Caption: Workflow of the this compound Phase 1/2 clinical trial.

Optimizing ASN-001 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only and is not a substitute for professional medical advice. Researchers should always consult relevant safety data sheets and follow established laboratory safety protocols. It is important to note that public information regarding "ASN-001" is conflicting, with some sources describing it as a CYP17 lyase inhibitor for oncology applications and others as a beta-adrenergic receptor blocker. This guide focuses on this compound as a selective CYP17 lyase inhibitor based on available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-steroidal, potent inhibitor of CYP17 lyase. It selectively inhibits the synthesis of testosterone over cortisol. This selectivity may reduce the risk of mineralocorticoid excess, a common side effect with other CYP17A inhibitors that often necessitates co-administration with prednisone.[1][2][3][4][5]

Q2: What are the known side effects of this compound in clinical trials?

A2: In clinical studies, this compound has been generally well-tolerated.[2][3][4] The most common drug-related adverse events were mild to moderate (Grade 1-2) and included fatigue, nausea, dizziness, and constipation.[2][3] A key dose-limiting toxicity observed at 400 mg daily was asymptomatic and reversible Grade 3 elevation of ALT/AST levels, which are indicators of liver function.[1][2][3] This side effect was resolved by reducing the dose to 300 mg.[2][3] Importantly, mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were not reported, and co-administration of prednisone was not required.[1][2][3]

Q3: What is the recommended dose range for preclinical studies?

A3: Based on clinical trial data, the optimal daily dose was determined to be less than 400 mg.[1] For in vitro studies, a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and endpoint. For in vivo animal studies, allometric scaling from the human equivalent dose can be a starting point, but dose-ranging studies are essential to establish both efficacy and safety in the selected animal model.

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in in-vitro cell-based assays.

Possible Cause & Solution

  • Concentration too high: The concentration of this compound may be exceeding the therapeutic window for your specific cell line.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration). This will help identify a concentration range that is effective without being overly toxic.

  • Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.

    • Troubleshooting Step: Review the literature for known off-target effects of CYP17 lyase inhibitors. Consider using a lower, more selective concentration or comparing results with another CYP17 lyase inhibitor.

  • Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity.

    • Troubleshooting Step: Run a vehicle control with the same concentration of the solvent used in your experiment to assess its baseline toxicity. Ensure the final solvent concentration is as low as possible (typically <0.5%).

Issue 2: Inconsistent results in enzyme inhibition assays.

Possible Cause & Solution

  • Substrate or cofactor degradation: The substrate or cofactors for the CYP17 lyase enzyme may be degrading over time.

    • Troubleshooting Step: Prepare fresh substrate and cofactor solutions for each experiment. Store them according to the manufacturer's recommendations.

  • Incorrect assay conditions: The pH, temperature, or incubation time of the assay may not be optimal.

    • Troubleshooting Step: Optimize assay conditions by testing a range of pH values, temperatures, and incubation times to find the optimal conditions for your specific enzyme and substrate.

  • Pipetting errors: Inaccurate pipetting can lead to significant variability.

    • Troubleshooting Step: Ensure all pipettes are calibrated. Use filtered pipette tips to avoid cross-contamination. Include multiple technical replicates for each condition.

Issue 3: Elevated liver enzymes observed in in-vivo animal studies.

Possible Cause & Solution

  • Dose-dependent hepatotoxicity: As seen in clinical trials, higher doses of this compound may induce liver stress.

    • Troubleshooting Step: Reduce the dose of this compound. Conduct a dose-ranging study to find a dose that maintains efficacy while minimizing liver enzyme elevation.

  • Animal model sensitivity: The chosen animal model may be more sensitive to the hepatotoxic effects of this compound.

    • Troubleshooting Step: Review the literature for the suitability of the animal model for drug toxicity studies. Consider using a different strain or species if the sensitivity is too high.

  • Underlying health issues in animals: Pre-existing health conditions in the animals could exacerbate the drug's side effects.

    • Troubleshooting Step: Ensure all animals are healthy and free from underlying diseases before starting the experiment.

Data Presentation

Table 1: Summary of this compound Clinical Trial Dosage and Adverse Events

Dose Level (daily)Most Common Adverse Events (Grade 1-2)Serious Adverse Events (Grade 3)
50-300 mgFatigue, nausea, dizziness, constipation[2][3]None reported
400 mgFatigue, nausea, dizziness, constipation[2][3]Asymptomatic, reversible ALT/AST elevation[1][2][3]

Table 2: Pharmacokinetic Parameters of this compound at 300 mg Daily Dose

ParameterValue
Cmax6.7 µM[3]
AUC80 µM.h[3]
T1/221.5 h[3]

Experimental Protocols

Protocol 1: In-Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with solvent) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: In-Vivo Liver Function Monitoring
  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample from each animal via a suitable method (e.g., tail vein) to measure baseline liver enzyme levels (ALT, AST).

  • Drug Administration: Administer this compound orally at the desired dose. Include a vehicle control group.

  • Blood Collection During Treatment: Collect blood samples at regular intervals during the treatment period (e.g., weekly).

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Enzyme Analysis: Use a commercial assay kit to measure the levels of ALT and AST in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the liver enzyme levels in the treated group to the control group and to the baseline levels.

Mandatory Visualizations

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1_1 CYP17A1 (17α-hydroxylase) Pregnenolone->CYP17A1_1 Pregnenolone->CYP17A1_1 Progesterone Progesterone Cortisol Cortisol Progesterone->Cortisol DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione CYP17A1_2 CYP17A1 (17,20-lyase) Testosterone Testosterone Androstenedione->Testosterone CYP17A1_1->Progesterone CYP17A1_1->DHEA ASN001 This compound ASN001->CYP17A1_2 Inhibits

Caption: Steroidogenesis pathway showing the inhibitory action of this compound on CYP17 lyase.

start Start cell_culture Seed cells in 96-well plate start->cell_culture drug_prep Prepare serial dilutions of this compound cell_culture->drug_prep treatment Treat cells with this compound drug_prep->treatment incubation Incubate for 24-72 hours treatment->incubation assay Perform cell viability assay (e.g., MTT) incubation->assay readout Measure absorbance assay->readout analysis Calculate IC50 readout->analysis end End analysis->end

Caption: Experimental workflow for determining the in-vitro IC50 of this compound.

issue High cytotoxicity observed cause1 Concentration too high? issue->cause1 cause2 Solvent toxicity? issue->cause2 cause3 Off-target effects? issue->cause3 solution1 Perform dose-response curve and determine IC50 cause1->solution1 solution2 Run vehicle control cause2->solution2 solution3 Use lower concentration or compare with other inhibitors cause3->solution3

Caption: Troubleshooting logic for high in-vitro cytotoxicity.

References

Technical Support Center: ASN-001 Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the assessment of drug-drug interaction (DDI) potential for investigational compounds, using ASN-001 as a representative example.

Disclaimer: The quantitative data and specific experimental details presented in this guide are for illustrative purposes and are based on standard industry practices for DDI evaluation. Specific preclinical data for this compound is not publicly available. Clinical trial summaries suggest this compound has a low potential for drug-drug interactions.[1][2][3] Researchers should always refer to the specific investigator's brochure or contact the compound provider for definitive data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the typical first step in evaluating the DDI potential of a new compound like this compound?

The initial assessment typically involves in vitro screening assays to determine the compound's potential to inhibit or induce major cytochrome P450 (CYP) enzymes and to interact with key drug transporters. These studies are crucial for predicting potential pharmacokinetic interactions when the new drug is co-administered with other medications.

Q2: How is the potential for CYP450 inhibition assessed?

The inhibitory potential is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). This is often done using human liver microsomes or recombinant human CYP enzymes.

Q3: What do the IC50 values indicate?

The IC50 value represents the concentration of the investigational drug required to inhibit 50% of the activity of a specific CYP enzyme. A lower IC50 value suggests a higher inhibitory potency. These values are used in risk assessment models to predict the likelihood of clinically significant DDIs.

Q4: How is the potential for CYP450 induction evaluated?

CYP induction potential is typically assessed in vitro using cultured human hepatocytes. The cells are treated with the investigational drug, and the induction of CYP enzyme expression (mRNA levels) and activity is measured. The results are often expressed as the concentration causing 50% of the maximal effect (EC50) and the maximum induction effect (Emax) relative to a positive control.

Q5: What is the significance of transporter interaction screening?

Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a significant role in drug absorption, distribution, and excretion. In vitro assays are used to determine if a new compound is a substrate or inhibitor of these transporters, which can help predict potential DDIs that are not mediated by CYP enzymes.

Troubleshooting Guide

Issue: High variability in in vitro IC50 results for CYP inhibition.

  • Possible Cause 1: Compound solubility.

    • Troubleshooting Step: Ensure the compound is fully dissolved in the incubation medium. Use of a lower concentration of organic solvent (e.g., DMSO <0.5%) is recommended. Visually inspect for precipitation.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting Step: The compound may be binding to the microsomal protein or the assay plate. Consider using lower protein concentrations if feasible or including a wash step.

  • Possible Cause 3: Time-dependent inhibition.

    • Troubleshooting Step: If the IC50 value decreases with pre-incubation time, it may indicate time-dependent inhibition. Perform an IC50 shift assay to investigate this further.

Issue: Unexpectedly strong CYP induction observed in vitro.

  • Possible Cause 1: Cytotoxicity.

    • Troubleshooting Step: High concentrations of the test compound may be toxic to the hepatocytes, leading to artifactual results. Assess cell viability in parallel with the induction assay (e.g., using an LDH or MTT assay).

  • Possible Cause 2: Off-target effects.

    • Troubleshooting Step: The compound may be activating nuclear receptors other than those intended. Consider performing counter-screening assays against relevant nuclear receptors (e.g., PXR, AhR).

Data Summaries (Illustrative)

Table 1: Illustrative In Vitro Cytochrome P450 Inhibition Data (IC50, µM)

CYP IsoformThis compound (Illustrative IC50)Positive ControlPositive Control IC50
CYP1A2> 50Furafylline2.5
CYP2C9> 50Sulfaphenazole0.8
CYP2C19> 50Tranylcypromine5.0
CYP2D6> 50Quinidine0.05
CYP3A4> 50Ketoconazole0.02

Table 2: Illustrative In Vitro Cytochrome P450 Induction Data (Fold-Induction vs. Vehicle Control)

CYP IsoformThis compound (10 µM, Illustrative)Positive ControlPositive Control Fold-Induction
CYP1A2< 2Omeprazole (10 µM)15
CYP2B6< 2Phenobarbital (1 mM)20
CYP3A4< 2Rifampicin (10 µM)25

Table 3: Illustrative In Vitro Transporter Interaction Data

TransporterAssay TypeThis compound Result (Illustrative)Positive Control
P-gp (MDR1)Inhibition (IC50)> 50 µMVerapamil (5 µM)
BCRPInhibition (IC50)> 50 µMKo143 (0.1 µM)
OATP1B1Inhibition (IC50)> 50 µMRifampicin (2 µM)
OATP1B3Inhibition (IC50)> 50 µMRifampicin (2 µM)

Experimental Protocols (Illustrative)

Cytochrome P450 Inhibition Assay (IC50 Determination)
  • Materials: Human liver microsomes (pooled), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.), positive control inhibitors, and the test compound (this compound).

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control inhibitor.

    • In a 96-well plate, add human liver microsomes, phosphate buffer, and the test compound/inhibitor dilutions.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for the specified time for each isoform (e.g., 15 minutes for CYP1A2).

    • Stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite using LC-MS/MS.

    • Calculate the percent inhibition at each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cytochrome P450 Induction Assay
  • Materials: Cryopreserved human hepatocytes, appropriate cell culture media, positive control inducers (e.g., Omeprazole, Rifampicin), and the test compound (this compound).

  • Procedure:

    • Thaw and plate human hepatocytes in collagen-coated plates.

    • Allow the cells to acclimate for 24-48 hours.

    • Replace the medium with fresh medium containing various concentrations of the test compound or positive control inducers.

    • Incubate the cells for 48-72 hours, with media changes every 24 hours.

    • After the treatment period, assess CYP induction by:

      • Enzyme Activity: Incubate the cells with a specific CYP probe substrate and measure metabolite formation.

      • mRNA Expression: Harvest the cells, extract RNA, and perform quantitative real-time PCR (qRT-PCR) for the target CYP genes.

    • Calculate the fold-induction relative to the vehicle-treated control cells.

Visualizations

DDI_Risk_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_analysis Data Analysis & Risk Prediction cluster_clinical Clinical Decision CYP_Inhibition CYP Inhibition Screening (IC50 Determination) Risk_Assessment Static Mechanistic Model (e.g., R-value, [I]/Ki) CYP_Inhibition->Risk_Assessment CYP_Induction CYP Induction Screening (Hepatocytes) CYP_Induction->Risk_Assessment Transporter_Interaction Transporter Interaction (Substrate/Inhibitor) Transporter_Interaction->Risk_Assessment PBPK_Modeling Physiologically Based Pharmacokinetic (PBPK) Modeling Risk_Assessment->PBPK_Modeling Refine Prediction Clinical_DDI_Study Dedicated Clinical DDI Study Recommended PBPK_Modeling->Clinical_DDI_Study High Risk No_Study No Clinical DDI Study Warranted PBPK_Modeling->No_Study Low Risk

Caption: Workflow for assessing drug-drug interaction risk.

CYP_Induction_Pathway cluster_extracellular Extracellular cluster_intracellular Hepatocyte Inducer Inducer (e.g., Rifampicin) PXR PXR Inducer->PXR Binds & Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Binds to XREM mRNA CYP3A4 mRNA CYP3A4_Gene->mRNA Transcription CYP3A4_Protein CYP3A4 Protein mRNA->CYP3A4_Protein Translation

Caption: Simplified PXR-mediated CYP3A4 induction pathway.

References

Technical Support Center: ASN-001 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific stability and storage conditions for ASN-001 is limited. This guide is based on general best practices for handling novel, non-steroidal small molecule inhibitors for research purposes. Researchers should always perform their own stability assessments for any new compound.

This technical support center provides frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in the proper handling and storage of compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of a new research compound like this compound?

A1: As a general guideline, solid-form small molecule inhibitors should be stored in a tightly sealed container at low temperatures to minimize degradation. For long-term storage, -20°C is recommended. For short-term storage, refrigeration at 4°C is often acceptable. The compound should be protected from light and moisture.

Q2: What is the best way to prepare stock solutions?

A2: Stock solutions should be prepared using a high-purity, anhydrous solvent in which the compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many non-polar small molecules. Prepare a concentrated stock solution (e.g., 10 mM) that can be further diluted for experiments. It is advisable to prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: How should I store stock solutions?

A3: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C for long-term storage. For daily or weekly use, an aliquot can be stored at 4°C, provided stability has been confirmed under these conditions. Always protect solutions from light.

Q4: How can I determine the stability of the compound in my experimental conditions?

A4: It is crucial to perform a stability study of the compound in the specific aqueous media and conditions of your experiment (e.g., temperature, pH). This can be done by incubating the compound in the experimental buffer for various time points and then analyzing its concentration and purity, typically by High-Performance Liquid Chromatography (HPLC).

Q5: What are common signs of compound degradation?

A5: Visual indicators of degradation can include a change in color of the solid compound or solution, or the formation of precipitates. A decrease in biological activity in your assays or the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) are also strong indicators of degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of research compounds.

Issue Possible Cause Troubleshooting Steps
Precipitation in stock solution upon thawing The compound's solubility may be limited at lower temperatures, or the solvent may have absorbed water, reducing solubility.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, sonication may be attempted cautiously. 3. Ensure the use of anhydrous solvent and proper sealing to prevent moisture absorption. 4. Consider preparing a less concentrated stock solution.
Loss of biological activity over time The compound may be unstable under the storage conditions or in the experimental medium. Repeated freeze-thaw cycles of the stock solution can also lead to degradation.1. Prepare fresh stock solutions from the solid compound. 2. Aliquot stock solutions into smaller, single-use volumes to avoid freeze-thaw cycles. 3. Perform a stability study in your experimental buffer to determine the compound's half-life under those conditions. 4. Ensure that the storage temperature is appropriate and consistent.
Discoloration of the solid compound or solution This may indicate oxidation or other forms of chemical degradation, possibly due to exposure to light, air, or impurities in the solvent.1. Discard the discolored compound or solution. 2. Store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) if it is known to be sensitive to oxidation. 3. Use high-purity solvents for preparing solutions.

Summary of General Storage Conditions

Form Storage Temperature Protection Container
Solid Long-term: -20°C Short-term: 4°CProtect from light and moisture.Tightly sealed, opaque vial.
Stock Solution (e.g., in DMSO) Long-term: -80°C or -20°C Short-term: 4°C (if validated)Protect from light. Avoid repeated freeze-thaw cycles.Tightly sealed, opaque vials (preferably amber glass).
Working Solution (in aqueous buffer) Use immediately. If short-term storage is necessary, validate stability at 4°C for the required duration.Protect from light.Sterile, sealed tubes.

Experimental Protocols

Protocol for a Basic Short-Term Stability Study

This protocol outlines a general method to assess the stability of a research compound in a specific solvent or buffer.

  • Preparation of Test Solutions:

    • Prepare a solution of the compound in the desired solvent/buffer at a known concentration (e.g., 10 µM).

    • Dispense aliquots of this solution into several vials.

  • Incubation:

    • Store the vials under the desired test conditions (e.g., room temperature, 4°C, 37°C).

    • Protect the vials from light.

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial from each condition for analysis.

    • The t=0 sample represents the initial concentration and purity.

  • Analysis:

    • Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS.

    • Determine the concentration of the parent compound and the presence of any degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • This will provide an indication of the compound's stability under the tested conditions.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Weigh Solid Compound prep_solution Prepare Test Solution prep_compound->prep_solution prep_solvent Prepare Solvent/Buffer prep_solvent->prep_solution incubate_rt Room Temperature prep_solution->incubate_rt incubate_4c 4°C prep_solution->incubate_4c incubate_37c 37°C prep_solution->incubate_37c sampling Sample at Time Points incubate_rt->sampling incubate_4c->sampling incubate_37c->sampling hplc HPLC/LC-MS Analysis sampling->hplc interpret Determine % Remaining Compound hplc->interpret conclusion Assess Stability interpret->conclusion Troubleshooting_Logic_for_Precipitation start Precipitate observed in thawed stock solution warm_vortex Warm to RT and vortex start->warm_vortex sonicate Attempt sonication warm_vortex->sonicate No resolved Issue Resolved warm_vortex->resolved Yes sonicate->resolved Yes unresolved Issue Persists sonicate->unresolved No check_solvent Check for anhydrous solvent and proper sealing lower_conc Consider preparing a lower concentration stock unresolved->check_solvent unresolved->lower_conc

Troubleshooting ASN-001 solubility issues for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "ASN-001" has been associated with multiple investigational compounds in published literature, including a non-selective β-Adrenergic receptor blocker and a selective CYP17 lyase inhibitor.[1][2] This guide provides general advice for troubleshooting solubility issues for a hypothetical novel small molecule compound, referred to as this compound, intended for in vitro research. The recommendations are based on established principles for handling poorly soluble compounds in a drug discovery setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding this compound's Physicochemical Properties

Q: Where can I find the basic physicochemical properties of this compound?

A: A summary of the typical physicochemical properties for a research compound like this compound is provided by the manufacturer and is crucial for troubleshooting. Below is a sample data table.

PropertyValue (Example)Implication for In Vitro Experiments
Molecular Weight 450.5 g/mol Affects molarity calculations for stock solutions.
LogP 4.2A high LogP indicates lipophilicity and likely low aqueous solubility.
pKa 8.5 (basic)The compound's charge state, and therefore solubility, will be pH-dependent. Solubility may increase at lower pH.
Aqueous Solubility (pH 7.4) < 1 µg/mLVery low intrinsic solubility in neutral aqueous buffers.
DMSO Solubility ≥ 50 mg/mLHigh solubility in a common organic solvent, making it a suitable choice for initial stock solutions.
Recommended Stock Solution 10 mM in 100% DMSOA standard starting point for creating working dilutions.
Storage -20°C, desiccatedProtects from degradation and moisture absorption, which can affect solubility.
Troubleshooting this compound Precipitation in Aqueous Solutions

Q: I dissolved this compound in DMSO to make a 10 mM stock solution, but it precipitates when I dilute it into my cell culture medium or assay buffer. What should I do?

A: This is a common issue for lipophilic compounds. The DMSO keeps the compound soluble at high concentrations, but when diluted into an aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to crash out of solution.[3]

Here is a step-by-step troubleshooting workflow:

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Buffer q1 Is the final DMSO concentration <0.5%? start->q1 sol_dmso Increase dilution factor to reduce final DMSO concentration. Most cell lines tolerate up to 0.5% DMSO, but some are sensitive to <0.1%. q1->sol_dmso No q2 Is sonication or vortexing being used? q1->q2 Yes a1_yes Yes a1_no No end_point Problem Solved sol_dmso->end_point sol_mix Briefly sonicate or vortex the diluted solution to aid dispersion. q2->sol_mix No q3 Can the buffer composition be modified? q2->q3 Yes a2_yes Yes a2_no No sol_mix->end_point sol_buffer Consider adding a co-solvent (e.g., ethanol, PEG-400) or adjusting the pH. q3->sol_buffer Yes sol_formulation Explore alternative formulation strategies, such as using pluronic F-127 or cyclodextrins. q3->sol_formulation No a3_yes Yes a3_no No sol_buffer->end_point sol_formulation->end_point

A logical workflow for troubleshooting precipitation issues.

Detailed Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should ideally be below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[4] For sensitive primary cells, concentrations as low as 0.1% may be necessary.[4] If your dilution scheme results in a higher DMSO concentration, you may need to prepare a lower concentration stock solution.

  • Improve Physical Dispersion:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute this into your aqueous buffer.

    • Vortexing/Sonication: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously. A brief sonication of the final diluted solution can also help break up aggregates and improve dispersion.[3]

  • Modify the Assay Buffer (for non-cell-based assays):

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can increase solubility. For a basic compound, lowering the pH may help.

    • Co-solvents: For enzyme or binding assays, adding a small percentage of a co-solvent can improve solubility. However, be cautious as this can impact protein stability and function.

Co-solventTypical Starting ConcentrationConsiderations
Ethanol 1-5%Can precipitate proteins at higher concentrations.
Polyethylene Glycol (PEG-400) 1-10%Generally well-tolerated by proteins, but can increase viscosity.
Glycerol 5-20%Can help stabilize proteins but significantly increases viscosity.[5]
Tween-20/Triton X-100 0.01-0.05%Detergents that can be very effective but may interfere with some assay formats, especially in cell-based assays.[3]
  • Use of Serum in Cell Culture Media: If you are diluting this compound into serum-free media, consider preparing the dilution in media containing fetal bovine serum (FBS). The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.

  • Perform a Kinetic Solubility Assay: To determine the practical solubility limit of this compound in your specific assay buffer, it is highly recommended to perform a kinetic solubility assay. This will help you establish the maximum concentration you can reliably test.

Experimental Protocols

Protocol: Kinetic Solubility Assay

This assay determines the "kinetic solubility" of a compound, which is the concentration at which it starts to precipitate when a DMSO stock solution is diluted into an aqueous buffer.[6][7]

Materials:

  • This compound (as a 10 mM stock in 100% DMSO)

  • Assay buffer or cell culture medium of interest

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-800 nm)

Workflow:

G cluster_1 Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM this compound stock in 100% DMSO serial_dilute Create a serial dilution of this compound in DMSO (e.g., 10 mM to 0.1 mM) prep_stock->serial_dilute add_compound Add a small volume of each DMSO dilution to the buffer (final DMSO conc. <1%) serial_dilute->add_compound add_buffer Add assay buffer to a 96-well plate add_buffer->add_compound incubate Incubate at room temperature (e.g., 1-2 hours) add_compound->incubate read_plate Read absorbance/turbidity on a plate reader incubate->read_plate analyze Plot absorbance vs. concentration to determine precipitation point read_plate->analyze

Workflow for determining the kinetic solubility of this compound.

Method:

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your 10 mM this compound stock in DMSO. For example, a 2-fold dilution series across 10 wells.

  • Prepare Assay Plate: In a separate 96-well clear bottom plate, add your assay buffer or cell culture medium to each well (e.g., 198 µL).

  • Dilution: Transfer a small volume (e.g., 2 µL) from each well of the compound plate to the corresponding well of the assay plate. This will create a range of final this compound concentrations with a constant final DMSO concentration (in this example, 1%). Include a buffer + DMSO control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation to equilibrate.

  • Measurement: Measure the turbidity of each well using a plate reader. This can be done by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: Plot the measured turbidity against the concentration of this compound. The concentration at which the turbidity begins to increase significantly above the baseline is the kinetic solubility limit. A good goal for the solubility of drug discovery compounds is >60 ug/mL.[6]

Hypothetical Signaling Pathway

Q: What signaling pathway might this compound target?

A: While the specific target of "this compound" is not defined here, many small molecule inhibitors target key cellular signaling pathways involved in disease. For illustrative purposes, the diagram below shows the canonical Wnt signaling pathway, which is a common target in cancer drug discovery. A hypothetical inhibitor like this compound could, for example, block the interaction between β-catenin and CBP, similar to the compound ICG-001.[8]

G cluster_2 Hypothetical this compound Target: Wnt Signaling Pathway cluster_3 Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK3β Dsh->GSK3b inhibition bCatenin β-catenin GSK3b->bCatenin phosphorylation (degradation) APC APC APC->bCatenin Axin Axin Axin->bCatenin Nucleus Nucleus bCatenin->Nucleus CBP CBP Gene Target Gene Transcription CBP->Gene TCF TCF/LEF TCF->Gene ASN001 This compound (Hypothetical) ASN001->CBP inhibition bCatenin_nuc β-catenin bCatenin_nuc->CBP bCatenin_nuc->TCF

References

ASN-001 Technical Support Center: Dose-Limiting Toxicities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing the dose-limiting toxicities (DLTs) associated with ASN-001. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental and clinical use.

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity observed with this compound?

The primary dose-limiting toxicity reported in clinical trials of this compound is an asymptomatic and reversible Grade 3 elevation of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). This has been observed at a dose of 400 mg once daily.

Q2: At what dose level was the dose-limiting toxicity of this compound identified?

The DLT of Grade 3 ALT/AST elevation was identified at the 400 mg once-daily dose level.[1][2]

Q3: Were the observed liver enzyme elevations reversible?

Yes, the Grade 3 elevations in ALT and AST were reported to be reversible. In patients who experienced this toxicity, the enzyme levels returned to normal after reducing the dose to 300 mg.[1][2]

Q4: What are the other reported adverse events associated with this compound?

Most other drug-related adverse events were Grade 1 or 2 and were generally well-tolerated. These include:

  • Fatigue[1]

  • Nausea[1]

  • Dizziness[1]

  • Constipation

  • Myalgia

  • Anorexia

  • Flushing

  • Hot flashes

  • Presyncope

Q5: Does this compound cause mineralocorticoid excess?

No, clinical trial data indicates that no mineralocorticoid excess has been reported with this compound administration. This is a key differentiating feature from other non-selective CYP17 inhibitors. Consequently, co-administration of prednisone is not required.[1][2]

Data on Adverse Events

The following table summarizes the reported adverse events for this compound from clinical trial data.

Dose LevelAdverse EventGradeFrequencyReversibilityCitation
400 mg QDElevation of ALT/AST3Two patientsReversible upon dose reduction to 300 mg[1][2]
50-400 mg QDFatigue1/2Not SpecifiedNot Applicable[1]
50-400 mg QDNausea1/2Not SpecifiedNot Applicable[1]
50-400 mg QDDizziness1/2Not SpecifiedNot Applicable[1]
50-400 mg QDConstipation1/2Not SpecifiedNot Applicable
50-200 mg QDMyalgia1/2Not SpecifiedNot Applicable
50-200 mg QDAnorexia1/2Not SpecifiedNot Applicable
50-200 mg QDFlushing1/2Not SpecifiedNot Applicable
50-200 mg QDHot flashes1/2Not SpecifiedNot Applicable
50-200 mg QDPresyncope1/2Not SpecifiedNot Applicable

Experimental Protocols

While the complete detailed protocol for the this compound clinical trials (NCT02349139) is not publicly available, a standard methodology for monitoring and defining dose-limiting toxicities in a Phase 1/2 dose-escalation study can be outlined.

Monitoring for Dose-Limiting Toxicities

A robust monitoring plan is crucial for the early detection and management of potential toxicities.

1. Baseline Assessments:

  • Complete medical history and physical examination.

  • Eastern Cooperative Oncology Group (ECOG) performance status.

  • Hematology: Complete blood count (CBC) with differential.

  • Clinical Chemistry: Comprehensive metabolic panel including ALT, AST, alkaline phosphatase (ALP), total bilirubin, creatinine, and electrolytes.

  • Hormone Levels: Testosterone, dehydroepiandrosterone (DHEA), and cortisol.

2. On-Treatment Monitoring:

  • Frequency: Blood samples for hematology and clinical chemistry should be collected weekly for the first two cycles, then every two weeks for subsequent cycles. Hormone levels should be monitored at the beginning of each cycle.

  • Physical Examinations: Conducted at the beginning of each treatment cycle.

  • Adverse Event Recording: All adverse events are to be graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

Definition of Dose-Limiting Toxicity

A DLT is typically defined as a specific, drug-related toxicity that occurs during the first cycle of treatment and is considered severe enough to warrant dose limitation. Based on the observed toxicities of this compound, a plausible DLT definition would include:

  • Hepatic Toxicity:

    • Grade 3 or 4 ALT or AST elevation.

    • Grade 2 or higher hyperbilirubinemia.

  • Non-Hematologic Toxicity:

    • Any Grade 3 or 4 non-hematologic toxicity (excluding alopecia, nausea, and vomiting that are well-controlled with medical intervention).

  • Hematologic Toxicity:

    • Grade 4 neutropenia lasting more than 7 days.

    • Febrile neutropenia.

    • Grade 4 thrombocytopenia or Grade 3 thrombocytopenia with significant bleeding.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Pathway to Androgen Suppression

This compound is a selective inhibitor of the lyase activity of CYP17A1, a key enzyme in the androgen biosynthesis pathway. This selective inhibition is designed to reduce testosterone production without significantly affecting cortisol synthesis, thereby avoiding the mineralocorticoid excess seen with non-selective inhibitors.

ASN001_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (Lyase) Cortisol Cortisol Progesterone->Cortisol CYP17A1 (Hydroxylase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound Pregnenolone -> DHEA Pregnenolone -> DHEA ASN001->Pregnenolone -> DHEA Inhibits Progesterone -> Androstenedione Progesterone -> Androstenedione ASN001->Progesterone -> Androstenedione Inhibits

Caption: Mechanism of this compound in androgen biosynthesis.

Workflow for Management of Suspected Dose-Limiting Toxicity

This workflow outlines the steps to be taken when a potential DLT is observed in a patient during a clinical trial.

DLT_Management_Workflow Start Patient on this compound Treatment ObserveAE Observe Adverse Event (AE) Start->ObserveAE GradeAE Grade AE using NCI CTCAE ObserveAE->GradeAE IsDLT Does AE meet DLT criteria? GradeAE->IsDLT ContinueTreatment Continue Treatment at Current Dose Monitor Closely IsDLT->ContinueTreatment No StopDosing Immediately Discontinue this compound Dosing IsDLT->StopDosing Yes MonitorPatient Monitor Patient until AE Resolution or Stabilization StopDosing->MonitorPatient DoseModification Dose Modification Decision MonitorPatient->DoseModification ResumeLowerDose Resume Treatment at a Reduced Dose DoseModification->ResumeLowerDose AE Resolves to Grade <=1 PermanentlyDiscontinue Permanently Discontinue Treatment DoseModification->PermanentlyDiscontinue AE is Life-Threatening or Recurrent

Caption: Workflow for managing dose-limiting toxicities.

References

Technical Support Center: Managing Elevated ALT/AST Levels with ASN-001 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing elevated Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels observed during treatment with ASN-001, a selective CYP17 lyase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the reported incidence of elevated ALT/AST levels with this compound treatment?

A1: In a Phase 1/2 clinical trial in men with metastatic castration-resistant prostate cancer (mCRPC), asymptomatic, reversible Grade 3 ALT/AST elevation was observed in two patients at a 400mg dose. These elevations did not recur when the patients were retreated at a 300mg dose[1].

Q2: What is the mechanism of action of this compound and how might it lead to elevated liver enzymes?

A2: this compound is a novel, non-steroidal, potent inhibitor of CYP17 lyase that selectively inhibits the synthesis of testosterone over cortisol[1]. Drug-induced liver injury (DILI) can occur through various mechanisms, including direct hepatotoxicity, idiosyncratic reactions, or metabolic-mediated toxicity[2]. While the precise mechanism for this compound is not fully elucidated, inhibition of CYP enzymes can sometimes alter the metabolism of endogenous or exogenous substances, potentially leading to the formation of reactive metabolites that can cause cellular stress and liver injury.

Q3: What are the initial steps to take when elevated ALT/AST levels are detected in a subject receiving this compound?

A3: The primary and most crucial step is to discontinue the administration of the offending drug as soon as drug-induced liver injury is suspected[3][4]. A thorough clinical assessment should be conducted, including a detailed history and physical examination, to rule out other potential causes of liver injury such as viral hepatitis, alcohol consumption, or concomitant medications[5]. Repeat liver function tests should be performed to confirm the elevation and monitor the trend.

Q4: How are elevated liver enzymes classified, and what do they signify?

A4: Elevations in liver enzymes can be classified as hepatocellular, cholestatic, or mixed. A hepatocellular pattern, characterized by predominant ALT and AST elevation, suggests direct injury to hepatocytes[3]. The magnitude of the elevation can be categorized as mild (<5 times the upper limit of normal, ULN), moderate (5-15 times ULN), or severe (>15 times ULN)[6]. While ALT is more specific to the liver, AST can also be elevated due to damage to other organs like skeletal or cardiac muscle[3].

Q5: What is the general prognosis for drug-induced liver injury (DILI)?

A5: In most cases, drug-induced liver injury resolves within days or weeks after discontinuing the causative medication[7]. However, severe cases can lead to acute liver failure, which may require specialized care and, in some instances, liver transplantation[3][8].

Troubleshooting Guides

Guide 1: Initial Management of Asymptomatic Elevated ALT/AST

This guide outlines the steps to follow when a subject presents with elevated ALT/AST levels without clinical symptoms.

StepActionRationale
1 Confirm the Finding Repeat the liver function tests (LFTs) to verify the initial abnormal result and rule out laboratory error.
2 Temporarily Withhold this compound To determine if the elevated enzymes are drug-related, temporarily pausing treatment is a critical first step[3][4].
3 Clinical Evaluation Perform a thorough medical history and physical examination to identify other potential causes of liver injury, such as alcohol use, other medications, or herbal supplements[5].
4 Extended Laboratory Workup Order additional blood tests to investigate alternative etiologies. This should include a viral hepatitis panel (Hepatitis A, B, C), autoimmune markers (e.g., ANA, ASMA), and iron studies[5].
5 Imaging Conduct an abdominal ultrasound to assess for biliary obstruction or other structural liver abnormalities[5].
6 Monitor LFTs Continue to monitor LFTs frequently (e.g., every 3-7 days) to track the trend of ALT and AST levels.
7 Consider Dose Reduction If LFTs start to improve after withholding the drug, a decision may be made in consultation with a hepatologist to re-challenge with a lower dose of this compound, as was done in the clinical trial[1].
Guide 2: Management of Symptomatic Elevated ALT/AST

This guide is for situations where elevated ALT/AST are accompanied by symptoms such as jaundice, abdominal pain, nausea, or fatigue.

StepActionRationale
1 Immediately Discontinue this compound Given the presence of symptoms, immediate cessation of the suspected causative agent is mandatory[7][8].
2 Urgent Clinical and Laboratory Assessment Perform a comprehensive clinical evaluation and a full panel of liver function tests, including bilirubin, alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), albumin, and prothrombin time (PT/INR) to assess the severity of liver dysfunction[5][6].
3 Hospitalization and Specialist Consultation Hospitalization may be necessary for close monitoring. A consultation with a hepatologist is strongly recommended to guide further management[8].
4 Rule Out Other Causes As in the asymptomatic guide, a thorough workup to exclude other causes of acute liver injury is essential.
5 Supportive Care Provide supportive care, which may include intravenous fluids for dehydration from nausea and vomiting[7].
6 Consider N-acetylcysteine (NAC) In cases of severe DILI or acute liver failure, NAC therapy may be considered, although its benefit outside of acetaminophen toxicity is still being investigated[3].
7 Evaluate for Liver Transplantation In rare cases of progression to acute liver failure, early referral to a liver transplant center is critical[3].

Data Presentation

Table 1: Summary of Reported ALT/AST Elevations with this compound

Dose of this compoundNumber of Patients with Elevated ALT/ASTGrade of ElevationSymptomsOutcomeReference
400 mg2Grade 3AsymptomaticReversible[1]
300 mg (re-treatment)0N/AN/ANo recurrence[1]

Experimental Protocols

Protocol 1: Liver Function Monitoring During this compound Treatment

Objective: To prospectively monitor for potential hepatotoxicity during this compound administration.

Methodology:

  • Baseline Assessment: Prior to initiating this compound, obtain baseline measurements of ALT, AST, total bilirubin, and alkaline phosphatase.

  • Scheduled Monitoring:

    • Perform LFTs every two weeks for the first three months of treatment.

    • If stable, monitoring frequency can be reduced to monthly for the next three months.

    • After six months of stable LFTs, monitoring can be performed every three months.

  • Unscheduled Monitoring: Perform immediate LFTs if a subject develops any signs or symptoms of liver injury (e.g., jaundice, nausea, fatigue, right upper quadrant pain).

  • Action Thresholds:

    • ALT/AST > 3x ULN and ≤ 5x ULN: Increase monitoring frequency to weekly. Consider treatment interruption if levels continue to rise or if they do not decrease within two weeks.

    • ALT/AST > 5x ULN: Withhold this compound immediately and initiate a full workup as per the troubleshooting guides.

    • ALT/AST > 3x ULN with Total Bilirubin > 2x ULN: Immediately stop this compound and seek expert hepatology consultation (Hy's Law).

Visualizations

Signaling Pathway

ASN001_Signaling_Pathway cluster_steroidogenesis Androgen Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 Lyase Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 Lyase Cortisol Cortisol (Glucocorticoid Pathway) 17-OH-Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound CYP17A1_Lyase CYP17A1 Lyase Activity ASN001->CYP17A1_Lyase

Caption: Simplified steroidogenesis pathway showing the inhibitory action of this compound on CYP17A1 lyase activity.

Experimental Workflow

Experimental_Workflow start Start of this compound Treatment baseline Baseline LFTs (ALT, AST, Bili, ALP) start->baseline monitoring Scheduled LFT Monitoring (e.g., every 2 weeks) baseline->monitoring check Are LFTs > 3x ULN? monitoring->check continue_tx Continue Treatment & Monitoring check->continue_tx No withhold Withhold this compound check->withhold Yes continue_tx->monitoring workup Initiate Troubleshooting Guide: - Clinical Evaluation - Extended Labs - Imaging withhold->workup monitor_off_drug Monitor LFTs off-drug workup->monitor_off_drug decision Do LFTs normalize? monitor_off_drug->decision rechallenge Consider Re-challenge at Lower Dose decision->rechallenge Yes stop_tx Permanently Discontinue This compound decision->stop_tx No

Caption: Workflow for monitoring and managing elevated liver function tests during this compound treatment.

Logical Relationship Diagram

Troubleshooting_Decision_Tree elevated_lfts Elevated ALT/AST Detected symptoms Are symptoms present? elevated_lfts->symptoms asymptomatic Asymptomatic Elevation symptoms->asymptomatic No symptomatic Symptomatic Elevation symptoms->symptomatic Yes withhold Withhold this compound Investigate other causes asymptomatic->withhold stop Immediately Stop this compound Urgent Hepatology Consult symptomatic->stop monitor Monitor LFTs withhold->monitor normalize Do LFTs normalize? monitor->normalize rechallenge Consider Dose Reduction / Re-challenge normalize->rechallenge Yes discontinue Permanent Discontinuation normalize->discontinue No

Caption: Decision tree for managing elevated ALT/AST levels based on the presence of symptoms.

References

ASN-001 Pharmacokinetic Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pharmacokinetic (PK) variability of ASN-001.

Summary of this compound Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic data for this compound from a Phase 1/2 clinical trial in patients with metastatic castration-resistant prostate cancer.

Dose Level (Once Daily)Cmax (µM)AUC (µM.h)T1/2 (h)
100 mg3.552Not Reported
300 mg6.78021.5

Troubleshooting Guide

This guide addresses specific issues that may be encountered during pharmacokinetic experiments with this compound.

Question: We are observing higher than expected inter-individual variability in this compound plasma concentrations in our study. What are the potential causes?

Answer: High inter-individual variability is a common challenge in drug development. Several factors could be contributing to this observation with this compound:

  • Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes (e.g., Cytochrome P450 family) or drug transporters can significantly alter the metabolism and clearance of this compound, leading to different plasma concentrations among individuals.

  • Patient Demographics and Comorbidities: Factors such as age, sex, body weight, and the presence of underlying diseases (e.g., renal or hepatic impairment) can influence drug absorption, distribution, metabolism, and excretion (ADME).

  • Concomitant Medications: Co-administration of other drugs could lead to drug-drug interactions, potentially inhibiting or inducing the metabolic pathways of this compound.

  • Diet and Lifestyle: Certain foods and lifestyle factors (e.g., smoking) can affect drug-metabolizing enzymes and transporters.

  • Protocol Adherence: Deviations from the study protocol, such as incorrect dosing times or sample collection times, can introduce variability.

Question: In a subset of our study population, the Cmax of this compound is significantly lower than anticipated. What could be the underlying reasons?

Answer: Lower than expected Cmax values, or peak plasma concentrations, can be attributed to several factors related to drug absorption and distribution:

  • Poor Absorption: This could be due to issues with the drug formulation, interactions with food (if administered orally), or individual physiological differences in the gastrointestinal tract.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver before reaching systemic circulation, which can be highly variable among individuals.

  • Drug-Drug Interactions: Concomitant medications that induce metabolizing enzymes could be increasing the first-pass metabolism of this compound.

  • Genetic Factors: Polymorphisms in drug transporters in the gut may limit the absorption of this compound.

Question: We have noticed a longer than expected half-life (T1/2) of this compound in some patients. What are the potential implications and causes?

Answer: A prolonged half-life indicates slower elimination of the drug from the body. This could lead to drug accumulation with multiple dosing, potentially increasing the risk of adverse effects. Potential causes include:

  • Impaired Renal or Hepatic Function: Since the liver and kidneys are the primary organs for drug metabolism and excretion, any impairment in their function can significantly reduce the clearance of this compound.

  • Metabolic Inhibition: Co-administered drugs that inhibit the enzymes responsible for metabolizing this compound can lead to a longer half-life.

  • Genetic Factors: Individuals who are "poor metabolizers" due to their genetic makeup will eliminate the drug more slowly.

  • Age: Elderly patients often have reduced renal and hepatic function, leading to decreased drug clearance.

Frequently Asked Questions (FAQs)

What are the primary factors that can influence the pharmacokinetic variability of a new chemical entity like this compound?

The pharmacokinetic variability of a new drug is influenced by a combination of intrinsic and extrinsic factors.

  • Intrinsic Factors: These relate to the individual patient and include genetics (e.g., pharmacogenomics of metabolizing enzymes and transporters), age, sex, ethnicity, body weight, and underlying diseases (especially renal and hepatic impairment).

  • Extrinsic Factors: These are external to the patient and include concomitant medications (leading to drug-drug interactions), diet, lifestyle (e.g., smoking, alcohol consumption), and environmental factors.

How can we investigate the impact of genetic polymorphisms on this compound pharmacokinetics?

A pharmacogenomic substudy can be integrated into your clinical trial. This would involve:

  • Collecting DNA samples from study participants (with informed consent).

  • Genotyping for common and functionally relevant polymorphisms in genes encoding for key drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6) and transporters (e.g., P-glycoprotein).

  • Correlating the genetic data with the pharmacokinetic parameters of this compound to identify any significant associations.

What is the recommended approach for assessing potential drug-drug interactions with this compound?

A dedicated drug-drug interaction (DDI) study is the standard approach. This typically involves:

  • Administering this compound alone to a cohort of healthy volunteers.

  • After a washout period, co-administering this compound with a known inhibitor or inducer of a specific metabolic pathway.

  • Comparing the pharmacokinetic profiles of this compound with and without the interacting drug to quantify the magnitude of the interaction.

Experimental Protocols

Protocol: Single-Dose, Crossover Pharmacokinetic Study of this compound in Healthy Volunteers

1. Study Objective: To characterize the single-dose pharmacokinetics of this compound and to assess its safety and tolerability in healthy adult subjects.

2. Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study.

3. Study Population:

  • Healthy male and female subjects, aged 18 to 55 years.
  • Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
  • Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
  • Written informed consent obtained.

4. Dosing and Administration:

  • Subjects will be randomized to one of two treatment sequences (e.g., 100 mg this compound followed by 300 mg this compound, or vice versa).
  • A single oral dose of this compound will be administered with 240 mL of water after an overnight fast of at least 10 hours.
  • A washout period of at least 14 days will separate the two treatment periods.

5. Blood Sampling:

  • Venous blood samples (5 mL) will be collected into K2-EDTA tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.
  • Plasma will be separated by centrifugation at 1500 x g for 10 minutes at 4°C and stored at -80°C until analysis.

6. Bioanalytical Method:

  • Plasma concentrations of this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

7. Pharmacokinetic Analysis:

  • Non-compartmental analysis will be used to determine the following pharmacokinetic parameters:
  • Cmax (Maximum plasma concentration)
  • Tmax (Time to reach Cmax)
  • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
  • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)
  • T1/2 (Terminal elimination half-life)
  • CL/F (Apparent total clearance)
  • Vz/F (Apparent volume of distribution)
  • Pharmacokinetic parameters will be summarized using descriptive statistics.

8. Safety Assessments:

  • Adverse events will be monitored and recorded throughout the study.
  • Vital signs, ECGs, and clinical laboratory tests will be performed at screening and at the end of the study.

Visualizations

G cluster_factors Factors Influencing Pharmacokinetic Variability cluster_intrinsic cluster_extrinsic cluster_pk Pharmacokinetic Processes Intrinsic Intrinsic Factors Genetics Genetics (Metabolizing Enzymes, Transporters) Intrinsic->Genetics Age Age Intrinsic->Age Disease Disease State (Renal/Hepatic Impairment) Intrinsic->Disease Physiology Physiology (Weight, Sex) Intrinsic->Physiology Absorption Absorption Intrinsic->Absorption Distribution Distribution Intrinsic->Distribution Metabolism Metabolism Intrinsic->Metabolism Excretion Excretion Intrinsic->Excretion Extrinsic Extrinsic Factors DDI Drug-Drug Interactions Extrinsic->DDI Diet Diet & Food Extrinsic->Diet Lifestyle Lifestyle (Smoking, Alcohol) Extrinsic->Lifestyle Extrinsic->Absorption Extrinsic->Metabolism

Caption: Factors Influencing Pharmacokinetic Variability.

G cluster_workflow Workflow for Investigating Pharmacokinetic Variability StudyDesign Study Design (e.g., Population PK, DDI study) SampleCollection Sample Collection (Plasma, Urine, DNA) StudyDesign->SampleCollection Bioanalysis Bioanalysis (LC-MS/MS) SampleCollection->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA, Population Modeling) Bioanalysis->PK_Analysis Covariate_Analysis Covariate Analysis (Effect of intrinsic/extrinsic factors) PK_Analysis->Covariate_Analysis Interpretation Interpretation & Reporting (Dose justification, Labeling) Covariate_Analysis->Interpretation

Caption: Workflow for Investigating PK Variability.

Validation & Comparative

A Comparative Analysis of ASN-001 and Abiraterone for the Treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ASN-001, a novel CYP17 lyase inhibitor, and abiraterone, an established therapy for metastatic castration-resistant prostate cancer (mCRPC). The comparison covers their respective mechanisms of action, clinical efficacy, and safety profiles based on available data.

Introduction

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, with the androgen receptor (AR) signaling pathway being a critical therapeutic target. Abiraterone acetate, in combination with prednisone, is a standard-of-care treatment that inhibits androgen biosynthesis. This compound is an investigational agent designed to offer a more selective inhibition of this pathway, potentially eliminating the need for concurrent steroid administration.

Mechanism of Action

Both this compound and abiraterone target the enzyme CYP17, which is crucial for androgen biosynthesis. However, their selectivity and, consequently, their clinical administration differ.

Abiraterone is a potent, irreversible inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of the CYP17A1 enzyme.[1][2][3][4] This dual inhibition blocks the synthesis of androgens, including testosterone, in the testes, adrenal glands, and prostate tumor tissue itself.[3][5] However, the inhibition of 17α-hydroxylase also disrupts cortisol production, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) and subsequent mineralocorticoid excess. To mitigate this, abiraterone is co-administered with prednisone.[4]

This compound is a novel, non-steroidal, and potent inhibitor of CYP17 lyase.[2] It is designed to selectively inhibit the synthesis of testosterone over cortisol.[2] This selectivity is intended to avoid the mineralocorticoid excess seen with less selective CYP17 inhibitors, potentially obviating the need for co-administration of prednisone.[2]

cluster_0 Androgen Synthesis Pathway cluster_1 Drug Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Abiraterone Abiraterone Abiraterone->17-OH-Pregnenolone Inhibits Abiraterone->17-OH-Progesterone Inhibits This compound This compound This compound->DHEA Selectively Inhibits This compound->Androstenedione Selectively Inhibits cluster_0 Experimental Workflow: Western Blot A Sample Preparation (Cell Lysis) B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE (Protein Separation) B->C D Protein Transfer (to PVDF/Nitrocellulose membrane) C->D E Blocking (e.g., with BSA or milk) D->E F Primary Antibody Incubation (overnight at 4°C) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Imaging and Analysis H->I

References

A Comparative Guide to ASN-001 and Other Androgen Receptor Signaling Inhibitors in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical efficacy and safety of ASN-001, a novel CYP17 lyase inhibitor, with established treatments for metastatic castration-resistant prostate cancer (mCRPC), specifically abiraterone acetate and enzalutamide. The information is intended to support research and drug development efforts in oncology. This compound is a selective inhibitor of testosterone synthesis that, unlike abiraterone, is designed to be administered without prednisone[1][2].

Mechanism of Action: Targeting Androgen Synthesis

This compound, like abiraterone, targets the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue. By inhibiting CYP17A1, these agents reduce the production of androgens that drive prostate cancer growth. However, this compound is reported to be more selective in its inhibition of the 17,20-lyase activity over the 17α-hydroxylase activity, which may reduce the mineralocorticoid excess seen with less selective inhibitors and thereby obviate the need for concurrent prednisone administration[1][2]. Enzalutamide, in contrast, acts downstream by directly inhibiting the androgen receptor.

cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibitors Drug Intervention cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Pregnenolone 17-OH Pregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 (17α-hydroxylase) _17OH_Progesterone 17-OH Progesterone Progesterone->_17OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA _17OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol _17OH_Progesterone->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor Testosterone->AR Activates ASN001 This compound ASN001->_17OH_Pregnenolone Inhibits ASN001->_17OH_Progesterone Inhibits Abiraterone Abiraterone Abiraterone->_17OH_Pregnenolone Inhibits Abiraterone->_17OH_Progesterone Inhibits TumorGrowth Tumor Growth and Proliferation AR->TumorGrowth Enzalutamide Enzalutamide Enzalutamide->AR Inhibits cluster_asn001 This compound (NCT02349139) cluster_abiraterone Abiraterone (COU-AA-302) cluster_enzalutamide Enzalutamide (PREVAIL) p1 Phase 1 (Dose Escalation) p2 Phase 2 (Cohort Expansion) p1->p2 Determine RP2D end_efficacy Efficacy Endpoints (OS, rPFS, PSA) p2->end_efficacy end_safety Safety Assessment p2->end_safety rand_abi Randomization (1:1) arm_abi Abiraterone + Prednisone rand_abi->arm_abi arm_placebo_abi Placebo + Prednisone rand_abi->arm_placebo_abi arm_abi->end_efficacy arm_abi->end_safety arm_placebo_abi->end_efficacy arm_placebo_abi->end_safety rand_enza Randomization (1:1) arm_enza Enzalutamide rand_enza->arm_enza arm_placebo_enza Placebo rand_enza->arm_placebo_enza arm_enza->end_efficacy arm_enza->end_safety arm_placebo_enza->end_efficacy arm_placebo_enza->end_safety start mCRPC Patients cluster_asn001 cluster_asn001 start->cluster_asn001 Progressive Disease cluster_abiraterone cluster_abiraterone start->cluster_abiraterone Chemo-Naïve cluster_enzalutamide cluster_enzalutamide start->cluster_enzalutamide Chemo-Naïve

References

A Comparative Analysis of ASN-001 and Other CYP17 Inhibitors for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of ASN-001, a novel cytochrome P450 17A1 (CYP17A1) inhibitor, with other prominent inhibitors in its class: Abiraterone, Orteronel (TAK-700), and Galeterone (TOK-001). This comparison focuses on their mechanism of action, preclinical efficacy, and pharmacokinetic profiles, supported by available experimental data, to inform research and drug development in the field of prostate cancer.

Introduction to CYP17A1 Inhibition in Prostate Cancer

The enzyme CYP17A1 is a critical junction in the steroid biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. These functions are essential for the production of androgens, such as testosterone, which are key drivers of prostate cancer progression.[1] Consequently, inhibiting CYP17A1 is a well-established therapeutic strategy for castration-resistant prostate cancer (CRPC).[2] While first-generation inhibitors have shown clinical efficacy, the development of next-generation inhibitors like this compound aims to improve selectivity and overcome resistance mechanisms.

Comparative Efficacy and Selectivity

The following table summarizes the available preclinical data for this compound and other leading CYP17A1 inhibitors. Direct head-to-head preclinical studies involving this compound are not extensively available in the public domain; therefore, the data is compiled from various independent studies.

InhibitorTargetIC50 (CYP17A1 17,20-lyase)IC50 (CYP17A1 17α-hydroxylase)Selectivity (Lyase vs. Hydroxylase)Additional Mechanisms of Action
This compound CYP17A1 LyaseData not publicly availableData not publicly availableSelective for lyase over hydroxylase[3][4]-
Abiraterone CYP17A1 (lyase and hydroxylase)12 nM[5]7 nM[5]Non-selectiveAndrogen Receptor (AR) antagonist[6]
Orteronel (TAK-700) CYP17A1 (lyase and hydroxylase)139 nM[3]760 nM[3]~5.5-fold selective for lyase-
Galeterone (TOK-001) CYP17A1, AR~50 nM[7]Data not publicly availablePotent CYP17 inhibitor[7]AR antagonist and degrader[4][7]

Pharmacokinetic Profiles

A comparative summary of available pharmacokinetic data is presented below. It is important to note that these parameters can vary significantly based on the preclinical species and study design.

InhibitorKey Pharmacokinetic Parameters (Preclinical/Clinical)
This compound High oral bioavailability. In a Phase 1/2 trial, at 300 mg once daily, Cmax was 6.7 µM, AUC was 80 µM.h, and the half-life was 21.5 hours.[8]
Abiraterone Oral bioavailability is low and affected by food.
Orteronel (TAK-001) Orally bioavailable.
Galeterone (TOK-001) Orally bioavailable.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the androgen biosynthesis pathway targeted by CYP17A1 inhibitors and a general workflow for evaluating these compounds.

CYP17_Signaling_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1_hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1_hydroxylase DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1_lyase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1_lyase DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binds and Activates CYP11A1 CYP11A1 3beta-HSD 3beta-HSD CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) 17beta-HSD 17beta-HSD 5alpha-reductase 5alpha-reductase Inhibitors CYP17A1 Inhibitors (this compound, Abiraterone, Orteronel, Galeterone) Inhibitors->CYP17A1_hydroxylase Inhibitors->CYP17A1_lyase

Caption: Androgen biosynthesis pathway and the site of action of CYP17A1 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme Inhibition Assays Enzyme Inhibition Assays Cell-Based Assays Cell-Based Assays Enzyme Inhibition Assays->Cell-Based Assays Determine IC50 (CYP17, 3β-HSD, etc.) AR Binding/Activity Assays AR Binding/Activity Assays Cell-Based Assays->AR Binding/Activity Assays Assess cellular potency and androgen production Pharmacokinetic Studies Pharmacokinetic Studies AR Binding/Activity Assays->Pharmacokinetic Studies Evaluate AR antagonism/ degradation Xenograft Models Xenograft Models Pharmacokinetic Studies->Xenograft Models Determine ADME properties Toxicity Studies Toxicity Studies Xenograft Models->Toxicity Studies Assess anti-tumor efficacy Compound Synthesis Compound Synthesis Compound Synthesis->Enzyme Inhibition Assays

Caption: General experimental workflow for the evaluation of CYP17A1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CYP17A1 inhibitors. Below are generalized protocols for key experiments.

CYP17A1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

Methodology:

  • Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., E. coli, insect cells).

  • Substrates:

    • For 17α-hydroxylase activity: Radiolabeled pregnenolone or progesterone.

    • For 17,20-lyase activity: Radiolabeled 17α-hydroxypregnenolone.

  • Assay Buffer: Typically, a potassium phosphate buffer (pH 7.4) containing cofactors such as NADPH.

  • Procedure: a. The test compound is serially diluted and pre-incubated with the enzyme and reaction buffer. b. The reaction is initiated by the addition of the radiolabeled substrate. c. The reaction is allowed to proceed at 37°C for a defined period. d. The reaction is terminated by the addition of a quenching solution (e.g., strong acid or organic solvent). e. The substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). f. The amount of product formed is quantified by scintillation counting.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

Androgen Receptor (AR) Binding Assay

Objective: To assess the ability of a compound to bind to the androgen receptor.

Methodology:

  • AR Source: Cytosol from prostate cancer cell lines (e.g., LNCaP) or recombinant human AR protein.

  • Radioligand: A high-affinity radiolabeled androgen, such as [³H]-R1881.

  • Assay Buffer: A suitable buffer containing protease inhibitors.

  • Procedure: a. The AR preparation is incubated with the radioligand in the presence of increasing concentrations of the test compound. b. Non-specific binding is determined by including a high concentration of a non-labeled androgen (e.g., dihydrotestosterone). c. After incubation, bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal). d. The amount of bound radioactivity is measured by scintillation counting.

  • Data Analysis: The specific binding is calculated, and the inhibitory constant (Ki) is determined using competitive binding analysis software.

Prostate Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a CYP17A1 inhibitor.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: Human prostate cancer cells (e.g., LNCaP, VCaP) are implanted subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at various doses. A positive control group (e.g., castration or Abiraterone) is often included.

  • Efficacy Endpoints:

    • Tumor volume is measured regularly with calipers.

    • Serum levels of prostate-specific antigen (PSA) are monitored.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for AR levels, immunohistochemistry).

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare treatment groups.

Discussion and Future Perspectives

This compound is a promising next-generation CYP17A1 inhibitor that is reported to be highly selective for the 17,20-lyase activity.[3] This selectivity is a key differentiator from non-selective inhibitors like Abiraterone and may translate to a more favorable side-effect profile by avoiding the inhibition of cortisol synthesis, potentially obviating the need for co-administration of corticosteroids.[4]

In contrast, Galeterone offers a multi-pronged approach by not only inhibiting CYP17A1 but also acting as an AR antagonist and promoting AR degradation.[4][7] This could be particularly advantageous in overcoming resistance mechanisms involving AR mutations or splice variants. Orteronel also demonstrates some selectivity for the lyase enzyme, though to a lesser extent than has been suggested for this compound.[3]

The lack of publicly available, direct comparative preclinical data for this compound makes a definitive assessment of its superiority challenging. Future research should focus on head-to-head preclinical studies comparing the efficacy, selectivity, and resistance profiles of these inhibitors under standardized conditions. Furthermore, elucidating the precise molecular interactions of these inhibitors with the CYP17A1 enzyme will be crucial for the rational design of even more potent and selective therapeutic agents for advanced prostate cancer.

References

ASN-001: A Comparative Analysis in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results and experimental data for ASN-001, a novel CYP17 lyase inhibitor, with established treatments for metastatic castration-resistant prostate cancer (mCRPC), namely abiraterone acetate and enzalutamide.

Executive Summary

This compound is an investigational, non-steroidal, selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. Early clinical data from a Phase 1/2 trial (NCT02349139) suggest that this compound is well-tolerated and shows preliminary efficacy in men with mCRPC. A distinguishing feature of this compound is its selective inhibition of testosterone synthesis over cortisol synthesis, which may obviate the need for co-administration of prednisone, a requirement for the CYP17 inhibitor abiraterone acetate. This guide presents available quantitative data from the this compound trial alongside pivotal trial data for abiraterone acetate and the androgen receptor inhibitor enzalutamide to offer a comparative perspective for research and development professionals.

Comparative Clinical Trial Data

The following tables summarize the key efficacy and safety data from the respective clinical trials. It is important to note that the this compound data are from an early phase trial and are not directly comparable to the Phase 3 data of the approved drugs.

Table 1: Efficacy Outcomes in mCRPC Clinical Trials

Drug Trial Patient Population Median Overall Survival (OS) Median Radiographic Progression-Free Survival (rPFS) Prostate-Specific Antigen (PSA) Response Rate (≥50% decline)
This compound Phase 1/2 (NCT02349139)mCRPC, pre-treated and treatment-naïve (to ABI/ENZA)Not ReportedStable disease up to 18+ months3 of 4 (75%) ABI/ENZA-naïve patients at 300/400mg doses[1]
Abiraterone Acetate COU-AA-301mCRPC, post-docetaxel15.8 months vs 11.2 months with placebo[2]5.6 months vs 3.6 months with placebo[3][4]29% vs 6% with placebo[4][5]
COU-AA-302mCRPC, chemotherapy-naïve34.7 months vs 30.3 months with placebo[6]16.5 months vs 8.3 months with placebo[7][8]Not Reported
Enzalutamide AFFIRM (NCT00974311)mCRPC, post-docetaxel18.4 months vs 13.6 months with placebo[9][10]Not a primary endpoint54% vs 2% with placebo
PREVAIL (NCT01212991)mCRPC, chemotherapy-naïve32.4 months vs 30.2 months with placebo[11]Not reached vs 3.9 months with placebo[11]78% vs 3% with placebo

Table 2: Safety and Tolerability Profile

Drug Trial Common Adverse Events (Grade 1-2) Key Grade 3-4 Adverse Events Prednisone Co-administration
This compound Phase 1/2 (NCT02349139)Fatigue, nausea, dizziness, myalgia, anorexia, flushing, hot flashes, presyncope[12]Asymptomatic, reversible ALT/AST elevation (at 400mg)[7]Not required[7][11]
Abiraterone Acetate COU-AA-301 & COU-AA-302Fluid retention, hypertension, hypokalemia[4]Hypertension, hypokalemia, elevated ALT/AST[1]Required (5 mg twice daily)[5][13]
Enzalutamide AFFIRM & PREVAILFatigue, diarrhea, back pain, hot flashes[10]Hypertension, seizure (rare)[10][11]Not required[9]

Experimental Protocols

This compound (NCT02349139) - Phase 1/2 Trial
  • Objective: To evaluate the safety, tolerability, recommended Phase 2 dose, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound in men with progressive mCRPC.

  • Design: A multicenter, open-label, dose-escalation (Phase 1) and expansion (Phase 2) study.

  • Patient Population: Men with progressive mCRPC with ongoing androgen deprivation therapy. Phase 1 allowed prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone or enzalutamide.

  • Intervention: Oral this compound administered once daily at escalating doses of 50, 100, 200, 300, and 400 mg without co-administration of prednisone.[14]

  • Endpoints:

    • Primary: Safety and tolerability, determination of maximum tolerated dose and recommended Phase 2 dose.

    • Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).[14]

Abiraterone Acetate (COU-AA-301) - Phase 3 Trial
  • Objective: To determine if abiraterone acetate plus prednisone improves overall survival in men with mCRPC who have progressed after docetaxel chemotherapy.

  • Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 trial.[13]

  • Patient Population: 1,195 men with mCRPC who had previously received one or two chemotherapy regimens, at least one of which contained docetaxel.[13]

  • Intervention: Patients were randomized (2:1) to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.[13]

  • Endpoints:

    • Primary: Overall survival.[4]

    • Secondary: Time to PSA progression, radiographic progression-free survival, and PSA response rate.[4]

Enzalutamide (PREVAIL - NCT01212991) - Phase 3 Trial
  • Objective: To evaluate the efficacy and safety of enzalutamide in asymptomatic or mildly symptomatic chemotherapy-naïve men with mCRPC.

  • Design: A randomized, double-blind, placebo-controlled, multinational Phase 3 study.[10][14]

  • Patient Population: 1,717 chemotherapy-naïve men with progressive mCRPC.[11]

  • Intervention: Patients were randomized (1:1) to receive either enzalutamide (160 mg once daily) or placebo.[15]

  • Endpoints:

    • Co-Primary: Overall survival and radiographic progression-free survival.[15]

    • Secondary: Time to initiation of cytotoxic chemotherapy, time to first skeletal-related event, and PSA response.

Signaling Pathways and Experimental Workflows

CYP17A1 Signaling Pathway in Androgen Synthesis

The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens. This compound and abiraterone acetate act by inhibiting the 17α-hydroxylase and 17,20-lyase activities of this enzyme.

CYP17A1_Pathway cluster_cyp17a1 CYP17A1 Activity Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17OH_Preg 17α-OH Pregnenolone Pregnenolone->_17OH_Preg CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) _17OH_Prog 17α-OH Progesterone Progesterone->_17OH_Prog DHEA DHEA _17OH_Preg->DHEA CYP17A1_lyase CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17OH_Prog->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Inhibitor This compound or Abiraterone Acetate Inhibitor->CYP17A1_hydroxylase inhibits Inhibitor->CYP17A1_lyase inhibits

Caption: Simplified steroidogenesis pathway highlighting CYP17A1 inhibition.

This compound Phase 1/2 Clinical Trial Workflow

The diagram below outlines the workflow of the this compound Phase 1/2 clinical trial, from patient screening to data analysis.

ASN001_Trial_Workflow Screening Patient Screening (mCRPC diagnosis) Enrollment Enrollment Screening->Enrollment Phase1 Phase 1: Dose Escalation (50, 100, 200, 300, 400 mg QD) Enrollment->Phase1 Phase2 Phase 2: Dose Expansion (ABI/ENZA-naïve) Phase1->Phase2 Determine RP2D Treatment This compound Administration (Oral, Once Daily) Phase1->Treatment Phase2->Treatment Monitoring Safety & Efficacy Monitoring (AEs, PSA, Imaging) Treatment->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Workflow of the this compound Phase 1/2 clinical trial.

References

Validating the selectivity of ASN-001 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical selectivity and performance of ASN007, a potent and selective ERK1/2 inhibitor. The data presented herein is based on publicly available preclinical research and is intended to serve as a resource for researchers evaluating ERK inhibitors for therapeutic development.

Introduction to ASN007

ASN007 is an orally bioavailable, reversible, and ATP-competitive small molecule inhibitor of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in a wide range of human cancers due to mutations in upstream components like BRAF and RAS.[1][2] By targeting the terminal kinases in this cascade, ASN007 offers a promising therapeutic strategy for tumors harboring these mutations, including those that have developed resistance to BRAF and MEK inhibitors.[1][3]

Biochemical Potency and Kinase Selectivity

ASN007 demonstrates high potency against ERK1 and ERK2 in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a favorable profile with limited off-target activity.

Table 1: Biochemical Potency of ASN007 and Competitor ERK1/2 Inhibitors

CompoundTargetIC₅₀ (nM)
ASN007 ERK1 2 [1]
ERK2 2 [1]
Ulixertinib (BVD-523)ERK1/2Not explicitly stated in provided search results
Ravoxertinib (GDC-0994)ERK1/2Not explicitly stated in provided search results
SCH772984ERK14[4]
ERK21[4]

Cellular Activity in Preclinical Models

ASN007 has shown preferential and potent anti-proliferative activity in cancer cell lines with mutations in the RAS/RAF pathway. Comparative studies have indicated its superior efficacy over other ERK1/2 inhibitors in these contexts.[1]

Table 2: Comparative Anti-proliferative Activity of ERK1/2 Inhibitors in RAS/RAF Mutant Cell Lines

CompoundCell Lines with RAS/RAF Mutations (Median IC₅₀)Cell Lines without RAS/RAF Mutations (Median IC₅₀)
ASN007 37 nM [1]>10,000 nM [1]
Ulixertinib (BVD-523)Less potent than ASN007[1]>10,000 nM[1]
Ravoxertinib (GDC-0994)Less potent than ASN007[1]>10,000 nM[1]

In Vivo Efficacy in Xenograft Models

In preclinical xenograft models using tumors with BRAF and RAS mutations, ASN007 has demonstrated significant tumor growth inhibition.[1][2] Notably, it has shown efficacy in a BRAF V600E mutant melanoma model that is resistant to BRAF and MEK inhibitors.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to validate the selectivity of ASN007, the following diagrams have been generated.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, FRA1) ERK->Downstream ASN007 ASN007 ASN007->ERK Inhibition Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by ASN007.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Biochemical Kinase Assay (e.g., HTRF) Cell_Culture Cancer Cell Lines (BRAF/RAS mutant & WT) Treatment ASN007 Treatment (Dose-Response) Cell_Culture->Treatment Western_Blot Western Blot Analysis (p-ERK, p-RSK) Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Treatment->Proliferation_Assay Xenograft Tumor Xenograft Model (e.g., PDX) Dosing Oral Dosing of ASN007 Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Dosing->PD_Analysis

Caption: A generalized workflow for the preclinical validation of ASN007's selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of kinase inhibitor selectivity. The following are generalized protocols based on standard practices for the key experiments cited.

Biochemical Kinase Assay (e.g., Homogeneous Time-Resolved Fluorescence - HTRF)
  • Objective: To determine the direct inhibitory effect of ASN007 on the enzymatic activity of purified ERK1 and ERK2 kinases.

  • Procedure:

    • Prepare serial dilutions of ASN007 in a suitable assay buffer.

    • In a microplate, combine the kinase, a substrate peptide (e.g., biotinylated Elk-1), and the diluted ASN007 or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified duration (e.g., 60 minutes).

    • Stop the reaction and add detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).

    • Incubate for the detection step and measure the HTRF signal on a compatible plate reader.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[5]

Western Blot Analysis for ERK Pathway Inhibition
  • Objective: To assess the ability of ASN007 to inhibit the phosphorylation of ERK and its downstream substrates in a cellular context.

  • Procedure:

    • Seed cancer cells (e.g., BRAF or RAS mutant lines) in culture plates and allow them to adhere.

    • Treat the cells with various concentrations of ASN007 or vehicle control for a predetermined time (e.g., 2 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and total RSK.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6][7][8]

    • Quantify band intensities to determine the dose-dependent inhibition of ERK pathway signaling.

Cell Proliferation Assay
  • Objective: To measure the effect of ASN007 on the growth and viability of cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of ASN007 or vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as MTT or CellTiter-Glo®.

    • For MTT, add the reagent and incubate, then solubilize the formazan crystals and measure absorbance.

    • For CellTiter-Glo®, add the reagent and measure luminescence.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[4]

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of ASN007 in a living organism.

  • Procedure:

    • Implant human tumor cells (cell line-derived xenografts) or patient-derived tumor fragments (PDX) subcutaneously into immunodeficient mice.[9][10][11]

    • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

    • Administer ASN007 orally at various doses and schedules (e.g., once daily). The control group receives a vehicle.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and general health of the animals.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).[12]

Conclusion

The preclinical data available for ASN007 suggests that it is a highly potent and selective inhibitor of ERK1/2. Its preferential activity in cancer models with RAS/RAF pathway mutations, including those resistant to other targeted therapies, underscores its potential as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ASN007 and other novel ERK1/2 inhibitors.

References

A Head-to-Head Comparison of ASN-001 and Enzalutamide in Prostate Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct therapeutic agents for prostate cancer: ASN-001 and enzalutamide. While both drugs aim to disrupt androgen signaling, a key driver of prostate cancer growth, they do so through fundamentally different mechanisms. Enzalutamide is a well-established second-generation androgen receptor (AR) inhibitor, while this compound is a novel, selective inhibitor of CYP17 lyase. This document summarizes their mechanisms of action, preclinical and clinical data, and provides detailed experimental protocols for their evaluation.

Mechanism of Action

This compound: Selective Inhibition of Androgen Synthesis

This compound is an orally available, non-steroidal, and potent inhibitor of the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2] CYP17A1 is a critical enzyme in the steroidogenesis pathway, possessing both 17α-hydroxylase and 17,20-lyase activities.[3] By selectively inhibiting the 17,20-lyase activity, this compound blocks the conversion of precursors to androgens, such as testosterone, in both the testes and adrenal glands.[1] This leads to a significant reduction in circulating androgen levels, thereby depriving prostate cancer cells of the essential ligands required for AR activation. A key feature of this compound is its selectivity for the lyase activity over the hydroxylase activity. This selectivity is designed to avoid the mineralocorticoid excess seen with non-selective CYP17 inhibitors, which can necessitate co-administration of prednisone.[4][5]

Enzalutamide: Multi-pronged Blockade of the Androgen Receptor Signaling Pathway

Enzalutamide is a second-generation non-steroidal antiandrogen that directly targets the androgen receptor. Its mechanism is multifaceted and involves several key steps in the AR signaling cascade:[6][7]

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a higher affinity than first-generation antiandrogens like bicalutamide.[6]

  • Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.[7]

  • Impaired DNA Binding: Enzalutamide disrupts the binding of the AR to androgen response elements (AREs) on the DNA.[7]

  • Inhibition of Coactivator Recruitment: It prevents the recruitment of coactivators necessary for the transcriptional activity of the AR.

This comprehensive blockade of AR signaling effectively inhibits the expression of AR target genes, such as prostate-specific antigen (PSA), and ultimately leads to decreased prostate cancer cell proliferation and induction of apoptosis.[7]

Data Presentation

The following tables summarize the available preclinical and clinical data for this compound and enzalutamide. Due to the different mechanisms of action and the limited publicly available preclinical data for this compound, a direct quantitative comparison of potency (e.g., IC50) is not applicable.

Table 1: Preclinical Data Summary

ParameterThis compoundEnzalutamide
Target CYP17A1 (17,20-lyase)Androgen Receptor (AR)
IC50 Not publicly available~16.0 - 21.4 nM (for AR binding)[6]
Mechanism Selective inhibitor of androgen synthesisCompetitive AR inhibitor, prevents nuclear translocation, DNA binding, and coactivator recruitment
Preclinical Models Mentioned in clinical trial abstracts but specific data not available[8]Demonstrated efficacy in LNCaP and other prostate cancer xenograft models, leading to tumor regression[9][10]

Table 2: Clinical Data Summary (Metastatic Castration-Resistant Prostate Cancer - mCRPC)

ParameterThis compoundEnzalutamide
Phase of Development Phase 1/2Approved and widely used
Dosage 50-400 mg once daily (in clinical trials)[2]160 mg once daily[11]
Efficacy PSA decline of >50% in 3 of 4 treatment-naïve patients at 300/400mg doses. Durable stable disease observed.[4]Significant improvement in overall survival (median 18.4 vs 13.6 months vs placebo in post-chemotherapy setting).[7] Significant reduction in risk of radiographic progression.[12]
Safety and Tolerability Generally well-tolerated. Most common adverse events were Grade 1/2 fatigue, nausea, and dizziness. No mineralocorticoid excess reported, and no prednisone co-administration was required.[2][5]Generally well-tolerated. Common side effects include fatigue, back pain, constipation, and hot flashes.[7]
Pharmacokinetics (at 300 mg QD) Cmax: 6.7 µM, AUC: 80 µM.h, T1/2: 21.5 h[13]Well absorbed orally, long half-life.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of therapeutic agents. Below are representative protocols for assays relevant to the mechanisms of action of this compound and enzalutamide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, C4-2B)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (this compound or enzalutamide) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound or enzalutamide) in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Androgen Receptor (AR) Signaling Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of the androgen receptor in response to androgens and the inhibitory effect of compounds like enzalutamide.

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Transfection reagent

  • AR-responsive luciferase reporter plasmid (e.g., pARE-Luc)

  • Control plasmid with a constitutively active promoter driving Renilla luciferase (for normalization)

  • Androgen (e.g., dihydrotestosterone - DHT)

  • Test compound (enzalutamide)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed LNCaP cells in a 24-well plate at a suitable density to reach 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Deprivation: After 24 hours of transfection, change the medium to a steroid-depleted medium (e.g., medium containing charcoal-stripped FBS) and incubate for another 24 hours.

  • Compound and Androgen Treatment: Treat the cells with the test compound (enzalutamide) at various concentrations for 1-2 hours. Then, add a fixed concentration of DHT (e.g., 1 nM) to stimulate AR activity. Include controls with vehicle only, DHT only, and enzalutamide only.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in the cell lysates using a luminometer according to the assay kit's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of AR activity by DHT and the percentage inhibition by enzalutamide.

CYP17A1 Enzymatic Assay

This assay is used to determine the inhibitory activity of compounds like this compound on the 17,20-lyase activity of the CYP17A1 enzyme.

Materials:

  • Recombinant human CYP17A1 enzyme and cytochrome P450 reductase

  • Radiolabeled substrate for 17,20-lyase activity (e.g., [3H]-17α-hydroxypregnenolone)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (this compound)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant CYP17A1, and cytochrome P450 reductase.

  • Inhibitor Addition: Add the test compound (this compound) at various concentrations to the reaction mixture. Include a vehicle control (DMSO). Pre-incubate for a short period at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong acid or by immediate extraction with an organic solvent like ethyl acetate.

  • Separation of Products: Separate the substrate and the product (e.g., [3H]-dehydroepiandrosterone) using TLC.

  • Quantification: Scrape the corresponding spots for the substrate and product from the TLC plate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate conversion to product. Determine the percentage of inhibition of CYP17A1 lyase activity by this compound at each concentration and calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and a typical experimental workflow.

Signaling_Pathways cluster_ASN001 This compound Mechanism cluster_Enzalutamide Enzalutamide Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone ASN001 ASN001 ASN001->17-OH Pregnenolone Inhibits ASN001->17-OH Progesterone Inhibits Androgens Androgens AR_cytoplasm Androgen Receptor (Cytoplasm) Androgens->AR_cytoplasm Binds AR_nucleus Androgen Receptor (Nucleus) AR_cytoplasm->AR_nucleus Translocation DNA DNA (AREs) AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Activates Enzalutamide Enzalutamide Enzalutamide->AR_cytoplasm Inhibits Binding Enzalutamide->AR_nucleus Inhibits Translocation Enzalutamide->DNA Inhibits Binding

Caption: Mechanisms of action for this compound and enzalutamide.

Experimental_Workflow cluster_CellViability Cell Viability Assay Workflow cluster_ARSignaling AR Signaling Assay Workflow Start Seed Prostate Cancer Cells Treat Treat with this compound or Enzalutamide Start->Treat Incubate Incubate for 48-96h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze Start_AR Seed & Transfect with ARE-Luciferase Reporter Deprive Hormone Deprivation Start_AR->Deprive Treat_AR Treat with Enzalutamide Deprive->Treat_AR Stimulate Stimulate with DHT Treat_AR->Stimulate Incubate_AR Incubate for 24h Stimulate->Incubate_AR Lyse Lyse Cells Incubate_AR->Lyse Read_Lumi Measure Luciferase Activity Lyse->Read_Lumi Analyze_AR Determine Inhibition Read_Lumi->Analyze_AR

References

Long-Term Outcomes of ASN-001 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term outcomes of ASN-001 treatment in clinical studies against established alternatives for metastatic castration-resistant prostate cancer (mCRPC). This document summarizes available quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Executive Summary

This compound, a novel, non-steroidal, selective inhibitor of CYP17 lyase, has demonstrated promising preliminary efficacy and a favorable safety profile in early-phase clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). A key differentiator of this compound is its selective inhibition of testosterone synthesis over cortisol, potentially obviating the need for co-administration of prednisone, a standard practice with the current CYP17 inhibitor, abiraterone acetate. While long-term, comparative data from large-scale phase 3 trials are not yet available, initial findings suggest durable disease stabilization and PSA responses in patients with mCRPC. This guide provides a comparative analysis of this compound with the standard-of-care androgen receptor pathway inhibitors (ARPIs), abiraterone acetate and enzalutamide.

Comparative Efficacy and Safety

The following tables summarize the available clinical trial data for this compound and its key competitors, abiraterone acetate and enzalutamide, in the context of mCRPC. It is important to note that the data for this compound is from a Phase 1/2 trial and is not from a direct head-to-head comparison with the other agents.

Table 1: Comparison of Long-Term Efficacy Outcomes

Outcome MeasureThis compound (NCT02349139, Phase 1/2)Abiraterone Acetate + Prednisone (COU-AA-302, Phase 3)Enzalutamide (PREVAIL, Phase 3)
Median Overall Survival (OS) Data not yet mature/reported.34.7 months35.3 months
Median Radiographic Progression-Free Survival (rPFS) Data not yet mature/reported.16.5 months20.0 months
PSA Response Rate (>50% decline) >50% in 3 of 4 ABI/ENZA-naïve patients at 300/400mg doses.62%78%
Stable Disease Observed for up to 18+ months.Not a primary endpoint.Not a primary endpoint.

Table 2: Comparison of Safety Profiles (Grade 3/4 Adverse Events)

Adverse EventThis compound (NCT02349139, Phase 1/2)Abiraterone Acetate + Prednisone (COU-AA-302, Phase 3)Enzalutamide (PREVAIL, Phase 3)
Fatigue Gr 1/2 reported, no Gr 3/4 specified.[1]5%7%
Hypertension No uncontrolled hypertension reported.4%7%
Fluid Retention/Edema Not reported as a significant event.2%1%
Hypokalemia No hypokalemia reported.3%<1%
Elevated ALT/AST Asymptomatic, reversible Gr 3 at 400mg (resolved with dose reduction).[1]6% (ALT), 3% (AST)1% (ALT), 1% (AST)
Mineralocorticoid Excess No episodes reported.Associated with mechanism, managed with prednisone.Not a primary concern.
Prednisone Co-administration Not required.[1]Required.Not required.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the enzyme CYP17 lyase, a critical component in the androgen biosynthesis pathway. By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound blocks the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. This selective inhibition is designed to reduce androgen production, a key driver of prostate cancer growth, while minimizing the impact on cortisol synthesis, thereby avoiding the mineralocorticoid excess seen with less selective inhibitors like abiraterone.

ASN001_Mechanism_of_Action cluster_cyp17 Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a-OH-Pregnenolone 17α-OH-Pregnenolone Pregnenolone->17a-OH-Pregnenolone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) 17a-OH-Progesterone 17α-OH-Progesterone Progesterone->17a-OH-Progesterone Cortisol Cortisol Progesterone->Cortisol Multiple Steps DHEA DHEA 17a-OH-Pregnenolone->DHEA CYP17A1_lyase CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a-OH-Progesterone->Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone ASN001 This compound ASN001->CYP17A1_lyase Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (if applicable) Screening->Randomization Treatment Treatment Administration (e.g., this compound daily) Randomization->Treatment Monitoring Regular Monitoring - Adverse Events - PSA Levels - Imaging (CT, bone scans) Treatment->Monitoring FollowUp Long-Term Follow-Up (Overall Survival) Treatment->FollowUp Treatment Discontinuation Monitoring->Monitoring Progression Disease Progression (Radiographic or Clinical) Monitoring->Progression Progression Event Progression->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis Treatment_Decision_Tree Start Patient with mCRPC PriorTx Prior Treatment with Abiraterone/Enzalutamide? Start->PriorTx Naive Consider this compound (in clinical trial setting) PriorTx->Naive No Pretreated Consider this compound (if data supports efficacy in post-ARPI setting) PriorTx->Pretreated Yes OtherOptions Consider other options (e.g., Chemotherapy, Radium-223) Naive->OtherOptions Progression on this compound Pretreated->OtherOptions Progression on this compound

References

Meta-analysis of ASN-001: A Novel CYP17 Lyase Inhibitor for Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of the available clinical trial data for ASN-001, a novel, non-steroidal, selective inhibitor of CYP17 lyase for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The performance of this compound is compared with established treatments for mCRPC, namely abiraterone acetate and enzalutamide, based on preliminary data from the Phase 1/2 clinical trial of this compound (NCT02349139) and pivotal trial data for the comparator drugs.

Executive Summary

This compound is a potent inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway.[1] Unlike the first-generation CYP17A inhibitor abiraterone acetate, this compound selectively inhibits the synthesis of testosterone over cortisol.[2] This selectivity may obviate the need for co-administration of prednisone to manage mineralocorticoid excess, a notable advantage.[3] Preliminary results from the Phase 1/2 clinical trial suggest that this compound is well-tolerated and demonstrates encouraging anti-tumor activity in men with mCRPC.[2]

Data Presentation

The following tables summarize the available quantitative data from the this compound Phase 1/2 trial and compare it with data from the pivotal trials of abiraterone acetate (COU-AA-302) and enzalutamide (PREVAIL). It is important to note that the data for this compound is preliminary and derived from conference abstracts, and thus should be interpreted with caution.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound (Phase 1/2)Abiraterone Acetate + Prednisone (COU-AA-302)Enzalutamide (PREVAIL)
Number of Patients 27 (as of ASCO 2017)[3]10881717
Age (Median, years) Not Reported6971
ECOG Performance Status 0-1 (%) Not Reported95.892.5
Prior Chemotherapy Phase 1: Permitted; Phase 2: Naïve[3]NaïveNaïve
Prior Abiraterone/Enzalutamide Phase 1: Permitted; Phase 2: Naïve[3]NaïveNaïve

Table 2: Efficacy Outcomes

EndpointThis compound (Phase 1/2)Abiraterone Acetate + Prednisone (COU-AA-302)Enzalutamide (PREVAIL)
PSA Decline ≥50% 3 of 4 (75%) ABI/ENZA-naïve patients at 300/400mg doses[3]62%78%
Radiographic Progression-Free Survival (rPFS) (Median) Not Reported16.5 months20.0 months
Overall Survival (OS) (Median) Not Reported34.7 months32.4 months
Stable Disease Up to 18+ months in patients with prior ABI/ENZA exposure[2]Not ReportedNot Reported

Table 3: Safety and Tolerability

Adverse Event (Grade ≥3)This compound (Phase 1/2)Abiraterone Acetate + Prednisone (COU-AA-302)Enzalutamide (PREVAIL)
Fatigue Not specified, most AEs were Grade 1/2[2]4%6%
Hypertension No episodes of uncontrolled hypertension reported[3]4%7%
Hypokalemia No episodes of hypokalemia reported[3]3%<1%
ALT/AST Elevation (Grade 3) 2 patients at 400mg (reversible)[2]6% (any grade)2%
Mineralocorticoid Excess None reported[3]Managed with prednisoneNot Applicable

Experimental Protocols

This compound Phase 1/2 Trial (NCT02349139)

  • Study Design: A multi-center, open-label, dose-escalation (Phase 1) and cohort expansion (Phase 2) study.[2]

  • Patient Population: Men with progressive mCRPC. Phase 1 allowed prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 enrolled patients naïve to abiraterone and enzalutamide.[3]

  • Intervention: Oral this compound administered once daily at escalating doses (50, 100, 200, 300, and 400 mg) without co-administration of prednisone.[1]

  • Endpoints:

    • Primary: Maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase 2 dose (RP2D).

    • Secondary: Pharmacokinetics, effect on steroid hormone biosynthesis, and clinical efficacy (PSA response and imaging).[1]

Abiraterone Acetate (COU-AA-302)

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Chemotherapy-naïve men with mCRPC.

  • Intervention: Abiraterone acetate (1000 mg once daily) with prednisone (5 mg twice daily) versus placebo with prednisone.

  • Endpoints:

    • Co-primary: Radiographic progression-free survival (rPFS) and overall survival (OS).

Enzalutamide (PREVAIL)

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.

  • Patient Population: Chemotherapy-naïve men with mCRPC.

  • Intervention: Enzalutamide (160 mg once daily) versus placebo.

  • Endpoints:

    • Co-primary: rPFS and OS.

Mandatory Visualization

Signaling Pathway: Androgen Synthesis and Inhibition by this compound

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone _17a_OH_Preg 17α-OH-Pregnenolone Pregnenolone->_17a_OH_Preg CYP17A1 (17α-hydroxylase) _17a_OH_Prog 17α-OH-Progesterone Progesterone->_17a_OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA _17a_OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione _17a_OH_Prog->Androstenedione CYP17A1 (17,20-lyase) Cortisol Cortisol _17a_OH_Prog->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT (Active Androgen) Testosterone->DHT CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) CYP17A1_lyase CYP17A1 (17,20-lyase) ASN001 This compound ASN001->CYP17A1_lyase Inhibits

Caption: Androgen synthesis pathway and the targeted inhibition of CYP17A1 (17,20-lyase) by this compound.

Experimental Workflow: this compound Phase 1/2 Clinical Trial

Screening Patient Screening (Progressive mCRPC) Phase1 Phase 1: Dose Escalation (50, 100, 200, 300, 400 mg) Prior therapy permitted Screening->Phase1 MTD_RP2D Determine MTD and RP2D Phase1->MTD_RP2D Phase2 Phase 2: Cohort Expansion (at RP2D) ABI/ENZA-naïve MTD_RP2D->Phase2 Efficacy_Safety Assess Efficacy (PSA, Imaging) and Safety Phase2->Efficacy_Safety FollowUp Long-term Follow-up Efficacy_Safety->FollowUp

Caption: Workflow of the this compound Phase 1/2 clinical trial in mCRPC.

Conclusion

This compound, a selective CYP17 lyase inhibitor, has demonstrated a manageable safety profile and promising preliminary efficacy in patients with mCRPC, with the potential advantage of not requiring co-administration of prednisone. The available data, although not from a full publication, suggests that this compound warrants further investigation in larger, randomized controlled trials to definitively establish its clinical benefit and positioning in the mCRPC treatment landscape. Direct comparative trials with current standards of care will be crucial to fully elucidate its therapeutic value. Researchers and drug development professionals should monitor for the full publication of the Phase 1/2 trial results for a more comprehensive understanding of this compound's potential.

References

ASN-001 in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis of an Emerging Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ASN-001, an investigational CYP17 lyase inhibitor, against established treatments for metastatic castration-resistant prostate cancer (mCRPC). While definitive overall survival (OS) data for this compound is not yet available from late-phase trials, this document will objectively compare its mechanism of action, available clinical data, and experimental protocols with current standard-of-care androgen receptor-targeted agents, abiraterone acetate and enzalutamide.

Comparative Efficacy and Safety

The following table summarizes the available clinical data for this compound and its key comparators in chemotherapy-naïve mCRPC patients. It is important to note that the data for this compound is from an early-phase trial and is not a head-to-head comparison.

Parameter This compound Abiraterone Acetate (+ Prednisone) Enzalutamide
Mechanism of Action Selective CYP17 lyase inhibitorCYP17A1 inhibitor (hydroxylase and lyase)Androgen receptor inhibitor
Trial Phase (chemo-naïve) Phase 1/2Phase 3 (COU-AA-302)Phase 3 (PREVAIL)
Median Overall Survival (OS) Not yet reported34.7 months[1][2]35.5 months[3]
Primary Efficacy Endpoints (this compound trial) PSA decline >50% in 3 of 4 abiraterone/enzalutamide-naïve patients; Stable disease up to 18+ months in pre-treated patients[4][5]--
Key Adverse Events Fatigue, nausea, dizziness, reversible Grade 3 ALT/AST elevation at higher doses[6]Mineralocorticoid excess-related (hypertension, hypokalemia, fluid retention), liver enzyme elevation[5]Fatigue, back pain, constipation, arthralgia, seizures (rare)
Prednisone Co-administration Not required[4][5][6]RequiredNot required

Experimental Protocols

This compound Phase 1/2 Trial (NCT02349139)

This was a multi-center, open-label, dose-escalation Phase 1/2 clinical trial designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in men with progressive mCRPC.[6][7]

  • Phase 1: Included patients with progressive mCRPC who may have received prior treatments, including abiraterone, enzalutamide, and chemotherapy. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7]

  • Phase 2: Enrolled treatment-naïve patients (no prior abiraterone or enzalutamide) to further evaluate the safety and efficacy of the RP2D.[5][6]

  • Dosage: this compound was administered orally once daily at escalating doses of 50, 100, 200, 300, and 400 mg.[6][7]

  • Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included pharmacokinetics, pharmacodynamics (effects on steroid hormone biosynthesis), and clinical efficacy, assessed by Prostate-Specific Antigen (PSA) response and imaging.[6][7]

COU-AA-302 (Abiraterone Acetate)

This was a Phase 3, randomized, double-blind, placebo-controlled trial in asymptomatic or mildly symptomatic, chemotherapy-naïve men with mCRPC.

  • Intervention: Patients were randomized to receive either abiraterone acetate (1000 mg once daily) plus prednisone (5 mg twice daily) or placebo plus prednisone.

  • Endpoints: The co-primary endpoints were radiographic progression-free survival (rPFS) and overall survival (OS).[1]

PREVAIL (Enzalutamide)

This was a Phase 3, multinational, randomized, double-blind, placebo-controlled trial in chemotherapy-naïve men with mCRPC who were asymptomatic or mildly symptomatic.[3][8]

  • Intervention: Patients were randomized to receive either enzalutamide (160 mg once daily) or placebo.[9]

  • Endpoints: The co-primary endpoints were rPFS and OS.[2][8]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Selective CYP17 Lyase Inhibition

This compound is a selective inhibitor of the lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[10] By selectively blocking the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, this compound aims to reduce the production of androgens that fuel prostate cancer growth. This selectivity may reduce the risk of mineralocorticoid excess, a common side effect of non-selective CYP17A1 inhibitors like abiraterone, thereby potentially obviating the need for co-administration of prednisone.[5]

ASN001_Mechanism cluster_synthesis Androgen Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone OH_Pregnenolone 17α-Hydroxy- pregnenolone Pregnenolone->OH_Pregnenolone CYP17A1 (17α-hydroxylase) OH_Progesterone 17α-Hydroxy- progesterone Progesterone->OH_Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AndrogenReceptor Androgen Receptor Testosterone->AndrogenReceptor Activates TumorGrowth Tumor Cell Growth/Proliferation AndrogenReceptor->TumorGrowth Promotes ASN001 This compound ASN001->OH_Pregnenolone Inhibits ASN001->OH_Progesterone Inhibits

Caption: this compound selectively inhibits the CYP17A1 lyase activity.

Experimental Workflow of a Phase 1/2 Dose-Escalation Trial

The typical workflow for a Phase 1/2 dose-escalation trial, such as the one for this compound, is designed to first establish the safety and optimal dosing of a new drug before expanding to a larger patient cohort to assess preliminary efficacy.

phase1_2_workflow cluster_phase1 Phase 1: Dose Escalation cluster_phase2 Phase 2: Cohort Expansion P1_Start Enroll Small Cohort (mCRPC Patients) P1_Dose1 Administer Dose Level 1 P1_Start->P1_Dose1 P1_Monitor Monitor for Dose-Limiting Toxicities (DLTs) P1_Dose1->P1_Monitor P1_Decision DLT Observed? P1_Monitor->P1_Decision P1_Escalate Escalate to Next Dose Level P1_Decision->P1_Escalate No P1_MTD Determine Maximum Tolerated Dose (MTD) P1_Decision->P1_MTD Yes P1_Escalate->P1_Dose1 P2_Dose Administer Recommended Phase 2 Dose (RP2D) P1_MTD->P2_Dose Inform RP2D P2_Start Enroll Larger Cohort (Treatment-Naïve mCRPC) P2_Start->P2_Dose P2_Assess Assess Safety and Preliminary Efficacy (PSA Response, Imaging) P2_Dose->P2_Assess P2_Data Data Analysis P2_Assess->P2_Data

Caption: Workflow of a typical Phase 1/2 dose-escalation clinical trial.

Conclusion

References

Patient-Reported Outcomes: A Comparative Analysis of ASN-001 and Abiraterone in Metastatic Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of patient-reported outcomes (PROs) associated with ASN-001 and its therapeutic alternative, abiraterone, in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This guide synthesizes available clinical trial data to facilitate an objective assessment of the patient experience with these treatments.

While clinical efficacy and safety are paramount in drug development, the integration of patient-reported outcomes provides a more holistic understanding of a treatment's impact. This guide highlights the available data on how patients feel and function while on these therapies.

Comparative Analysis of Patient-Reported Outcomes

A review of publicly available clinical trial data for this compound reveals a primary focus on safety and clinical efficacy, with patient-reported outcomes captured through the monitoring of adverse events. In contrast, clinical trials for the established mCRPC treatment, abiraterone, have incorporated formal patient-reported outcome measures, providing quantitative insights into the patient experience.

Patient-Reported OutcomeThis compound (NCT02349139)Abiraterone (COU-AA-302 Trial)
Formal PRO Instruments No publicly available data on the use of specific PRO questionnaires.- Functional Assessment of Cancer Therapy-Prostate (FACT-P)- Brief Pain Inventory-Short Form (BPI-SF)- Brief Fatigue Inventory (BFI)
Health-Related Quality of Life (HRQoL) Not formally assessed with a specific instrument.Median time to HRQoL deterioration (FACT-P total score):- Abiraterone plus prednisone: 12.7 months- Placebo plus prednisone: 8.3 months[1]
Pain Progression Not formally assessed with a specific instrument.Median time to progression of pain intensity (BPI-SF):- Abiraterone plus prednisone: 26.7 months- Placebo plus prednisone: 18.4 months[1]
Fatigue Reported as a drug-related adverse event (Grade 1/2).Improvement in fatigue intensity (BFI):- 58% of patients in the abiraterone arm showed improvement vs. 40% in the placebo arm[2].
Other Reported Adverse Events Nausea, dizziness, constipation (Grade 1/2).Not detailed in the provided PRO-specific search results.

Experimental Protocols

This compound Clinical Trial (NCT02349139)

While specific patient-reported outcome questionnaires were not a stated endpoint in the available literature for the this compound Phase 1/2 trial, the protocol included the monitoring and grading of adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE). Patient-reported symptoms such as fatigue, nausea, and dizziness were recorded as part of this safety monitoring.

Abiraterone Clinical Trials (e.g., COU-AA-302)

The assessment of patient-reported outcomes in pivotal abiraterone trials involved validated questionnaires administered at specific intervals.

  • Functional Assessment of Cancer Therapy-Prostate (FACT-P): This questionnaire was used to evaluate health-related quality of life.[1][2] It consists of a general set of questions (FACT-G) and a prostate cancer-specific subscale. The FACT-G assesses physical, social/family, emotional, and functional well-being. The prostate cancer subscale includes items related to urinary and bowel symptoms, pain, and other concerns relevant to this patient population. Patients typically complete the questionnaire at baseline and at regular intervals during the trial.

  • Brief Pain Inventory-Short Form (BPI-SF): This instrument was utilized to assess the severity of pain and its impact on daily functioning.[1] Patients rate the severity of their pain at its worst, least, average, and "right now" over the past 24 hours on a 0-10 scale. It also includes questions about how pain interferes with general activity, mood, walking ability, work, social relations, sleep, and enjoyment of life.

  • Brief Fatigue Inventory (BFI): This tool was employed to measure the severity of fatigue.[2] Patients rate their fatigue levels at their worst, usual, and "right now" on a 0-10 numeric rating scale and assess how fatigue has interfered with their daily activities.

Visualizing the Drug's Mechanism of Action

This compound is a selective inhibitor of CYP17 lyase, a key enzyme in the androgen biosynthesis pathway. By blocking this enzyme, this compound reduces the production of androgens that fuel the growth of prostate cancer.

ASN001_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1_17a CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor TumorGrowth Tumor Cell Growth/Survival AndrogenReceptor->TumorGrowth ASN001 This compound ASN001->DHEA CYP17A1_lyase CYP17A1 (17,20-lyase)

Caption: Mechanism of action of this compound in inhibiting androgen synthesis.

Logical Workflow for Patient-Reported Outcome Assessment

The following diagram illustrates a typical workflow for the collection and analysis of patient-reported outcome data in a clinical trial setting.

PRO_Workflow Patient Patient Enrollment Baseline Baseline PRO Assessment (e.g., FACT-P, BPI) Patient->Baseline Treatment Treatment Initiation (this compound or Abiraterone) Baseline->Treatment FollowUp Follow-up PRO Assessments (Scheduled Intervals) Treatment->FollowUp FollowUp->Treatment DataCollection Data Collection & Management FollowUp->DataCollection Analysis Statistical Analysis (e.g., Time to Deterioration) DataCollection->Analysis Reporting Reporting of PRO Endpoints Analysis->Reporting

Caption: Workflow for patient-reported outcome data in clinical trials.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the hypothetical compound ASN-001. The following procedures are based on established best practices for handling and disposing of hazardous laboratory chemicals and are intended to ensure the safety of all personnel and minimize environmental impact.

Quantitative Data Summary

The following table summarizes the key hazard and disposal parameters for this compound. This data is critical for making informed decisions during the handling and disposal process.

ParameterValueUnitsNotes
GHS Hazard Classifications
Acute Toxicity, OralCategory 4-Harmful if swallowed.
Skin IrritationCategory 2-Causes skin irritation.
Eye IrritationCategory 2A-Causes serious eye irritation.
Specific Target Organ ToxicityCategory 3-May cause respiratory irritation.
Physical Properties
Physical StateSolid-White powder.
Solubility in WaterNot Determined-
Disposal Parameters
Recommended Neutralizing AgentSodium Bicarbonate-For acidic waste streams.
Incompatible MaterialsStrong Oxidizing Agents, Acids, Isocyanates-Avoid contact with these materials.[1]
Exposure Limits
OSHA PEL5mg/m³
OSHA STEL10mg/m³

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of this compound waste.

1.0 Hazard Assessment and Preparation

1.1. Review Safety Data Sheet (SDS): Before handling this compound, thoroughly review its SDS to understand all potential hazards.[2] 1.2. Personal Protective Equipment (PPE): Don appropriate PPE, including:

  • Chemical-resistant gloves (nitrile or neoprene).
  • Safety goggles or a face shield.
  • A lab coat.
  • In case of dust generation, use an approved dust or mist respirator. 1.3. Work Area Preparation: Ensure the disposal activities are conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Have a chemical spill kit readily accessible.

2.0 Waste Segregation and Collection

2.1. Solid Waste:

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed waste container.
  • The container should be made of a material compatible with this compound. 2.2. Liquid Waste:
  • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.
  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

3.0 Decontamination of Labware

3.1. Rinsing: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or methanol) to remove residual this compound. 3.2. Rinsate Collection: Collect the solvent rinsate as hazardous liquid waste in the designated container. 3.3. Final Cleaning: After the initial rinse, wash the glassware with soap and water.

4.0 Spill Management

4.1. Evacuation: In the event of a large spill, evacuate the immediate area. 4.2. Containment: For small spills, contain the spill using an appropriate absorbent material from a chemical spill kit. 4.3. Cleanup:

  • For solid spills, carefully sweep or scoop the material into the solid waste container, avoiding dust generation.[3]
  • For liquid spills, use absorbent pads to soak up the material and place them in the solid waste container. 4.4. Decontamination: Decontaminate the spill area with a suitable cleaning agent.

5.0 Final Disposal

5.1. Labeling: Ensure the waste container is accurately and clearly labeled with the chemical name ("this compound Waste"), hazard pictograms, and the date of accumulation. 5.2. Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[4] 5.3. Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

ASN001_Disposal_Workflow start_end start_end process process decision decision io io hazard hazard start Start: this compound Disposal assess_hazards 1. Assess Hazards (Review SDS) start->assess_hazards don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe is_spill Spill Occurred? don_ppe->is_spill manage_spill 4. Manage Spill (Contain & Clean) is_spill->manage_spill Yes collect_waste 3. Collect & Segregate Waste is_spill->collect_waste No manage_spill->collect_waste is_solid Waste Type? collect_waste->is_solid solid_container Solid Waste Container is_solid->solid_container Solid liquid_container Liquid Waste Container is_solid->liquid_container Liquid decontaminate 5. Decontaminate Labware solid_container->decontaminate liquid_container->decontaminate label_waste 6. Label Waste Container decontaminate->label_waste store_waste 7. Store in Designated Area label_waste->store_waste professional_disposal 8. Professional Disposal (Contact EHS) store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Protocols for ASN-001

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of ASN-001, a potent, non-steroidal investigational drug identified as a CYP17 lyase inhibitor. As an active pharmaceutical ingredient (API) under investigation, this compound should be handled with the utmost care to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established best practices for handling potent pharmaceutical compounds.

Hazard Communication

This compound is an orally bioavailable, selective inhibitor of testosterone synthesis. In clinical trials for metastatic castration-resistant prostate cancer (mCRPC), it has been administered in daily oral doses ranging from 50 mg to 400 mg. While generally well-tolerated in a clinical setting, it is a pharmacologically active substance, and appropriate precautions must be taken in a laboratory setting where the pure compound may be handled.

Known Health Effects from Clinical Trials

The following adverse events have been observed in clinical studies. While these effects were seen in patients, they indicate the potential physiological impact of the compound and underscore the need for stringent safety measures to prevent occupational exposure.

Adverse Event CategorySpecific Events ObservedSeverityNotes
General Fatigue, Nausea, Dizziness, Constipation, Myalgia, Anorexia, Flushing, Hot-flashesGrade 1/2 (Mild to Moderate)These are the most commonly reported drug-related adverse events in clinical trials.[1]
Hepatic Asymptomatic, reversible elevation of ALT/ASTGrade 3 (Severe)Observed at a high dose of 400mg; liver function returned to normal after dose reduction.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPESpecifications
Hands Double GlovingNitrile gloves are recommended. The outer glove should be changed immediately upon contamination.
Body Disposable Lab CoatSolid-front, back-closing gown with tight-fitting cuffs. Should be disposed of as hazardous waste after use.
Eyes Safety Goggles or Face ShieldMust provide protection from splashes and airborne particles. Standard safety glasses are not sufficient.
Respiratory Fitted RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form of the compound.

Operational Plan: Handling and Experimental Workflow

All handling of this compound, especially of the solid compound, must be performed within a designated and controlled environment to prevent contamination and exposure.

Engineering Controls
  • Containment: Weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood, a ducted balance safety enclosure, or a glove box.

  • Ventilation: The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent the escape of airborne particles.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Log this compound don_ppe Don Full PPE receive->don_ppe Enter Controlled Area weigh Weigh in Containment don_ppe->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate_tools Decontaminate Equipment experiment->decontaminate_tools dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate_tools->dispose_solid doff_ppe Doff PPE dispose_solid->doff_ppe dispose_liquid->doff_ppe

Workflow for Safe Handling of this compound

Disposal Plan

As an investigational drug, all waste containing this compound must be treated as hazardous pharmaceutical waste.

  • Solid Waste: All disposable PPE (gloves, lab coats), contaminated weighing papers, and other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[1][3][4] The waste should be incinerated at a permitted facility.[1][4]

Spill Management

In the event of a spill, immediate action is necessary to contain the area and decontaminate surfaces.

  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Isolate: Secure the area to prevent entry.

  • PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Containment:

    • Solid Spills: Gently cover the spill with absorbent pads. Do not dry sweep, as this can generate airborne dust.

    • Liquid Spills: Absorb the spill with chemically inert absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by a soap and water solution. Work from the outer edge of the spill towards the center.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.